molecular formula C9H20ClN B046864 4-Butylpiperidine hydrochloride CAS No. 372195-85-2

4-Butylpiperidine hydrochloride

Cat. No.: B046864
CAS No.: 372195-85-2
M. Wt: 177.71 g/mol
InChI Key: PJZNWESBJXCGSK-UHFFFAOYSA-N
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Description

4-Butylpiperidine Hydrochloride is an organic compound with the molecular formula C9H20ClN and a molecular weight of 177.72 g/mol . It is supplied as a solid and should be handled in accordance with good laboratory practices. Its structure features a piperidine ring substituted at the 4-position with a butyl group, available in its hydrochloride salt form to enhance stability . This compound is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use. Key identifiers include the CAS Registry Number 372195-85-2 and the SMILES notation CCCCC1CCNCC1.Cl . Handling and Safety: This chemical may cause skin and serious eye irritation. It may be harmful if swallowed and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and dust/fume/gas/mist/vapors/spray should be avoided .

Properties

IUPAC Name

4-butylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-2-3-4-9-5-7-10-8-6-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZNWESBJXCGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629380
Record name 4-Butylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372195-85-2
Record name 4-Butylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Butylpiperidine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Butylpiperidine hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry and drug development. While specific data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogs and general principles of piperidine chemistry to offer valuable insights for researchers. We will delve into its physicochemical properties, potential synthetic routes, analytical methodologies, and its role as a building block in the design of novel therapeutics.

The Significance of the 4-Substituted Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design.[2] The introduction of a substituent at the 4-position of the piperidine ring can significantly influence the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2] This strategic modification allows for the fine-tuning of a drug candidate's interaction with its biological target, making 4-substituted piperidines a cornerstone in the development of new chemical entities.

Physicochemical Properties of this compound

PropertyInferred Value/CharacteristicRationale and Comparative Data
Molecular Formula C9H20ClNBased on the structure of a butyl group attached to a piperidine ring, with the addition of HCl.
Molecular Weight 177.72 g/mol Calculated based on the molecular formula.
Appearance White to off-white crystalline solidPiperidine hydrochlorides are typically crystalline solids at room temperature.[3][4]
Melting Point Expected to be in the range of 200-250 °C (decomposes)Piperidine hydrochloride has a melting point of 245-248 °C.[2] The addition of the butyl group may slightly alter this.
Solubility Soluble in water and lower alcohols (e.g., methanol, ethanol).[3][5]The hydrochloride salt form significantly increases the aqueous solubility compared to the free base.
pKa Estimated to be around 10-11The pKa of the protonated piperidine nitrogen is typically in this range, indicating it is a strong base.

Synthesis and Reactivity

The synthesis of this compound would likely proceed through the synthesis of the 4-butylpiperidine free base, followed by salt formation with hydrochloric acid. Several general strategies for the synthesis of 4-substituted piperidines can be adapted for this purpose.

A plausible synthetic approach involves the use of a pre-functionalized piperidine ring. For instance, a Grignard reaction with 4-piperidone could be a viable route.

Experimental Protocol: Hypothetical Synthesis of 4-Butylpiperidine

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of the butylmagnesium bromide Grignard reagent.

  • Reaction with 4-Piperidone: The solution of butylmagnesium bromide is then added dropwise to a cooled solution of N-protected 4-piperidone (e.g., N-Boc-4-piperidone) in anhydrous diethyl ether at 0°C. The reaction mixture is stirred at this temperature for a specified time and then allowed to warm to room temperature.

  • Work-up and Deprotection: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting tertiary alcohol can then be deprotected and reduced to yield 4-butylpiperidine.

  • Salt Formation: The purified 4-butylpiperidine is dissolved in a suitable solvent, such as diethyl ether or ethanol, and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.

Diagram of a Potential Synthetic Pathway

Synthesis 1-Bromobutane 1-Bromobutane Butylmagnesium bromide Butylmagnesium bromide 1-Bromobutane->Butylmagnesium bromide Mg, Et2O Intermediate Alcohol Intermediate Alcohol Butylmagnesium bromide->Intermediate Alcohol N-Boc-4-piperidone 4-Butylpiperidine 4-Butylpiperidine Intermediate Alcohol->4-Butylpiperidine Deprotection & Reduction This compound This compound 4-Butylpiperidine->this compound HCl

Caption: A potential synthetic route to this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound would rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups) and the piperidine ring (broad multiplets for the axial and equatorial protons). The protons adjacent to the nitrogen atom would appear as downfield signals.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the four unique carbons of the butyl group and the carbons of the piperidine ring. The carbon atoms closer to the nitrogen atom will be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the spectrum would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (4-butylpiperidine) at m/z 142.2.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound. A reversed-phase HPLC method would likely be employed.

Experimental Protocol: HPLC Analysis

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Mobile Phase A) and acetonitrile with 0.1% TFA or formic acid (Mobile Phase B).

  • Detection: UV detection at a low wavelength (e.g., 210 nm) may be possible, but due to the lack of a strong chromophore, other detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) would be more suitable. Mass spectrometry detection (LC-MS) would provide the highest sensitivity and selectivity.[6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Diagram of Analytical Workflow

Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Purified Product Purified Product Crude Product->Purified Product Crystallization/Chromatography NMR NMR Purified Product->NMR MS MS Purified Product->MS HPLC HPLC Purified Product->HPLC Structure Confirmation Structure Confirmation Purity Assessment Purity Assessment Structure Confirmation->Purity Assessment NMR->Structure Confirmation MS->Structure Confirmation HPLC->Purity Assessment

Caption: A typical workflow for the synthesis and analysis of a chemical compound.

Applications in Drug Development

While specific applications of this compound are not documented, the 4-alkylpiperidine motif is present in a number of biologically active compounds. The butyl group, with its moderate lipophilicity, can enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets in protein targets. This makes 4-butylpiperidine a potentially valuable building block for the synthesis of novel drug candidates targeting a range of receptors and enzymes, particularly within the central nervous system.[7]

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.[8][9] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.[9] In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.[9] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents an intriguing, yet under-characterized, chemical entity. This guide has provided a comprehensive overview based on inferred properties and established methodologies for related compounds. The 4-substituted piperidine scaffold is of undeniable importance in medicinal chemistry, and a deeper understanding of derivatives like this compound will undoubtedly contribute to the future of drug discovery. Further research is warranted to fully elucidate the specific properties and potential applications of this compound.

References

  • Synthesis of 4-(N-n-butylcarbamoyl)piperidine. PrepChem.com. [Link]

  • Safety Data Sheet. UBI. [Link]

  • 4-CHLORO-PIPERIDINE HYDROCHLORIDE. ChemBK. [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Piperidine, hydrochloride (1:1). PubChem. [Link]

  • 4-Piperidone hydrochloride. PubChem. [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • Piperidine. PubChem. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. [Link]

Sources

An In-Depth Technical Guide to 4-Butylpiperidine Hydrochloride: Properties, Synthesis, and Applications in Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylpiperidine hydrochloride is a substituted piperidine derivative that holds significance as a versatile building block in medicinal chemistry and pharmaceutical research. The piperidine scaffold is a highly privileged structural motif found in a wide array of clinically approved drugs, valued for its ability to confer favorable pharmacokinetic properties and engage with biological targets.[1] This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, plausible synthetic routes, analytical methodologies, and its role as a key intermediate in the development of novel therapeutics.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in a laboratory setting. This information governs its solubility, stability, and handling requirements.

PropertyValueSource
CAS Number 372195-85-2Santa Cruz Biotechnology
Molecular Formula C₉H₂₀ClNSanta Cruz Biotechnology
Molecular Weight 177.71 g/mol Santa Cruz Biotechnology
Appearance White to off-white solid/powderECHEMI
Purity Typically ≥95-99%CP Lab Safety
Solubility Soluble in waterECHEMI

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

A common and effective method for the synthesis of 4-substituted piperidines involves the reduction of a corresponding pyridine precursor.

Synthetic Pathway 4-Butylpyridine 4-Butylpyridine 4-Butylpiperidine 4-Butylpiperidine 4-Butylpyridine->4-Butylpiperidine Reduction (e.g., H₂, PtO₂ or NaBH₄) 4-Butylpiperidine_hydrochloride This compound 4-Butylpiperidine->4-Butylpiperidine_hydrochloride HCl

Caption: Proposed synthetic route to this compound.

Step-by-Step Methodology
  • Reduction of 4-Butylpyridine: The synthesis would commence with the catalytic hydrogenation of 4-butylpyridine. This can be achieved using a platinum catalyst, such as platinum oxide (PtO₂), under a hydrogen atmosphere. Alternatively, a chemical reduction using a reagent like sodium borohydride (NaBH₄) in an appropriate solvent could be employed. The choice of reducing agent would depend on the desired reaction conditions and scale.

  • Formation of the Hydrochloride Salt: Following the successful reduction to 4-butylpiperidine, the resulting free base is then treated with hydrochloric acid (HCl). This acid-base reaction protonates the nitrogen atom of the piperidine ring, forming the stable hydrochloride salt. The salt can then be isolated and purified, typically by crystallization.

Applications in Drug Discovery and Neuroscience

The piperidine moiety is a cornerstone in the design of therapeutic agents, particularly those targeting the central nervous system (CNS).[1] While specific research on this compound is limited, its structural features suggest its utility as an intermediate in the synthesis of more complex molecules with potential pharmacological activity.

Role as a Pharmaceutical Intermediate

This compound serves as a valuable precursor for the synthesis of a variety of biologically active compounds. The butyl group at the 4-position provides a lipophilic handle that can influence the compound's ability to cross the blood-brain barrier and interact with hydrophobic pockets in target proteins. The secondary amine within the piperidine ring, once deprotected from its hydrochloride salt form, offers a reactive site for further functionalization, allowing for the attachment of various pharmacophores.

Potential in Neuroscience Research

Compounds containing the 4-substituted piperidine scaffold have been investigated for their activity at various receptors in the CNS. For instance, a structurally related compound, 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42), has been identified as an allosteric agonist of the muscarinic M1 receptor.[2] This suggests that derivatives of 4-butylpiperidine could be explored for their potential to modulate neurotransmitter systems, which is a key area of research for neurological and psychiatric disorders.

Experimental Protocols

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using reverse-phase HPLC. As the compound lacks a strong UV chromophore, a derivatization step is often necessary for sensitive detection.

Principle: The piperidine nitrogen is reacted with a derivatizing agent that introduces a UV-active moiety, allowing for quantification by HPLC with a UV detector.

Step-by-Step Protocol (Adapted from general methods for piperidine analysis): [3]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dilute HCl or mobile phase).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Derivatization:

    • To an aliquot of the standard or sample solution, add an excess of a derivatizing agent such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) in an appropriate solvent (e.g., acetonitrile).

    • Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.

    • Allow the reaction to proceed to completion.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the absorbance maximum of the chosen derivative.

    • Injection Volume: 20 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of the derivatized 4-butylpiperidine in the sample from the calibration curve.

HPLC Workflow cluster_prep Sample Preparation Standard_Prep Prepare Standards Derivatization Derivatization with UV-active agent Standard_Prep->Derivatization Sample_Prep Prepare Sample Sample_Prep->Derivatization HPLC_Injection Inject onto HPLC system Derivatization->HPLC_Injection Data_Analysis Data Acquisition and Analysis HPLC_Injection->Data_Analysis

Caption: General workflow for the HPLC analysis of this compound.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential techniques for confirming the structure of this compound.

Expected ¹H NMR Spectral Features (in D₂O):

  • Piperidine Ring Protons: A series of multiplets in the upfield region (typically 1.5-3.5 ppm) corresponding to the axial and equatorial protons of the piperidine ring.

  • Butyl Group Protons:

    • A triplet corresponding to the terminal methyl group (CH₃).

    • Multiplets for the three methylene groups (CH₂) of the butyl chain.

  • N-H Proton: The proton on the nitrogen may be broadened and its chemical shift can be solvent-dependent.

Expected ¹³C NMR Spectral Features (in D₂O):

  • Piperidine Ring Carbons: Peaks in the aliphatic region corresponding to the carbons of the piperidine ring.

  • Butyl Group Carbons: Four distinct peaks for the carbons of the butyl chain.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical entity for researchers in the fields of medicinal chemistry and drug development. Its straightforward, albeit not formally published, synthesis and the versatility of the piperidine scaffold make it an attractive starting material for the creation of novel compounds with potential therapeutic applications. A thorough understanding of its properties, handling requirements, and analytical methods is crucial for its effective and safe use in a research setting.

References

  • Langmead, C. J., et al. (2005). Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist. Molecular Pharmacology, 68(6), 1838-1847. Available from: [Link]

  • Sołtysińska, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116555. Available from: [Link]

  • CP Lab Safety. 4-Butylpiperidine, HCl, min 95%, 1 gram. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 4-Butylpiperidine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of 4-butylpiperidine hydrochloride. Recognizing the scarcity of published quantitative solubility data for this specific compound, this document furnishes a robust framework for researchers to understand, predict, and experimentally determine its solubility in various organic solvents. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for professionals in drug development and chemical research.

Introduction to this compound

This compound is a substituted piperidine derivative. The piperidine ring is a common structural motif in many pharmaceuticals and bioactive molecules.[1] As a hydrochloride salt, the compound exhibits increased polarity and is generally expected to have better aqueous solubility compared to its free base form.[2] The butyl substituent introduces a degree of lipophilicity, influencing its solubility in organic media. A thorough understanding of its solubility is critical for reaction chemistry, purification, formulation development, and various other applications in the pharmaceutical and chemical industries.

Physicochemical Properties

A compound's solubility is intrinsically linked to its physicochemical properties. Below is a summary of available data for 4-butylpiperidine and its hydrochloride salt, alongside related compounds for contextual understanding.

PropertyValue/InformationSource
Chemical Name This compound
Molecular Formula C₉H₂₀ClN[3]
Molecular Weight 177.71 g/mol [3]
Appearance Expected to be a solid[3]
pKa (of Piperidine) ~11.1[4]
logP (of Piperidine) 0.84[4]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. This compound is an ionic salt, making it a polar compound. Therefore, it is expected to be more soluble in polar organic solvents, particularly those capable of hydrogen bonding, and less soluble in nonpolar solvents.

The dissolution of a salt in a solvent can be conceptualized as a three-step process:

  • Lattice Energy: Overcoming the intermolecular forces holding the solute molecules together in the crystal lattice (endothermic).

  • Solvent-Solvent Interaction: Creating a cavity in the solvent for the solute to occupy, which involves breaking solvent-solvent interactions (endothermic).

  • Solvation Energy: The interaction of the solute molecules with the solvent molecules (exothermic).

The overall enthalpy of the solution is the sum of the energy changes in these three steps.[5]

Qualitative Solubility Profile of this compound

While precise quantitative data is limited, a qualitative solubility profile can be predicted based on the principles of chemical interactions.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl groups can hydrogen bond with the piperidine nitrogen and solvate the chloride ion.
Polar Aprotic DMSO, DMFModerate to HighThe high polarity and dipole moment can effectively solvate the ionic compound.
Polar Aprotic (Moderate) Acetonitrile, AcetoneLow to ModerateThese solvents are polar but lack the strong hydrogen bonding capability of protic solvents.
Halogenated Dichloromethane, ChloroformLowWhile having a dipole moment, their ability to solvate ionic species is limited.[6]
Ethers Tetrahydrofuran (THF), Diethyl EtherVery LowThese are relatively nonpolar and cannot effectively solvate the ions.
Nonpolar Toluene, HexaneInsolubleThe nonpolar nature of these solvents is incompatible with the ionic character of the salt.

Experimental Determination of Solubility

Given the absence of published quantitative data, an experimental approach is necessary. The isothermal equilibrium method, often referred to as the "shake-flask" method, is a reliable technique for determining the thermodynamic solubility of a compound.[7]

Protocol for Isothermal Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath or incubator

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Workflow Diagram:

G prep Preparation of Saturated Solution (Add excess solid to solvent) equil Equilibration (Shake at constant temperature for 24-48h) prep->equil Incubate phase_sep Phase Separation (Allow to settle, then centrifuge) equil->phase_sep Achieve Equilibrium sampling Sampling and Dilution (Filter supernatant and dilute accurately) phase_sep->sampling Isolate Saturated Solution analysis Quantitative Analysis (e.g., HPLC or GC) sampling->analysis Inject Sample calc Solubility Calculation (mg/mL or mol/L) analysis->calc Determine Concentration

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sampling and Dilution: Carefully withdraw a known aliquot of the clear supernatant. Filter the aliquot through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantitative Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Factors Influencing Solubility

Several factors can affect the solubility of this compound in organic solvents:

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solids dissolving in liquids, the process is endothermic, and thus solubility increases with temperature.[8] However, this is not always the case and should be determined experimentally.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility for an ionic compound like this compound.

  • Presence of Water: Small amounts of water in organic solvents can significantly increase the solubility of hydrochloride salts due to the high polarity and hydrogen-bonding capacity of water.

  • pH (in protic solvents): In protic solvents that can support a pH scale, the equilibrium between the protonated piperidinium ion and its free base can influence solubility.

Logical Relationship Diagram:

G Solubility Solubility of 4-Butylpiperidine HCl Temp Temperature Temp->Solubility Polarity Solvent Polarity Polarity->Solubility Water Presence of Water Water->Solubility

Caption: Factors influencing solubility.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While published quantitative data is scarce, a strong predictive understanding can be achieved through the application of fundamental chemical principles. The detailed experimental protocol provided herein empowers researchers to generate reliable solubility data tailored to their specific needs, facilitating advancements in drug discovery and chemical synthesis.

References

  • Protheragen. 4-Butylpiperidine. [Link]

  • PubChem. 4-(tert-Butoxycarbonylamino)piperidine hydrochloride. [Link]

  • PubChem. Piperidine. [Link]

  • MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • PubChem. 4-Butylpiperidine. [Link]

  • PubChem. 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride. [Link]

  • PubChem. Piperidine-4-carboxylic acid tert-butyl ester hydrochloride. [Link]

  • Sciencemadness Discussion Board. CWE of Piperidine. [Link]

  • MDPI. Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. [Link]

  • PubChem. 1-Butylpiperidine. [Link]

  • NIH. Solubility and Thermodynamics Profile of Benzethonium Chloride in Pure and Binary Solvents at Different Temperatures. [Link]

  • ResearchGate. Solubility comparison in ethyl acetate. [Link]

  • WebAssign. Lab 11 - Thermodynamics of Salt Dissolution. [Link]

  • National Institute of Standards and Technology. Dichloromethane with Water - IUPAC-NIST Solubilities Database. [Link]

  • PubChem. 2-(Piperidin-4-yl)ethanol hydrochloride. [Link]

  • PubChem. Dichloromethane. [Link]

  • PubChem. 2-(Piperidin-4-yl)ethanol hydrochloride. [Link]

Sources

4-Butylpiperidine hydrochloride mechanism of action in CNS

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 4-Butylpiperidine Hydrochloride in the Central Nervous System

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics targeting the Central Nervous System (CNS).[1][2][3] Its favorable physicochemical properties often grant it the ability to cross the blood-brain barrier and interact with a variety of neuronal targets.[3][4] This guide provides an in-depth technical analysis of the putative mechanism of action for this compound, a representative member of this chemical class. While direct research on this specific molecule is nascent, this document synthesizes extensive data from closely related analogs, particularly the well-studied sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), to construct a robust and scientifically grounded hypothesis of its function within the CNS. We will explore its primary molecular target, the downstream signaling cascades it modulates, and the ultimate impact on neuronal function and viability. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound class.

The Sigma-1 Receptor: A Primary Molecular Target

The enigmatic sigma-1 receptor (S1R) is the most probable primary target for this compound. Originally misidentified as an opioid receptor subtype, S1R is now understood to be a unique ligand-regulated molecular chaperone.[5] It resides predominantly at the mitochondria-associated membrane (MAM), a critical interface of the endoplasmic reticulum (ER), where it plays a pivotal role in regulating cellular stress responses and signaling.[6]

Upon binding by an agonist ligand, such as a piperidine derivative, S1R is believed to dissociate from its chaperone partner, BiP (Binding-immunoglobulin Protein). This activation frees S1R to interact with a multitude of "client" proteins, including ion channels, receptors, and signaling kinases, thereby initiating a cascade of downstream effects that profoundly influence neuronal activity and survival.[6]

Modulation of Neuronal Excitability and Synaptic Transmission

A core function of S1R activation is the fine-tuning of neuronal excitability, primarily through the modulation of ion channels and neurotransmitter systems.

Direct Regulation of Ion Channels

S1R activation exerts a dual effect on ion channels: a general inhibition of voltage-gated channels and a potentiation of certain ligand-gated channels.[5][7]

  • Voltage-Gated Ion Channels (VGICs): S1R agonists have been shown to directly associate with and regulate Na+, K+, and Ca2+ channels.[8][9] For instance, agonist binding can promote the dissociation of S1R from the Nav1.5 sodium channel, leading to suppressed channel activity and a reduction in neuronal depolarization.[6] This inhibitory action on VGICs contributes to a stabilization of neuronal membranes.

  • Ligand-Gated Ion Channels: In contrast, S1R agonists potentiate N-methyl-D-aspartate (NMDA) receptor signaling.[7] This is a critical interaction that underpins many of the cognitive-enhancing and antidepressant-like effects observed with S1R agonists.[7][8][9] The mechanism involves increasing the expression of NMDA receptor subunits and the scaffolding protein PSD-95, which is essential for synaptic plasticity.[8][9]

Influence on Neurotransmitter Systems

S1R activation modulates several key neurotransmitter systems, creating a complex interplay between excitatory and inhibitory signals.

  • Glutamatergic System & Nitric Oxide Signaling: The potentiation of NMDA receptors is a cornerstone of S1R's action. However, this potentiation is coupled with a crucial neuroprotective feedback loop. The related agonist PPBP has been demonstrated to attenuate NMDA-evoked production of nitric oxide (NO), a key mediator of excitotoxic cell death.[10] This is achieved by preventing the recruitment of neuronal nitric oxide synthase (nNOS) to the cell membrane and disrupting its functional coupling to the NMDA receptor complex via PSD-95.[11][12] This uncoupling of NMDA receptor activity from downstream excitotoxic pathways is a significant mechanism of neuroprotection.

  • GABAergic System: Emerging evidence indicates that S1R can modulate the uptake and release of GABA, the primary inhibitory neurotransmitter in the CNS.[8][9] This action helps to balance the increased excitatory drive from NMDA receptor potentiation, thereby maintaining network stability.

  • Cholinergic and Monoaminergic Systems: S1R agonists have been noted to potentiate cholinergic neurotransmission, a mechanism relevant to cognitive function.[7] Furthermore, the broader class of piperidine derivatives includes compounds that act as monoamine releasing agents or reuptake inhibitors, particularly for dopamine and norepinephrine.[13][14]

The diagram below illustrates the central role of the Sigma-1 Receptor in mediating the effects of a 4-Butylpiperidine-like agonist.

cluster_ER Endoplasmic Reticulum (MAM) cluster_Cytosol Cytosol / Mitochondria S1R_BiP S1R-BiP Complex (Inactive) S1R_Active Activated S1R S1R_BiP->S1R_Active BiP Dissociation VGIC Voltage-Gated Ion Channels (Na+, K+, Ca2+) S1R_Active->VGIC Inhibits NMDA_R NMDA Receptor Complex (PSD-95) S1R_Active->NMDA_R Potentiates nNOS nNOS S1R_Active->nNOS Uncouples from NMDA-R Mito Mitochondria S1R_Active->Mito Stabilizes Membrane Potential BDNF BDNF / TrkB Signaling S1R_Active->BDNF Upregulates Apoptosis Apoptotic Proteins (Bax, Caspase-3) S1R_Active->Apoptosis Inhibits Neuronal Excitability Neuronal Excitability VGIC->Neuronal Excitability Synaptic Plasticity Synaptic Plasticity NMDA_R->Synaptic Plasticity Nitric Oxide (NO) Production Nitric Oxide (NO) Production nNOS->Nitric Oxide (NO) Production Neuroprotection Overall Effect: NEUROPROTECTION & NEUROMODULATION Drug 4-Butylpiperidine HCl (Agonist) Drug->S1R_BiP Binds to S1R Excitotoxicity Excitotoxicity Nitric Oxide (NO) Production->Excitotoxicity

Caption: Proposed signaling pathway for this compound via the Sigma-1 Receptor.

Neuroprotective and Neurorestorative Mechanisms

The integrated actions of S1R modulation converge to produce potent neuroprotective effects, shielding neurons from various insults and promoting cellular resilience.

  • Mitochondrial Stabilization: By enhancing the flux of Ca2+ from the ER to the mitochondria, S1R activation boosts ATP production and, critically, stabilizes the mitochondrial membrane potential. This action is vital for preventing the collapse of cellular energy systems and subsequent cell death during periods of high stress, such as excitotoxicity.[6][15]

  • Promotion of Neurotrophic Factors: S1R agonists have been shown to upregulate the secretion of Brain-Derived Neurotrophic Factor (BDNF) and activate its corresponding TrkB receptor.[6] This pathway is fundamental for promoting synaptic plasticity, neurite outgrowth, and long-term neuronal survival.

  • Anti-Apoptotic Signaling: S1R activation can directly blunt death signaling pathways by inhibiting the function of pro-apoptotic proteins like Bax and preventing the activation of executioner caspases, such as caspase-3.[7]

Summary of Pharmacological Activities

The table below summarizes key activities demonstrated by piperidine-based S1R ligands, providing a reference for the expected profile of this compound.

Pharmacological ParameterTarget/PathwayEffect of AgonistConsequenceRepresentative Compound(s)
Receptor Binding Sigma-1 ReceptorHigh Affinity AgonistInitiates downstream signalingPPBP, (+)SKF-10047
Ion Channel Modulation Voltage-Gated Ca2+ ChannelsInhibitionReduced Ca2+ influx, neuroprotection(+)SKF-10047[8][9]
Neurotransmitter Signaling NMDA Receptor/PSD-95/nNOSPotentiates NMDA-R, uncouples nNOSEnhanced plasticity, reduced excitotoxicityPPBP[11][12]
Cellular Viability MitochondriaStabilizes Membrane PotentialProtection from glutamate toxicityPPBP[15]
Neurotrophic Support BDNF/TrkB PathwayUpregulationPromotes neuronal resiliencePridopidine, PPBP[6]
Enzyme Inhibition Acetylcholinesterase (AChE)Potent InhibitionIncreased acetylcholine levels1-benzyl-4-[2-(N-...)piperidine][16]

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanism of action for this compound, a series of standardized, self-validating experiments should be conducted. The following protocols provide a logical workflow.

cluster_in_vitro Phase 1: In Vitro Target Engagement & Function cluster_in_vivo Phase 2: In Vivo Target Validation & Neurochemical Effects cluster_outcome Phase 3: Functional Outcome start Hypothesis: 4-Butylpiperidine HCl is an S1R Agonist binding Protocol 1: Radioligand Binding Assay (Determine Affinity & Selectivity for S1R) start->binding electrophys Protocol 2: Patch-Clamp Electrophysiology (Measure effects on Na+, Ca2+ channels & NMDA currents) binding->electrophys calcium Protocol 3: Calcium Imaging (Assess modulation of intracellular Ca2+ flux) electrophys->calcium microdialysis Protocol 4: In Vivo Microdialysis (Measure changes in Glutamate, GABA, NO metabolites) calcium->microdialysis co_ip Protocol 5: Co-Immunoprecipitation (Probe nNOS/PSD-95 interaction post-treatment) microdialysis->co_ip behavior Behavioral Models (e.g., Neuroprotection in stroke model, Antidepressant effects in FST) co_ip->behavior end Conclusion: Mechanism Validated behavior->end

Caption: A logical experimental workflow to validate the CNS mechanism of action.

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) and selectivity of this compound for the sigma-1 receptor.

Methodology:

  • Tissue Preparation: Prepare membrane homogenates from a cell line expressing human S1R (e.g., HEK293) or from rat brain tissue.

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a specific S1R radioligand (e.g., -pentazocine) and varying concentrations of the test compound (4-Butylpiperidine HCl).

  • Controls:

    • Total Binding: Radioligand + membrane only.

    • Non-specific Binding: Radioligand + membrane + a high concentration of a known S1R ligand (e.g., haloperidol) to saturate the receptors.

    • Vehicle Control: Radioligand + membrane + vehicle.

  • Incubation: Incubate at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to reach equilibrium.

  • Termination & Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash filters to remove unbound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Co-Immunoprecipitation of nNOS and PSD-95

Objective: To determine if this compound modulates the interaction between neuronal nitric oxide synthase (nNOS) and PSD-95 in response to an NMDA challenge, a key neuroprotective mechanism.[11][12]

Methodology:

  • Animal Model: Use an established model of CNS insult, such as hypoxia-ischemia in neonatal piglets or rodents.[11][12]

  • Treatment Groups:

    • Sham control.

    • Hypoxia-Ischemia (H-I) + Vehicle.

    • H-I + 4-Butylpiperidine HCl (at various doses).

    • H-I + 4-Butylpiperidine HCl + S1R antagonist (e.g., BD-1047) to validate target engagement.

  • Tissue Collection: At a relevant time point post-insult (e.g., 3 hours), euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum or hippocampus).

  • Protein Extraction: Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation (IP): Incubate the protein lysates with an antibody against PSD-95 overnight at 4°C. Then, add protein A/G-agarose beads to pull down the PSD-95 and any associated proteins.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution & Western Blotting: Elute the protein complexes from the beads and separate them using SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Detection: Probe the membrane with a primary antibody against nNOS. Use a secondary antibody conjugated to HRP for chemiluminescent detection.

  • Analysis: Quantify the band intensity for nNOS in the IP samples. A reduction in the nNOS band in the drug-treated groups compared to the vehicle group would indicate that the compound disrupts the nNOS-PSD-95 interaction.

Conclusion

The mechanism of action for this compound in the CNS is most likely centered on its function as a sigma-1 receptor agonist. This interaction initiates a complex and multifaceted response, including the stabilization of neuronal excitability through ion channel modulation, the potentiation of synaptic plasticity via NMDA receptors, and the activation of powerful neuroprotective pathways. Specifically, its ability to uncouple NMDA receptor activation from excitotoxic nitric oxide production while simultaneously bolstering mitochondrial function and neurotrophic support presents a compelling therapeutic profile. The experimental framework provided herein offers a clear path for the definitive validation of this proposed mechanism, paving the way for further development of this and related piperidine derivatives as CNS therapeutics.

References

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The Pharmacology of Sigma-1 Receptors. PMC, PubMed Central. Available at: [Link]

  • Hayashi, T., & Su, T. P. (2007). The Pharmacology of Sigma-1 Receptors. ResearchGate. Available at: [Link]

  • Ryskamp, D. A., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. Available at: [Link]

  • Wang, Z., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology. Available at: [Link]

  • Wang, Z., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. PMC, PubMed Central. Available at: [Link]

  • Yang, Z. J., et al. (2010). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. PubMed Central. Available at: [Link]

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Latacz, G., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

  • Yamanashi, Y., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

  • Rafferty, M. F., et al. (1995). PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats. PubMed. Available at: [Link]

  • Bhardwaj, A., et al. (1998). Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. PubMed. Available at: [Link]

  • Griesmaier, E., et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. PubMed. Available at: [Link]

  • Yang, Z. J., et al. (2010). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. PubMed. Available at: [Link]

  • de Paula, C. C., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. Available at: [Link]

  • Newman, A. H., et al. (2001). Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. PubMed. Available at: [Link]

  • 4-Benzylpiperidine. Wikipedia. Available at: [Link]

Sources

The Strategic Utility of 4-Butylpiperidine Hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs in pharmaceuticals, prized for its conformational rigidity, basic nitrogen atom for salt formation, and its three-dimensional structure which allows for precise spatial orientation of substituents.[1] These features enable piperidine-containing molecules to engage with biological targets with high affinity and specificity. Within this structural class, 4-substituted piperidines are of particular importance as they provide a vector for functionalization away from the core ring, influencing properties such as target binding, selectivity, and pharmacokinetics. This guide provides an in-depth technical examination of 4-Butylpiperidine hydrochloride, a versatile chemical building block, detailing its synthesis, properties, and strategic application in the synthesis of complex molecular architectures.

Physicochemical and Structural Profile

This compound is the salt form of the free base, 4-butylpiperidine. The hydrochloride salt is generally preferred in synthesis and storage due to its higher stability, crystallinity, and improved handling characteristics compared to the more volatile and potentially hygroscopic free amine.

PropertyValueReference(s)
CAS Number 372195-85-2[2][3]
Molecular Formula C₉H₂₀ClN[3]
Molecular Weight 177.71 g/mol [4]
Appearance White to off-white powder/solid[2]
Purity Typically ≥97%[5]
Storage Store in a cool, dry place, sealed[2][6]

Synthesis of the Building Block: A Two-Step Approach

The most common and industrially scalable synthesis of this compound begins with the corresponding pyridine precursor, 4-butylpyridine. The synthesis is conceptually straightforward, involving the creation of the alkylated pyridine followed by the saturation of the aromatic ring.

Logical Workflow for Synthesis

G cluster_0 Step 1: 4-Butylpyridine Synthesis cluster_1 Step 2: Hydrogenation & Salt Formation Py Pyridine Reagents1 Butylating Agent (e.g., BuLi, Grignard) Py->Reagents1 BP 4-Butylpyridine Reagents1->BP Alkylation Catalyst Catalyst (e.g., PtO₂, Rh/C) H₂, Acidic Solvent BP->Catalyst BPi 4-Butylpiperidine Catalyst->BPi Catalytic Hydrogenation BPiHCl This compound BPi->BPiHCl HCl treatment

Caption: General synthetic pathway to this compound.

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol outlines the reduction of 4-butylpyridine to 4-butylpiperidine, followed by conversion to its hydrochloride salt. The choice of an acidic solvent like glacial acetic acid is critical; it protonates the pyridine nitrogen, which activates the ring towards reduction and prevents the nitrogen atom from poisoning the precious metal catalyst surface.[1]

Step 1: Synthesis of 4-Butylpyridine (Precursor)

  • While various methods exist, a common approach involves the reaction of pyridine with an organometallic butylating agent like n-butyllithium or a butyl Grignard reagent. These reactions, however, can sometimes lead to mixtures of isomers. More controlled industrial syntheses often rely on specific catalytic coupling reactions which are beyond the scope of this guide. For laboratory purposes, 4-butylpyridine is readily available from commercial suppliers.[7][8]

Step 2: Catalytic Hydrogenation and Salt Formation

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 4-butylpyridine (1.0 equiv).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a platinum(IV) oxide (PtO₂, Adams' catalyst) catalyst (typically 2-5 mol%).

  • Reaction Execution: Seal the reaction vessel. Purge the headspace multiple times with nitrogen followed by hydrogen to ensure an oxygen-free environment. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).[9]

  • Reaction Conditions: Commence vigorous stirring and maintain the reaction at room temperature for 4-16 hours, or until hydrogen uptake ceases. Reaction progress can be monitored by GC-MS or TLC analysis of aliquots.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen. Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter it through a pad of Celite® to remove the catalyst.

    • Causality Note: The catalyst is pyrophoric and must be handled with care. The filter cake should be quenched with water and not allowed to dry in the air.[1]

  • Neutralization & Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by washing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence stops. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude 4-butylpiperidine free base.

  • Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid in the same solvent (or gaseous HCl) dropwise with stirring. The this compound will precipitate as a solid.

  • Final Purification: Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Core Application as a Chemical Building Block

The utility of this compound lies in the reactivity of its secondary amine. After neutralization to the free base, the nitrogen atom serves as a potent nucleophile, enabling its incorporation into larger molecules through N-alkylation or N-arylation reactions.

Application 1: N-Alkylation in the Synthesis of M1 Muscarinic Agonists

A compelling example of 4-butylpiperidine's role is in the synthesis of 77-LH-28-1 , a selective and CNS-penetrant M1 muscarinic receptor agonist.[10][11] Such compounds are of high interest for treating cognitive deficits in Alzheimer's disease and schizophrenia.[12][13] The synthesis involves a standard nucleophilic substitution (N-alkylation) to connect the piperidine building block to the core structure.

G BPi 4-Butylpiperidine (from hydrochloride + base) Product 77-LH-28-1 (M1 Muscarinic Agonist) BPi->Product N-Alkylation (Sɴ2) Quinolinone 1-(3-Bromopropyl)-3,4- dihydroquinolin-2(1H)-one Quinolinone->Product Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base->BPi

Caption: N-Alkylation of 4-butylpiperidine to form the M1 agonist 77-LH-28-1.

This reaction exemplifies a classic use-case for the building block. The butyl group at the 4-position is a critical pharmacophoric element, likely occupying a hydrophobic pocket in the M1 receptor, thus contributing to the molecule's overall potency and selectivity.[10]

Application 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forming carbon-nitrogen bonds.[14][15] It allows for the coupling of amines with aryl halides or triflates, a transformation that is often difficult to achieve via classical methods. 4-Butylpiperidine is an excellent substrate for this palladium-catalyzed cross-coupling, enabling the synthesis of a diverse array of N-aryl-4-butylpiperidines, which are key structures in many CNS-active agents.

This protocol describes a representative procedure for coupling 4-butylpiperidine (generated in situ from the hydrochloride salt) with an aryl bromide.

Expertise Insight: The choice of ligand is paramount in Buchwald-Hartwig couplings. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle, especially with less reactive aryl chlorides or hindered substrates.[16] The base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide are used to deprotonate the piperidinium salt and the intermediate palladium-amine complex without competing in the reaction.[14]

G cluster_0 Buchwald-Hartwig Catalytic Cycle cluster_1 Experimental Workflow Pd0 Pd(0)L₂ Pd_complex1 L-Pd(II)(Ar)(X) Pd0->Pd_complex1 Oxidative Addition (Ar-X) Pd_complex2 L-Pd(II)(Ar)(NR₂') Pd_complex1->Pd_complex2 Amine Coordination & Deprotonation (HNR₂', Base) Pd_complex2->Pd0 Reductive Elimination Product Ar-NR₂' (N-Aryl Piperidine) Setup 1. Assemble Reactants (Ar-Br, Piperidine·HCl, Base, Pd Catalyst, Ligand) Reaction 2. Add Solvent & Heat (under inert atmosphere) Setup->Reaction Workup 3. Quench & Extract Reaction->Workup Purify 4. Purify (Column Chromatography) Workup->Purify

Caption: Simplified catalytic cycle and workflow for Buchwald-Hartwig amination.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.1 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, NaOtBu, ~2.5 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon), add the aryl bromide, this compound, sodium tert-butoxide, palladium catalyst, and phosphine ligand to an oven-dried Schlenk flask or reaction vial equipped with a stir bar.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Conditions: Seal the vessel and place it in a preheated oil bath. Stir the mixture vigorously at the required temperature (typically 80-110 °C) for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding water. Dilute with ethyl acetate and filter the mixture through a pad of Celite®.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-aryl-4-butylpiperidine product.

Conclusion

This compound is a strategically valuable building block for drug discovery and organic synthesis. Its straightforward synthesis from 4-butylpyridine and its stable, easy-to-handle salt form make it an attractive starting material. The nucleophilic secondary amine is readily engaged in key bond-forming reactions, most notably N-alkylation and modern palladium-catalyzed N-arylation, to construct complex and pharmacologically relevant molecules. As demonstrated by its role in the synthesis of the M1 agonist 77-LH-28-1, the 4-butylpiperidine moiety can serve as both a structural scaffold and a key pharmacophoric element, underscoring its continued importance for researchers and scientists in the field.

References

  • Langmead, C. J., et al. (2008). Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1. British Journal of Pharmacology, 154(5), 1104–1115. [Link][10][11]

  • De Amici, M., et al. (2014). Synthesis of a group of novel Xanomeline/77-LH-28-1 hybrid ligands and their FRET investigation at muscarinic acetylcholine receptor subtypes. AIR Unimi. [Link]

  • Messer, W. S. (2017). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Molecules, 22(10), 1637. [Link][12]

  • Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. orgsyn.org. [Link][17]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link][16]

  • National Center for Biotechnology Information. (n.d.). Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1. PubMed. [Link][11]

  • Knapp, D. M., et al. (2013). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine and 5,5′-bis(trifluoromethyl)-2,2′-bipyridine. Beilstein Journal of Organic Chemistry, 9, 1637–1642. [Link][18]

  • Conn, P. J., et al. (2012). Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models. Journal of Pharmacology and Experimental Therapeutics, 342(2), 344-356. [Link][13]

  • Kottalanka, R. K., et al. (2017). Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts. ResearchGate. [Link][19]

  • ChemSynthesis. (n.d.). 4-butylpyridine. chemsynthesis.com. Retrieved January 13, 2026, from [Link][8]

Sources

Synthesis and characterization of 4-Butylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Butylpiperidine Hydrochloride

Abstract

This compound is a pivotal building block in medicinal chemistry and pharmaceutical development, valued for its role as a versatile intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive, field-proven methodology for its synthesis via the catalytic hydrogenation of 4-butylpyridine, followed by conversion to its hydrochloride salt. We delve into the causality behind experimental choices, from catalyst selection to purification strategies. The document further outlines a rigorous, multi-technique approach for the structural and purity characterization of the final product, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals, offering a self-validating protocol grounded in established chemical principles.

Introduction

The piperidine scaffold is one of the most ubiquitous heterocyclic motifs found in natural products and synthetic pharmaceuticals. Its conformational flexibility and basic nitrogen atom make it a privileged structure for interacting with biological targets. The addition of an alkyl substituent, such as a butyl group at the 4-position, modulates the lipophilicity and steric profile of the molecule, enabling fine-tuning of its pharmacological properties. 4-Butylpiperidine, particularly as its stable and water-soluble hydrochloride salt, serves as a key intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[1]

Chemical Identity and Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 372195-85-2[2]
Molecular Formula C₉H₂₀ClN[2]
Molecular Weight 177.71 g/mol [2]
Appearance White to off-white solid/crystalline powder[3]
Melting Point 302°C[]

Synthesis Methodology: Catalytic Hydrogenation of 4-Butylpyridine

The most direct and industrially scalable route to 4-butylpiperidine is the reduction of the aromatic pyridine ring of 4-butylpyridine. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and favorable atom economy.[5]

Principle and Rationale

The hydrogenation of a pyridine ring is a challenging reduction that typically requires a potent catalyst and forcing conditions (high pressure and/or temperature) to overcome the aromatic stabilization energy.[5] Platinum group metals are the most effective catalysts for this transformation.[6] Rhodium (e.g., Rh₂O₃) and Ruthenium catalysts are particularly effective under milder conditions, while Palladium on carbon (Pd/C) and Platinum(IV) oxide (PtO₂, Adams' catalyst) are also widely used, sometimes requiring more forcing conditions or acidic media to activate the ring towards reduction.[5][7]

The choice of a rhodium-based catalyst, for instance, is predicated on its high activity for N-heterocycle reduction, often allowing the reaction to proceed at lower temperatures and pressures, which enhances safety and reduces the risk of side reactions.[5] The reaction is typically performed in a protic solvent like ethanol or methanol, which can help to solubilize the substrate and facilitate proton transfer steps in the mechanism.

The final step involves the conversion of the oily free-base piperidine to its hydrochloride salt. This is achieved by reacting the amine with hydrochloric acid. The resulting salt is typically a stable, non-hygroscopic crystalline solid, which is easier to handle, purify by recrystallization, and store than the volatile and air-sensitive free base.[8]

Overall Reaction Scheme

Step 1: Catalytic Hydrogenation 4-Butylpyridine is reduced to 4-Butylpiperidine using a metal catalyst and hydrogen gas.

Step 2: Hydrochloride Salt Formation 4-Butylpiperidine free base is reacted with hydrochloric acid to form the stable hydrochloride salt.

Detailed Experimental Protocol
  • Reactor Preparation: A high-pressure hydrogenation vessel (e.g., a Parr shaker or autoclave) is charged with 4-butylpyridine (1.0 eq) and a suitable solvent such as ethanol (approx. 5-10 mL per gram of substrate).

  • Catalyst Addition: The catalyst, for example, 5 mol% Rhodium(III) oxide (Rh₂O₃) or 10 wt% Palladium on Carbon (Pd/C, 50% wet), is carefully added to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).[5]

    • Causality: Adding the catalyst under inert gas is a critical safety measure, especially for catalysts like Pd/C, which can be pyrophoric when dry and may ignite the solvent in the presence of air.

  • Hydrogenation: The vessel is sealed, purged several times with nitrogen, and then with hydrogen gas. The reactor is then pressurized with hydrogen (typically 5-20 bar, depending on the catalyst and scale) and heated to the target temperature (e.g., 40-80°C). The reaction mixture is agitated vigorously to ensure efficient mixing and mass transfer of hydrogen gas.[5]

  • Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. For analytical confirmation, a small aliquot can be carefully depressurized, filtered, and analyzed by GC-MS to confirm the complete disappearance of the starting material.

  • Work-up: Upon completion, the reactor is cooled to room temperature and carefully depressurized. The system is purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the heterogeneous catalyst. The Celite pad is washed with additional ethanol to recover all the product.

    • Causality: Filtering through Celite provides a fine filtration medium that effectively removes the solid catalyst particles. The catalyst on the filter should not be allowed to dry completely in the air to prevent potential ignition.

  • Solvent Removal: The solvent from the combined filtrate is removed under reduced pressure using a rotary evaporator to yield crude 4-butylpiperidine as an oil.

  • Dissolution: The crude 4-butylpiperidine oil is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Acidification: A solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether, or concentrated HCl in isopropanol) is added dropwise to the stirred solution at 0°C (ice bath).

    • Causality: The dropwise addition at low temperature helps to control the exothermic nature of the acid-base neutralization reaction and promotes the formation of well-defined crystals.

  • Precipitation and Isolation: The hydrochloride salt typically precipitates as a white solid. The stirring is continued for 30-60 minutes to ensure complete precipitation. The solid product is then collected by vacuum filtration.

  • Washing: The filter cake is washed with a small amount of cold diethyl ether to remove any non-polar impurities and residual acid.

  • Drying: The collected solid is dried under vacuum to yield crude this compound.

Safety Precautions
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood or a designated high-pressure laboratory, using properly rated equipment. Ensure all connections are leak-tested.[6]

  • Catalysts: Palladium and other platinum-group metal catalysts can be pyrophoric, especially after the reaction when they are finely divided and may be partially dry. They should always be handled under an inert atmosphere or as a wet paste and never be allowed to dry in the presence of air and organic solvents.[6]

  • Reagents: 4-butylpyridine is a flammable liquid and is harmful if swallowed or in contact with skin. Hydrochloric acid is highly corrosive and causes severe skin burns and eye damage.[9] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[10][11][12]

Purification: Recrystallization

To achieve high purity suitable for pharmaceutical applications, the crude hydrochloride salt should be recrystallized.

  • Solvent Selection: A common solvent system for recrystallizing amine hydrochlorides is a mixture of a protic solvent in which the salt is soluble at high temperatures (e.g., ethanol, isopropanol, or methanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or hexane).

  • Protocol:

    • Dissolve the crude this compound in a minimum amount of hot ethanol or isopropanol.

    • If any insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • To induce further crystallization, the flask can be placed in an ice bath or a refrigerator. If needed, slowly add an anti-solvent like diethyl ether until the solution becomes turbid.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

G cluster_synthesis Synthesis & Purification start 4-Butylpyridine hydrog Catalytic Hydrogenation start->hydrog freebase 4-Butylpiperidine (Free Base) hydrog->freebase hcl HCl Addition freebase->hcl crude Crude Product hcl->crude purify Recrystallization crude->purify final Pure 4-Butylpiperidine HCl purify->final nmr NMR (¹H & ¹³C) final->nmr ftir FTIR final->ftir ms Mass Spec. final->ms mp Melting Point final->mp

Fig 1: Synthetic and Analytical Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[13]

  • Protocol: A sample (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C spectra are acquired on a 400 MHz or higher spectrometer.[13][14]

  • Expected ¹H NMR Data:

    • The spectrum will show characteristic signals for the butyl group: a triplet around 0.9 ppm (CH₃), a multiplet around 1.3 ppm (-CH₂-CH₂-CH₃), and another multiplet for the -CH₂- attached to the ring.

    • The piperidine ring protons will appear as complex multiplets in the region of ~2.8-3.5 ppm (axial and equatorial protons adjacent to the nitrogen) and ~1.5-2.0 ppm (protons at C2, C3, and C4).[15]

    • The N-H protons (present as -NH₂⁺-) may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. In D₂O, this signal will exchange and disappear.

  • Expected ¹³C NMR Data:

    • The spectrum will show 9 distinct carbon signals.

    • Butyl group carbons will appear in the aliphatic region (~14 ppm for CH₃, and ~20-40 ppm for the CH₂ groups).

    • Piperidine ring carbons will appear in the range of ~25-55 ppm.[16][17]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

  • Protocol: The spectrum of the solid sample can be obtained using a KBr pellet method or an instrument equipped with an Attenuated Total Reflectance (ATR) accessory.[18]

  • Data Interpretation: Key absorption bands are expected as follows:[18][19]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2950-2850C-H stretchButyl and Piperidine CH₂/CH₃
2800-2400N-H stretch (broad)Ammonium (-NH₂⁺-)
~1600 & ~1500N-H bendAmmonium (-NH₂⁺-)
1470-1450C-H bendCH₂ scissoring
Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound (as the free base) and can provide structural information from its fragmentation pattern.[20]

  • Protocol: A dilute solution of the sample is analyzed using a mass spectrometer, typically with an Electrospray Ionization (ESI) source in positive ion mode.[13][21]

  • Data Interpretation: The ESI-MS spectrum will show the protonated molecular ion for the free base form of the molecule. The hydrochloride salt dissociates in the ESI source.

    • Expected [M+H]⁺: The molecular formula of the free base is C₉H₁₉N. The expected monoisotopic mass is 141.1518. The mass spectrometer should detect a prominent ion at m/z ≈ 142.16 .[20][21]

Conclusion

This guide has detailed a robust and reliable method for the synthesis, purification, and comprehensive characterization of this compound. The catalytic hydrogenation of 4-butylpyridine provides an efficient pathway to the piperidine core, and subsequent conversion to the hydrochloride salt ensures a stable, easily handleable product. The described analytical workflow, combining NMR, FTIR, and MS, constitutes a self-validating system that confirms the structural integrity and purity of the final compound, ensuring its suitability for advanced applications in research and pharmaceutical development. Adherence to the outlined protocols and safety precautions is paramount for a successful and safe synthesis.

References

  • PubChem. (n.d.). Piperidine-4-carboxylic acid tert-butyl ester hydrochloride. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.
  • Eurofins. (2010). Safety Data Sheet: Sodium borohydride.
  • Agilent. (2025). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Piperidine 4-Butyl Hydrochloride (1:1).
  • Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • PubChem. (n.d.). 4-(tert-Butoxycarbonylamino)piperidine hydrochloride. National Center for Biotechnology Information.
  • Benchchem. (n.d.). A Comparative Guide to the Mass Spectrometry of Boc-Protected Piperidines.
  • ResearchGate. (n.d.). Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a....
  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 4-Methylpiperidine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Benchchem. (n.d.). Spectroscopic Profile of 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide.
  • ResearchGate. (n.d.). NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives.
  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Google Patents. (n.d.). US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
  • ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
  • PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate hydrochloride. National Center for Biotechnology Information.
  • National Institutes of Health (NIH). (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conf. Series: Earth and Environmental Science.
  • NIST. (n.d.). Piperidine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • ChemicalBook. (n.d.). 4-Benzylpiperidine(31252-42-3) IR Spectrum.
  • SpectraBase. (n.d.). Piperidine hydrochloride [FTIR]. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-[4-[(4-Methoxyphenyl)thio]butyl]piperidine [13C NMR].
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.
  • PubMed Central (PMC). (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Retrieved from [Link]

  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

Sources

4-Butylpiperidine hydrochloride safety, handling, and storage precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 4-Butylpiperidine Hydrochloride For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted piperidine derivative used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. As with many heterocyclic amines, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety, handling, and storage precautions for this compound, grounded in established scientific principles and regulatory standards. It is designed to empower researchers with the knowledge to work with this compound confidently and safely.

Hazard Identification and Analysis

A foundational aspect of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. This compound, as a piperidine derivative, presents several key risks that must be managed.

GHS Classification and Rationale

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. While a specific GHS classification for this compound may not be universally harmonized, its hazards can be inferred from data on similar piperidine compounds and their hydrochloride salts.[1]

Hazard ClassHazard CategoryHazard StatementRationale
Acute Toxicity, OralCategory 3/4H301: Toxic if swallowed / H302: Harmful if swallowedPiperidine hydrochloride has an oral LD50 in rats of 133 mg/kg, indicating significant toxicity upon ingestion.[1] The butyl substituent may alter this value, but a conservative approach is warranted.
Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage / H315: Causes skin irritationPiperidine is a strong alkaline agent and is corrosive to the skin.[2] The hydrochloride salt is acidic and can also cause significant irritation or burns upon prolonged contact.
Serious Eye Damage/IrritationCategory 1/2AH318: Causes serious eye damage / H319: Causes serious eye irritationAs with skin, contact with the eyes can lead to severe, irreversible damage due to the corrosive nature of the compound.[3][4]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritationInhalation of dusts can irritate the nose, throat, and respiratory tract.[4]
Toxicological Profile: Understanding the Risks

The toxicity of this compound is primarily associated with the piperidine moiety. Piperidine itself is a neurotoxicant, acting as a nicotinic acetylcholine receptor (nAChR) agonist.[5][6] While the hydrochloride salt is more stable and less volatile than the free base, the potential for systemic effects upon absorption remains.

  • Acute Effects: Immediate health effects from exposure can include severe irritation and burns to the skin and eyes upon contact.[7] Inhalation may lead to respiratory tract irritation, causing coughing and shortness of breath.[7] Ingestion can cause nausea, vomiting, and abdominal pain, with the potential for more severe systemic toxicity.[7]

  • Mechanism of Corrosivity: The piperidine nitrogen is basic, but as a hydrochloride salt, the compound is acidic. Upon contact with moisture (e.g., on the skin, eyes, or mucous membranes), it can release hydrochloric acid, a strong corrosive agent. This is a key reason for the severe burns and eye damage observed.[8]

Safe Handling and Engineering Controls

Adherence to strict handling protocols is essential to minimize exposure risk.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective means of exposure prevention.[9]

  • Ventilation: All handling of this compound solid should be conducted in a well-ventilated area.[1] For weighing and transferring operations that may generate dust, a certified chemical fume hood is mandatory.[9]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in any laboratory where this compound is handled.[9][10] Regular testing of this equipment is crucial to ensure its functionality in an emergency.

Standard Operating Procedures (SOPs)

Developing and following a detailed SOP for working with this compound is a critical administrative control. The SOP should include:

  • Designated Area: A specific area of the lab, such as a particular fume hood, should be designated for handling this compound.[11] This area should be clearly marked with appropriate hazard warnings.

  • Avoidance of Dust Generation: Use techniques that minimize the generation of dust, such as careful scooping rather than pouring, and using anti-static weigh paper.

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[3] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide an effective barrier against the specific hazards of this compound.

Eye and Face Protection
  • Safety Glasses with Side Shields: These are the minimum requirement for any chemical handling.

  • Chemical Goggles: Must be worn when there is a risk of splashes or dust generation.[12]

  • Face Shield: A full-face shield should be worn in addition to chemical goggles when handling larger quantities or when there is a significant risk of splashing.[7]

Skin and Body Protection
  • Gloves: The selection of appropriate chemical-resistant gloves is critical. No single glove material is resistant to all chemicals, so selection must be based on the specific compound and the nature of the work.

    • Material Selection: For piperidine and its derivatives, butyl rubber and nitrile gloves are generally recommended.[13][14] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times and permeation data.[15][16]

    • Glove Inspection and Use: Gloves must be inspected for any signs of degradation or punctures before each use.[1] Use proper glove removal technique to avoid contaminating the skin. Dispose of contaminated gloves as hazardous waste.[1]

  • Laboratory Coat: A standard laboratory coat should be worn at all times.

  • Chemical-Resistant Apron: For handling larger quantities or when there is a risk of significant splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Full Body Protection: In situations with a high risk of exposure, such as a large spill, a chemical-resistant suit may be necessary.[1]

Respiratory Protection

Respiratory protection is generally not required when handling small quantities in a properly functioning chemical fume hood. However, in situations where engineering controls are not sufficient to control airborne concentrations, or during emergency situations, respiratory protection is necessary.[17][18]

  • Respirator Selection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[19][20] For situations with high concentrations or unknown exposure levels, a self-contained breathing apparatus (SCBA) is required.[18]

  • Fit Testing and Training: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA regulations (29 CFR 1910.134).[17]

PPE_Selection_Workflow start Start: Assess Task is_solid Handling solid? start->is_solid weighing Weighing or Transferring? is_solid->weighing Yes is_solution Working with Solution? is_solid->is_solution No in_hood Working in Fume Hood? weighing->in_hood Yes ppe_solid_hood Required PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat in_hood->ppe_solid_hood Yes ppe_solid_bench High Risk - Re-evaluate! Work in Fume Hood. If not possible: - Full Face Shield - Chemical-Resistant Apron - NIOSH-approved Respirator in_hood->ppe_solid_bench No end End: Proceed with Task ppe_solid_hood->end ppe_solid_bench->end splash_risk Risk of Splash? is_solution->splash_risk Yes is_solution->end No ppe_solution_low_risk Required PPE: - Safety Glasses with Side Shields - Nitrile/Butyl Gloves - Lab Coat splash_risk->ppe_solution_low_risk No ppe_solution_high_risk Required PPE: - Chemical Goggles & Face Shield - Nitrile/Butyl Gloves - Chemical-Resistant Apron splash_risk->ppe_solution_high_risk Yes ppe_solution_low_risk->end ppe_solution_high_risk->end

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous reactions.

Storage Conditions
  • Container: Store in a tightly closed container to prevent absorption of moisture.[1]

  • Location: Keep in a cool, dry, and well-ventilated area.[1]

  • Security: Store in a locked cabinet or an area with restricted access.[1]

Chemical Incompatibility

Due to its chemical nature, this compound is incompatible with several classes of chemicals. Mixing with these substances can lead to vigorous and potentially dangerous reactions.

  • Strong Oxidizing Agents: Avoid contact with strong oxidizers (e.g., peroxides, nitrates, perchlorates). The amine functional group can be oxidized, leading to a potentially exothermic reaction.[1]

  • Strong Bases: Although it is a hydrochloride salt, contact with strong bases (e.g., sodium hydroxide, potassium hydroxide) will deprotonate the piperidinium ion, liberating the free base (4-butylpiperidine). This reaction can generate heat.

  • Strong Acids: While it is an acid salt, mixing with strong, non-aqueous acids could potentially lead to unforeseen reactions.

Incompatibility_Diagram main 4-Butylpiperidine Hydrochloride oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitrates) main->oxidizers  Exothermic Reaction (Oxidation of Amine) bases Strong Bases (e.g., NaOH, KOH) main->bases  Liberates Free Base (Heat Generation) acids Strong Acids (in non-aqueous conditions) main->acids  Potential for Hazardous Reaction

Emergency Procedures

Prompt and correct action in the event of an emergency is critical to minimizing harm.

First Aid Measures

All laboratory personnel should be familiar with these first aid procedures before working with the compound.[21]

  • Inhalation: Move the person to fresh air immediately.[4] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[12] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures (Spills)

The response to a spill depends on its size and location.

  • Small Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wear appropriate PPE, including a respirator if dust is present.

    • Carefully sweep up the solid material, avoiding dust generation.[1]

    • Place the material into a suitable, labeled container for hazardous waste disposal.[8]

    • Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), followed by a rinse with water.[22]

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • If the spill is significant or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department and/or emergency services immediately.

    • Prevent the spill from entering drains.[1]

Spill_Response_Decision_Tree start Spill Occurs assess_size Assess Spill Size & Location start->assess_size is_large Large Spill (>10g) or Outside Fume Hood? assess_size->is_large evacuate Evacuate Area Alert Supervisor Call EHS/Emergency Services is_large->evacuate Yes is_small Small Spill (<10g) and Contained in Fume Hood? is_large->is_small No end End Response evacuate->end is_small->evacuate No ppe_check Are you trained and have proper PPE? is_small->ppe_check Yes ppe_check->evacuate No cleanup Proceed with Small Spill Cleanup Protocol: 1. Wear appropriate PPE 2. Sweep carefully 3. Collect in waste container 4. Decontaminate area ppe_check->cleanup Yes cleanup->end

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[23]

  • Specific Hazards: Thermal decomposition may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[1]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Product Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[24] Do not dispose of down the drain or in the general trash.[25]

  • Contaminated Packaging: The container should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[23] Otherwise, dispose of the contaminated packaging as hazardous waste.

Conclusion

This compound is a valuable chemical intermediate for research and development. However, its potential hazards necessitate a respectful and cautious approach. By understanding its toxicological properties, implementing robust engineering controls, selecting and using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. Adherence to the principles and protocols outlined in this guide will contribute to a safer laboratory environment for all.

References

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids. Retrieved from [Link]

  • OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • University of California, Riverside. (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • DENIOS Inc. (n.d.). Corrosive Substances: Handling & Safety in Businesses. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

  • Protective Industrial Products. (n.d.). MaxiChem®: Nitrile Blend Coated Glove. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • HSSE World. (2023). Guide for Working With Corrosive Substances. Retrieved from [Link]

  • MDPI. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • PubMed Central. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Society for Chemical Hazard Communication. (2017). Specific Target Organ Toxicity – Single Exposure. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 2. Retrieved from [Link]

  • ICC Compliance Center. (2024). Specific Target Organ Toxicity – Single Exposure. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemical Resistance of Gloves. Retrieved from [Link]

  • 3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Disinfecting Surfaces. Retrieved from [Link]

  • PubMed Central. (n.d.). Selection Guide to Wearing Respirators According to Work Situations and On-site Applicability. Retrieved from [Link]

  • University of Arkansas. (n.d.). Specific Target Organ Toxicants. Retrieved from [Link]

  • Asia Pacific Oncology Pharmacy Community. (2018). Decontamination, Cleaning and Disinfection of Hazardous Drug Compounding Environments. Retrieved from [Link]

  • Shield Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • PIP Global. (n.d.). Chemical Glove Selection Guide. Retrieved from [Link]

Sources

Spectroscopic Profile of 4-Butylpiperidine Hydrochloride: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 4-Substituted Piperidines

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. The 4-substituted piperidines, in particular, offer a versatile platform for modulating pharmacological activity by introducing diverse functional groups that can interact with biological targets. 4-Butylpiperidine hydrochloride, a representative of this class, serves as a valuable building block in organic synthesis and drug discovery.

A precise and unambiguous structural characterization of such intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of the key spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and draws upon comparative data from analogous structures, offering field-proven insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecule's structure. The protonation of the piperidine nitrogen to form the hydrochloride salt significantly influences the chemical shifts of adjacent nuclei, a key diagnostic feature.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the butyl chain and the piperidine ring. Due to the positive charge on the nitrogen atom, the protons on the carbons alpha to the nitrogen (positions 2 and 6) are deshielded and appear at a lower field compared to the free base.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄). The choice of solvent is critical; D₂O will result in the exchange of the N-H protons, causing their signal to disappear.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans to ensure a good signal-to-noise ratio.

    • Reference: The residual solvent peak is typically used for calibration.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
H-2, H-6 (axial & equatorial)3.0 - 3.4m4H
H-3, H-5 (axial & equatorial)1.8 - 2.1m4H
H-4 (methine)1.5 - 1.7m1H
Butyl -CH₂- (alpha)1.3 - 1.5m2H
Butyl -CH₂- (beta, gamma)1.2 - 1.4m4H
Butyl -CH₃0.8 - 1.0t3H
N-H₂⁺8.5 - 9.5 (in non-exchanging solvent)br s2H

Causality Behind Assignments: The downfield shift of the H-2 and H-6 protons is a direct consequence of the inductive effect of the positively charged nitrogen atom[1]. The signals for the piperidine ring protons are expected to be complex multiplets due to overlapping signals and complex spin-spin coupling patterns.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. Similar to the proton spectrum, the carbons alpha to the nitrogen are shifted downfield.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2, C-645 - 50
C-3, C-530 - 35
C-435 - 40
Butyl -CH₂- (alpha)35 - 40
Butyl -CH₂- (beta)28 - 33
Butyl -CH₂- (gamma)22 - 27
Butyl -CH₃13 - 15

Trustworthiness of Data: The predicted chemical shifts are based on established substituent effects in piperidine systems and data from similar alkyl-substituted piperidines[2][3]. The deshielding effect of N-protonation on the alpha-carbons is a well-documented phenomenon[1].

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. In the case of this compound, the key diagnostic bands are those associated with the N-H stretches of the ammonium salt and the C-H stretches of the alkyl groups.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, analyze the solid sample using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters:

    • Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan Range: Typically 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeDescription
3000 - 2700N-H⁺ StretchA very broad and strong absorption characteristic of a secondary ammonium salt.
2950 - 2850C-H StretchStrong absorptions from the butyl and piperidine alkyl groups.
~1600 - 1500N-H⁺ BendBending vibrations of the ammonium group.
1470 - 1450C-H BendScissoring and bending vibrations of the CH₂ groups.

Authoritative Grounding: The broad absorption in the 3000-2700 cm⁻¹ region is a hallmark of ammonium salts and arises from the stretching vibrations of the N-H⁺ bond, often with complex overtone and combination bands[4][5]. This distinguishes it from the sharper N-H stretch of a free secondary amine, which typically appears around 3300 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, electrospray ionization (ESI) is a suitable technique, as it is a soft ionization method that will typically yield the protonated molecular ion of the free base.

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a solvent such as methanol or an acetonitrile/water mixture.

  • Instrument Parameters:

    • Mass Spectrometer: An instrument equipped with an Electrospray Ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Data Acquisition: The instrument will detect the mass-to-charge ratio (m/z) of the ions.

Expected Mass Spectrum

The molecular weight of the 4-butylpiperidine free base is 141.26 g/mol . In positive ion ESI-MS, the expected molecular ion would be the protonated free base [M+H]⁺ at an m/z of approximately 142.27.

Fragmentation Pathway

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion and provide further structural information. The fragmentation of 4-butylpiperidine is likely to proceed through cleavage of the butyl group or ring opening of the piperidine moiety. A plausible fragmentation is the loss of the butyl radical, leading to a fragment at m/z 84.

Diagram 1: Proposed Mass Spectrometry Fragmentation of 4-Butylpiperidine Cation

fragmentation parent [C₉H₂₀N]⁺ m/z = 142 frag1 Loss of Butene (C₄H₈) parent->frag1 - 56 Da frag3 Loss of Butyl Radical (•C₄H₉) parent->frag3 - 57 Da frag2 [C₅H₁₂N]⁺ m/z = 86 frag1->frag2 frag4 [C₅H₁₀N]⁺ m/z = 84 frag3->frag4

Caption: Proposed ESI-MS fragmentation pathways for the 4-butylpiperidine cation.

Conclusion: A Self-Validating Spectroscopic Profile

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural verification of this compound. The convergence of data from NMR, IR, and MS creates a self-validating system. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and confirm the position of the butyl substituent, with the downfield shifts of the alpha-protons and carbons confirming the protonated state of the nitrogen. The IR spectrum provides clear evidence of the ammonium salt functional group and the aliphatic nature of the molecule. Finally, mass spectrometry confirms the molecular weight of the parent amine. Together, these techniques offer an unambiguous and reliable characterization essential for quality control and regulatory compliance in the pharmaceutical industry.

References

  • La Francesca, E., De Angelis, S., & De Sanctis, M.C. (n.d.). Near Infrared Ammonium Salts reflectance spectra in controlled P-T conditions. Retrieved from [Link]

  • Low, M. J. D., & Yang, R. T. (1972). The Fundamental Infrared Spectrum of the Ammonium Ion in Aqueous Solutions. DTIC. Retrieved from [Link]

  • Kludt, J. R., Kwong, G. Y. W., & McDonald, R. L. (1972). Far-infrared spectra of tertiary ammonium salts. The Journal of Physical Chemistry, 76(22), 3395-3399. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 4-Butylpiperidine. PubChem Compound Database. Retrieved from [Link]

  • NMR Spectroscopy Data. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(5), 1647-1652. Retrieved from [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(9), 623. Retrieved from [Link]

Sources

4-Butylpiperidine Hydrochloride: A Comprehensive Guide to Purity and Stability Under Laboratory Conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butylpiperidine hydrochloride is a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. The purity and stability of this starting material are paramount, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth examination of the analytical methodologies for purity assessment, a thorough analysis of the compound's stability profile under various stress conditions, and field-proven protocols for handling and storage. By synthesizing technical data with mechanistic insights, this document serves as an essential resource for researchers dedicated to maintaining the integrity of this compound throughout the research and development lifecycle.

Introduction: The Role of this compound in Synthesis

This compound (C₉H₂₀ClN) is a heterocyclic amine salt valued for its utility as a synthetic intermediate.[1] The piperidine ring is a prevalent scaffold in medicinal chemistry, and the butyl group provides a lipophilic handle that can be crucial for modulating the pharmacokinetic properties of a target molecule. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it easier to handle and incorporate into various reaction schemes.[2][3] Given its foundational role, a comprehensive understanding of its chemical integrity is not merely a quality control measure but a prerequisite for reproducible and successful drug development.

Purity Assessment: A Multi-Faceted Approach

Ensuring the purity of this compound is the first critical step in its application. Impurities can arise from the synthetic route or degradation and may lead to unwanted side reactions, reduced yields, and the formation of potentially toxic byproducts in the final API. A robust analytical strategy involves multiple techniques to create a comprehensive purity profile.[]

Common Impurities and Their Origins

Potential impurities in this compound may include:

  • Residual Starting Materials: Unreacted precursors from the synthesis.

  • Byproducts of Synthesis: Isomers or related piperidine derivatives formed during the reaction.

  • Solvents and Reagents: Residual solvents or reagents used in the synthesis and purification process.

  • Degradation Products: Compounds formed due to improper storage or handling (discussed in Section 3).

Analytical Methodologies for Purity Determination

Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific information required, the nature of potential impurities, and available instrumentation.[]

Table 1: Comparison of Analytical Techniques for Purity Assessment

MethodPrincipleAdvantagesDisadvantagesBest For
Reversed-Phase HPLC (RP-HPLC) Separation based on polarity.[5]High resolution, robust, widely applicable, quantitative.[6]May require derivatization for UV detection if the analyte lacks a chromophore.Quantifying known and unknown impurities; routine quality control.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.[7]Excellent for volatile impurities (e.g., residual solvents). High sensitivity with Flame Ionization Detection (FID).Requires the compound to be volatile or amenable to derivatization. The hydrochloride salt is non-volatile and requires conversion to the free amine.[8]Analysis of residual solvents and volatile organic impurities.
Quantitative NMR (qNMR) Direct quantification against a certified internal standard without needing a specific reference standard of the analyte.[5]Primary analytical method, highly accurate, provides structural information.Lower sensitivity compared to chromatographic methods; requires specialized equipment and expertise.Absolute purity determination and structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.[5]Provides molecular weight information, aiding in the identification of unknown impurities.Can be complex to quantify without appropriate standards.Identifying and characterizing unknown impurities and degradation products.
Recommended Protocol: Purity Determination by RP-HPLC

RP-HPLC is the most common and robust method for routine purity analysis of non-volatile organic compounds like this compound.[5][9] Since the compound lacks a strong UV chromophore, indirect detection methods or derivatization may be necessary for high sensitivity. However, for a purity assay where the main peak is predominant, detection at low wavelengths (e.g., 200-215 nm) is often sufficient.

Objective: To determine the purity of this compound by calculating the area percentage of the main peak relative to all other observed peaks.

Instrumentation & Conditions:

  • System: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min: 5% B, 2-15 min: 5% to 70% B, 15-20 min: 70% B, 20.1-25 min: 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • System Suitability: Inject a standard solution multiple times (n=5) to ensure the system is performing adequately. The relative standard deviation (RSD) for the peak area should be ≤2.0%.

  • Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Causality Behind Choices:

  • C18 Column: The non-polar stationary phase is ideal for retaining and separating the butylpiperidine moiety from more polar or less polar impurities.

  • Phosphoric Acid: The acidic modifier in the mobile phase ensures that the piperidine nitrogen is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with free silanol groups on the column.[10]

  • Gradient Elution: A gradient from low to high organic content (acetonitrile) ensures that impurities with a wide range of polarities are eluted and detected.[5]

Workflow Visualization: HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample 1. Weigh Sample (10 mg) dissolve 2. Dissolve & Dilute in 10 mL Mobile Phase prep_sample->dissolve sys_suit 3. System Suitability Check (n=5 injections, RSD ≤2.0%) dissolve->sys_suit inject 4. Inject Sample (10 µL) sys_suit->inject run_hplc 5. Run Gradient Method inject->run_hplc integrate 6. Integrate All Peaks run_hplc->integrate calculate 7. Calculate Area % Purity = (Area_main / Area_total) * 100 integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for HPLC purity analysis of this compound.

Stability Profile and Degradation Pathways

The stability of a chemical is its ability to resist chemical change over time.[11] For this compound, instability can lead to a loss of potency and the formation of unknown, potentially hazardous impurities. Stability testing, particularly through forced degradation studies, is essential to understand its degradation profile.[12]

Factors Affecting Stability

Like many amine hydrochlorides, the stability of this compound is primarily influenced by:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[13]

  • Humidity/Moisture: The compound is hygroscopic. Moisture can lead to hydrolysis of the hydrochloride salt and potentially other degradation pathways.[13]

  • Light: Photosensitive compounds can degrade upon exposure to UV or visible light.[12][13]

  • pH: The stability of the compound in solution is highly dependent on pH, with acidic or alkaline conditions potentially catalyzing hydrolysis.[14]

  • Oxidizing Agents: The amine functionality can be susceptible to oxidation.[12]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish the stability-indicating nature of analytical methods.[11][12]

Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and products for this compound under various stress conditions.

Procedure:

  • Prepare Stock Solutions: Prepare solutions of this compound (approx. 1 mg/mL) in a suitable solvent like methanol or water.

  • Apply Stress Conditions: Expose the solutions to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.[15]

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.[15]

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.[12][14]

    • Thermal Stress (Solid): Store the solid compound at 60 °C for 7 days.[16]

    • Photolytic Stress (Solution): Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[12]

  • Neutralization: After the exposure period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (such as the one described in Section 2.3). LC-MS is highly recommended to obtain mass information on the degradation peaks.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.

Potential Degradation Pathways

Based on the chemical structure, the primary anticipated degradation pathways are related to the piperidine ring and the amine functionality.

Diagram: Potential Degradation Pathways

Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products main 4-Butylpiperidine HCl C₉H₁₉N • HCl n_oxide N-Oxide Derivative main->n_oxide [O] ring_opened Ring-Opened Products (e.g., amino aldehydes/ketones) main->ring_opened Oxidative Cleavage dealkylation De-alkylation Products (Loss of Butyl Group) main->dealkylation Photolytic/Thermal oxidation Oxidation (e.g., H₂O₂) oxidation->n_oxide oxidation->ring_opened light Photolysis (UV/Vis Light) light->dealkylation heat Thermal Stress heat->dealkylation

Caption: Potential degradation pathways for this compound.

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, potentially forming an N-oxide derivative. More aggressive oxidation could lead to ring-opening.[12]

  • Photolytic/Thermal Decomposition: High energy input from light or heat could potentially lead to de-alkylation (loss of the butyl group) or other complex fragmentation.

Recommended Handling and Storage

Proper handling and storage are crucial to maintain the purity and stability of this compound and ensure laboratory safety. The following recommendations are synthesized from safety data sheets and best practices for handling amine hydrochlorides.[13][17][18][19]

Table 2: Summary of Recommended Handling and Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[20] Recommended range is often 2-8°C for long-term storage.[13]Minimizes the rate of potential thermal degradation.[13]
Atmosphere Keep container tightly closed in a well-ventilated place.[18] Store under an inert atmosphere (e.g., Nitrogen or Argon) if possible.Protects from atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[13]
Light Protect from direct sunlight and UV light.[13][17]Prevents photolytic degradation.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.[19][20]Avoids hazardous chemical reactions and catalyzed degradation.
Handling Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[18]The compound can be an irritant.[3] Proper ventilation prevents inhalation of any fine powder.

Conclusion

The integrity of this compound is a critical determinant of success in research and drug development. A rigorous approach to its use begins with a comprehensive purity assessment, for which RP-HPLC serves as a robust and reliable method. Understanding its stability profile through forced degradation studies reveals its susceptibility to oxidation and highlights the necessity of controlled storage conditions. By adhering to the protocols and recommendations outlined in this guide—specifically, by employing validated analytical methods and storing the compound in a cool, dry, light-protected environment away from incompatible materials—researchers can ensure the quality and reliability of this vital chemical intermediate, thereby safeguarding the integrity of their synthetic outcomes.

References

  • Vertex AI Search, Grounding API Redirect. CERTIFICATE OF ANALYSIS. Accessed January 13, 2026.
  • Sigma-Aldrich. 4-(tert-Butyl)piperidine hydrochloride AldrichCPR. Accessed January 13, 2026.
  • Oxford Academic. Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Accessed January 13, 2026.
  • ECHEMI.
  • Indian Journal of Pharmaceutical Sciences. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Accessed January 13, 2026.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. Accessed January 13, 2026.
  • Jubilant Life Sciences Limited.
  • Journal of Chromatographic Science. Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Accessed January 13, 2026.
  • AmericanBio. PIPERIDINE. Accessed January 13, 2026.
  • BTC Blog. What are the storage stability of Piperidine Series compounds over time?. Accessed January 13, 2026.
  • ChemicalBook. 4-(TERT-BUTYL)
  • Sigma-Aldrich.
  • PubChem. 4-(tert-Butoxycarbonylamino)piperidine hydrochloride. Accessed January 13, 2026.
  • UBI.
  • ResearchGate. Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap | Request PDF. Accessed January 13, 2026.
  • Thermo Fisher Scientific. Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Accessed January 13, 2026.
  • Parchem. 4-N-butylpiperidine hcl (Cas 888944-68-1). Accessed January 13, 2026.
  • CymitQuimica. CAS 41979-39-9: 4-Piperidone hydrochloride. Accessed January 13, 2026.
  • Benchchem. A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine. Accessed January 13, 2026.
  • CymitQuimica. CAS 6091-44-7: Piperidine hydrochloride. Accessed January 13, 2026.
  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. Accessed January 13, 2026.
  • BOC Sciences.
  • US Pharmacopeia (USP).
  • PubChem. tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1). Accessed January 13, 2026.
  • ScienceDirect. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Accessed January 13, 2026.
  • ResearchGate. (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Accessed January 13, 2026.
  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Accessed January 13, 2026.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Accessed January 13, 2026.
  • CORE. Development of forced degradation and stability indicating studies of drugs—A review. Accessed January 13, 2026.
  • LCGC International. Stability Studies and Testing of Pharmaceuticals: An Overview. Accessed January 13, 2026.
  • PubMed. Stability Study on an Anti-Cancer Drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic Acid (CLEFMA) Using a Stability-Indicating HPLC Method. Accessed January 13, 2026.
  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Accessed January 13, 2026.
  • Tokyo Chemical Industry Co., Ltd. Piperidine Hydrochloride | 6091-44-7. Accessed January 13, 2026.
  • Briti Scientific. Certificate of Analysis. - 4-(4-Chlorophenyl)piperidine-2,6-dione. Accessed January 13, 2026.

Sources

4-Butylpiperidine Hydrochloride: A Comprehensive Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract: 4-Butylpiperidine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structural motif, combining a basic nitrogen atom with a lipophilic butyl group, makes it an invaluable precursor for a diverse range of pharmacologically active agents. This guide provides an in-depth technical overview for researchers and drug development professionals, covering its physicochemical properties, synthesis, core reactivity, and application in the development of therapeutics such as opioid receptor modulators and antipsychotics. The content is grounded in established chemical principles, featuring detailed experimental protocols, mechanistic insights, and visual workflows to facilitate both conceptual understanding and practical application.

Introduction to this compound

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs. The introduction of substituents onto this ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 4-Butylpiperidine, in its stable hydrochloride salt form, offers a strategic combination of a secondary amine for further functionalization and a non-polar n-butyl group at the 4-position. This butyl group can influence properties such as lipophilicity, membrane permeability, and binding interactions with biological targets.

Chemical Identity and Physicochemical Properties

This compound is typically supplied as a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the free base.[1]

PropertyValueReference(s)
CAS Number 372195-85-2[1]
Molecular Formula C₉H₂₀ClN[1]
Molecular Weight 177.71 g/mol [1][2]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in water and polar organic solvents[3]
Spectroscopic Profile

While a specific spectrum should be acquired for each batch, the expected spectroscopic data for this compound are as follows:

  • ¹H NMR: The spectrum would feature characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups) and the piperidine ring protons. The protons adjacent to the nitrogen (C2 and C6) would appear as broad multiplets, shifted downfield. The proton at C4 would be a multiplet coupled to adjacent ring and butyl protons. The N-H protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The spectrum will show nine distinct carbon signals corresponding to the four unique carbons of the butyl chain and the five carbons of the piperidine ring. The carbons alpha to the nitrogen (C2, C6) are typically found in the 45-55 ppm range.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching (as a broad ammonium band, ~2700-3000 cm⁻¹), C-H stretching from the alkyl groups (~2850-2960 cm⁻¹), and N-H bending (~1500-1600 cm⁻¹).

A detailed guide on acquiring and interpreting spectroscopic data for similar piperidine hydrochlorides can be found in resources like Benchchem's technical guides.[4]

Safety, Handling, and Storage

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[2][5] It may also cause respiratory irritation.[5]

  • Handling: Use in a well-ventilated area or under a fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid dust formation.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[6][7]

Synthesis of the 4-Butylpiperidine Scaffold

The synthesis of 4-butylpiperidine typically involves the construction of the substituted piperidine ring, followed by the formation of the hydrochloride salt for stability and ease of handling. A common and efficient strategy begins with a commercially available piperidone derivative.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the C-N bond formed during the final derivatization step (e.g., N-alkylation). The core 4-butylpiperidine scaffold can be traced back to 4-piperidone, a versatile starting material. The butyl group can be introduced via nucleophilic addition of a butyl organometallic reagent, but a more convergent and widely used industrial method is reductive amination.

Retrosynthesis Target N-Substituted 4-Butylpiperidine Precursor1 4-Butylpiperidine (Hydrochloride) Target->Precursor1 N-Alkylation / Amidation Precursor2 4-Piperidone Precursor1->Precursor2 Reductive Amination Reagents Butylamine + Reducing Agent Precursor2->Reagents

Caption: Retrosynthesis of N-substituted 4-butylpiperidines.

Synthetic Route: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. It proceeds via the initial formation of an imine or enamine from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.[9] A one-pot procedure is often preferred for its efficiency.[10]

The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough to not reduce the starting ketone but are highly effective at reducing the protonated iminium ion intermediate.[9][11] This selectivity prevents the wasteful formation of 4-hydroxypiperidine.[9]

  • Reaction Setup: To a solution of 4-piperidone hydrochloride (1.0 eq) in methanol (MeOH), add butylamine (1.1 eq) and molecular sieves. Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of 1M HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with 2M NaOH to a pH > 12 and extract the product with dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-butylpiperidine free base. Further purification can be achieved via column chromatography or distillation if necessary.

Formation of the Hydrochloride Salt

The free base is often converted to the hydrochloride salt for improved stability and handling.

  • Dissolution: Dissolve the purified 4-butylpiperidine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or a saturated solution of HCl in 1,4-dioxane) dropwise until precipitation is complete.[12]

  • Isolation: Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Key Reactions and Mechanistic Insights

As a secondary amine, this compound (used as its free base form in reactions) readily undergoes reactions typical of its class, most notably N-alkylation.

N-Alkylation: A Gateway to Diverse Functionality

N-alkylation is the most common transformation of 4-butylpiperidine, serving as the primary method to incorporate this scaffold into larger, more complex molecules.[13]

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Workup start_amine 4-Butylpiperidine (free base) N-H reaction_step Solvent (e.g., ACN, DMF) Room Temp to 70°C start_amine->reaction_step start_halide Alkyl Halide R-X (X = Br, I) start_halide->reaction_step start_base Base e.g., K₂CO₃, DIPEA start_base->reaction_step product N-Alkyl-4-butylpiperidine N-R reaction_step->product workup Aqueous Workup & Purification product->workup

Caption: General workflow for the N-alkylation of 4-butylpiperidine.

The reaction proceeds via a standard Sₙ2 mechanism. The nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is required to neutralize the hydrohalic acid byproduct, preventing the formation of the unreactive ammonium salt and driving the reaction to completion.[13] The stereochemistry of N-alkylation on substituted piperidines can be influenced by the steric bulk of both the piperidine and the alkylating agent, with the incoming group often preferring an equatorial position to minimize steric hindrance.[14][15]

  • Reaction Setup: To a solution of 4-butylpiperidine (1.0 eq, used as the free base) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃) (1.5 eq) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Addition of Electrophile: Add the alkyl halide (e.g., R-Br or R-I) (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by dissolving it in an organic solvent, washing with water and brine, drying over Na₂SO₄, and concentrating. Further purification is typically achieved by flash column chromatography.

Role in the Synthesis of Pharmacologically Active Agents

The 4-butylpiperidine moiety is a key component in the design of ligands for various central nervous system (CNS) targets.

In the search for safer analgesics, researchers have developed ligands with mixed efficacy profiles, such as those that are agonists at the μ-opioid receptor (MOR) for pain relief and antagonists at the δ-opioid receptor (DOR) to reduce side effects like tolerance and dependence.[16][17] The nature of the substituent at the 4-position of a piperidine or piperazine ring has been shown to be critical in modulating the affinity and functional activity at these receptors.[16][18] The butyl group provides a specific lipophilic interaction within the receptor binding pocket, contributing to the desired pharmacological profile.

Opioid_Modulator_Synthesis Core Pharmacophore Core (e.g., Tetrahydroquinoline) Linker Linker with Electrophilic Site (e.g., -CH₂CH₂-Br) Core->Linker Synthesis Step 1 Product Final Opioid Receptor Modulator Linker->Product N-Alkylation (Step 2) Piperidine 4-Butylpiperidine Piperidine->Product

Caption: Synthetic strategy for opioid receptor modulators.

Many modern antipsychotic drugs are multi-target ligands that modulate dopamine D₂ and various serotonin (e.g., 5-HT₁ₐ, 5-HT₂ₐ) receptors.[19][20] The piperidine scaffold is frequently used to connect different pharmacophoric elements and to position them correctly for optimal receptor interaction. 4-Butylpiperidine has been used as a reactant to synthesize selective M1 muscarinic receptor agonists, which are being investigated for treating cognitive deficits in schizophrenia and Alzheimer's disease.[21] The butyl group can enhance CNS penetration and provide favorable interactions within the receptor's binding site. The synthesis often involves coupling 4-butylpiperidine to a larger heterocyclic system via N-alkylation or other C-N bond-forming reactions.[22][23]

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a versatile and enabling building block for modern drug discovery. Its straightforward synthesis and predictable reactivity, primarily through N-alkylation, allow for its efficient incorporation into complex molecular architectures. Its utility has been demonstrated in the development of sophisticated CNS agents, including next-generation analgesics and multi-target antipsychotics. As our understanding of receptor pharmacology deepens, the strategic use of scaffolds like 4-butylpiperidine to fine-tune ligand properties will continue to be a cornerstone of medicinal chemistry, promising the development of safer and more effective therapeutics.

References

  • House, H. O., Tefertiller, B. A., & Pitt, C. G. (1966). Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives. The Journal of Organic Chemistry. [Link]

  • House, H. O., Tefertiller, B. A., & Pitt, C. G. (1966). Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives. The Journal of Organic Chemistry, 31(10), 3145-3153. [Link]

  • PubChem. (n.d.). 4-(tert-Butoxycarbonylamino)piperidine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2018(3), 209-231. [Link]

  • Harland, A. A., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]

  • Alfa Aesar. (2023). Safety Data Sheet: Piperidine hydrochloride. Retrieved from [Link]

  • Protheragen. (n.d.). 4-Butylpiperidine. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 429-434. [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Harland, A. A., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Defense Technical Information Center. (1991). Piperidine Synthesis. Retrieved from [Link]

  • Klapars, A., et al. (2005). Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. The Journal of Organic Chemistry, 70(5), 1930-3. [Link]

  • Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
  • Osbourn, J. (2020). Amine Preparation 4 - Reductive Amination. YouTube. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-[4-[(4-Methoxyphenyl)thio]butyl]piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Butylpiperidine. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands | Request PDF. Retrieved from [Link]

  • Obniska, J., et al. (1998). Antipsychotic Properties of New N-(4-substituted-1-piperazinylethyl)- and N-(4-phenyl-1-piperidinylethyl)-phthalamides. PubMed. Retrieved from [Link]

  • Wang, S., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]

  • PubChem. (n.d.). 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. Retrieved from [Link]

  • U.S. Drug Enforcement Administration. (n.d.). New Trends in the Illicit Manufacture of Synthetic Drugs. Retrieved from [Link]

  • Song, J., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5229-5233. [Link]

  • UNODC. (n.d.). Precursor chemicals in table 1 and table ii of the 1988 un convention and the limited international special surveillance list. Retrieved from [Link]

  • Burford, N. T., et al. (2015). Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications. British Journal of Pharmacology, 172(2), 277-286. [Link]

  • Ponten, H., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(19), 6780-6791. [Link]

  • UNODC. (2022). Precursor and chemical trends in illicit drug manufacturing. Retrieved from [Link]

  • EUR-Lex. (n.d.). Explanatory Memorandum. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Retrieved from [Link]

  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: N-Alkylation of 4-Butylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-alkylation of secondary amines, such as 4-butylpiperidine, is a cornerstone transformation in medicinal chemistry and drug development.[1] This reaction introduces an alkyl group onto the nitrogen atom, yielding a tertiary amine, a functional group prevalent in a vast array of pharmaceuticals.[1][2] The modification of the N-substituent on a piperidine ring is a critical strategy for modulating pharmacological properties, including potency, selectivity, solubility, and metabolic stability.[1] 4-Butylpiperidine hydrochloride is a common starting material for these syntheses, presenting the initial challenge of liberating the free secondary amine for subsequent reaction.

This comprehensive guide provides detailed insights and field-proven protocols for the successful N-alkylation of this compound. We will explore two primary methodologies: direct N-alkylation with alkyl halides and reductive amination. The causality behind experimental choices, self-validating protocol design, and authoritative references are central pillars of this document, intended to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Challenge: The Hydrochloride Salt

4-Butylpiperidine is often supplied as its hydrochloride salt for enhanced stability and ease of handling. However, the protonated piperidinium ion is not nucleophilic and will not readily react with alkylating agents. Therefore, the initial and most critical step in any N-alkylation protocol is the in-situ or prior neutralization of the hydrochloride salt to generate the free 4-butylpiperidine base. This is typically achieved by the addition of a suitable base.

PART 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classic and straightforward approach involving the reaction of the secondary amine with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in a nucleophilic substitution (SN2) reaction.[3] The choice of base, solvent, and temperature are critical parameters to control the reaction outcome and minimize side reactions.

Mechanism of Direct N-Alkylation

The reaction proceeds via a two-step mechanism. First, the lone pair of the nitrogen atom on the free 4-butylpiperidine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. This forms a new carbon-nitrogen bond and results in a protonated tertiary amine (a tertiary ammonium salt). In the second step, a base removes the proton from the nitrogen, yielding the final tertiary amine product.

Experimental Protocol: Direct N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide using potassium carbonate as the base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered (2.0-2.5 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0-2.5 eq.).

  • Solvent Addition: Add the anhydrous solvent (e.g., MeCN or DMF) to the flask. The volume should be sufficient to ensure effective stirring.

  • Initial Stirring: Stir the suspension at room temperature for 30-60 minutes. This allows for the in-situ neutralization of the hydrochloride salt to form the free 4-butylpiperidine.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.2 eq.) to the stirring suspension. A syringe pump can be used for slow additions to minimize potential side reactions.[4]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction can be run at room temperature or heated (e.g., 50-70 °C) to increase the reaction rate, depending on the reactivity of the alkyl halide.[4]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkyl-4-butylpiperidine.[5]

Key Considerations for Direct N-Alkylation:
  • Choice of Base: A non-nucleophilic base is crucial to avoid competing reactions. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices.[4] Organic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can also be effective.[4][6] The base serves to both neutralize the starting hydrochloride salt and to scavenge the proton generated during the alkylation.[4]

  • Solvent Selection: Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are typically used as they can dissolve the reactants and facilitate the SN2 reaction.

  • Over-alkylation: A common side reaction is the quaternization of the newly formed tertiary amine by another molecule of the alkyl halide to form a quaternary ammonium salt.[3] This can be minimized by using a slight excess of the amine or by the slow addition of the alkylating agent.[4]

Data Summary: Typical Reaction Conditions for Direct N-Alkylation
ParameterConditionRationale
Base K₂CO₃, Cs₂CO₃, DIPEANeutralizes HCl salt and scavenges protons formed during the reaction.[4]
Solvent MeCN, DMFPolar aprotic solvents facilitate the SN2 reaction.
Temperature Room Temperature to 70 °CHigher temperatures can increase reaction rate but may also promote side reactions.[4]
Equivalents of Alkyl Halide 1.0 - 1.2A slight excess can drive the reaction to completion, but a large excess increases the risk of over-alkylation.[4]

PART 2: Reductive Amination

Reductive amination is a powerful and highly versatile method for the N-alkylation of amines, including the synthesis of tertiary amines from secondary amines.[1] This two-step, one-pot process involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.[7] A key advantage of this method is the prevention of over-alkylation, a common issue with direct alkylation.[1][8]

Mechanism of Reductive Amination

The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a tertiary iminium ion. A mild reducing agent, selective for the iminium ion over the carbonyl starting material, then reduces the C=N double bond to afford the tertiary amine.

Experimental Protocol: Reductive Amination of this compound

This protocol outlines a general procedure for the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride (STAB) as the reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.2-1.5 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • A weak acid (e.g., acetic acid, optional)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in the anhydrous solvent (e.g., DCM).

  • Initial Stirring: Stir the mixture at room temperature. If the hydrochloride salt is not fully neutralized by the amine itself, a non-nucleophilic base like DIPEA (1.1 eq.) can be added.

  • Addition of Reducing Agent: To the stirring suspension, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise over 10-15 minutes. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within a few hours to overnight.

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir the biphasic mixture vigorously for 30 minutes.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure N-alkyl-4-butylpiperidine.

Key Considerations for Reductive Amination:
  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent because it is mild, selective for iminium ions over carbonyls, and does not reduce aldehydes or ketones at an appreciable rate.[1][9] Sodium cyanoborohydride (NaBH₃CN) is another option, but STAB is often favored due to the toxicity of cyanide byproducts.[8]

  • Solvent Selection: Chlorinated solvents like DCM and DCE are commonly used.[9]

  • pH Control: The formation of the iminium ion is often catalyzed by mild acid.[7] In some cases, the addition of a small amount of acetic acid can accelerate the reaction. However, the use of this compound as the starting material may provide a sufficiently acidic environment.

Data Summary: Comparison of N-Alkylation Methods
FeatureDirect Alkylation with Alkyl HalidesReductive Amination
Alkylating Agent Alkyl halides (R-X)Aldehydes (RCHO) or Ketones (R₂CO)
Key Intermediate Tertiary ammonium saltIminium ion
Common Side Reaction Over-alkylation (Quaternization)[3]Reduction of carbonyl starting material
Advantages Simple, readily available starting materialsHigh selectivity, avoids over-alkylation, broad substrate scope.[1][8]
Disadvantages Risk of over-alkylation, may require elevated temperatures.Requires a specific reducing agent, carbonyl compounds may be less stable than alkyl halides.

PART 3: Visualization of Workflows

Direct N-Alkylation Workflow

Direct_N_Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine 4-Butylpiperidine HCl and Base (e.g., K₂CO₃) in anhydrous solvent add_halide Slowly add Alkyl Halide (R-X) prep->add_halide In-situ neutralization react Stir at RT or heat (Monitor by TLC/LC-MS) add_halide->react workup Filter salts Concentrate Aqueous Work-up react->workup Reaction complete purify Flash Column Chromatography workup->purify product Pure N-Alkyl-4-Butylpiperidine purify->product

Caption: Workflow for Direct N-Alkylation of 4-Butylpiperidine HCl.

Reductive Amination Workflow

Reductive_Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine 4-Butylpiperidine HCl and Carbonyl (RCHO/R₂CO) in anhydrous solvent add_stab Add STAB (NaBH(OAc)₃) prep->add_stab Iminium ion formation react Stir at RT (Monitor by TLC/LC-MS) add_stab->react In-situ reduction workup Quench (NaHCO₃) Extract Dry and Concentrate react->workup Reaction complete purify Flash Column Chromatography workup->purify product Pure N-Alkyl-4-Butylpiperidine purify->product

Caption: Workflow for Reductive Amination of 4-Butylpiperidine HCl.

Safety and Handling

This compound and related reagents should be handled in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[11] Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use for detailed hazard information and handling procedures.[10][12][13] Alkylating agents can be toxic and corrosive. Reducing agents like STAB should be handled with care, as they can react with moisture.

Conclusion

The N-alkylation of this compound is a fundamental transformation for the synthesis of novel chemical entities in drug discovery. Both direct alkylation and reductive amination offer robust and versatile pathways to the desired tertiary amine products. The choice of method will depend on the specific substrate, the desired product, and the availability of reagents. By understanding the underlying mechanisms and carefully controlling the reaction conditions as detailed in these protocols, researchers can effectively and efficiently synthesize a diverse range of N-alkyl-4-butylpiperidine derivatives.

References

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). Retrieved from [Link]

  • Alkylation of Amines - University of Calgary. (n.d.). Retrieved from [Link]

  • Processes for the alkylation of secondary amine groups of morphinan derivatives - Google Patents. (n.d.).
  • An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base - ResearchGate. (2005). Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2023). Retrieved from [Link]

  • 4-Butylpiperidine - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Amine alkylation - Wikipedia. (n.d.). Retrieved from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved from [Link]

  • Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed. (2011). Retrieved from [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013). Retrieved from [Link]

  • A kind of purification method of high-purity piperidine - Google Patents. (n.d.).
  • Reductive Amination | Synthesis of Amines - YouTube. (2022). Retrieved from [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube. (2022). Retrieved from [Link]

  • Reductive Amination - Common Conditions - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 4-tert-Butylpiperidine hydrochloride - Oakwood Chemical. (n.d.). Retrieved from [Link]

  • N-alkylation of 4-piperidone - Sciencemadness Discussion Board. (2012). Retrieved from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of a Fentanyl Analog from 4-Butylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in the development of potent analgesic agents, most notably represented by the fentanyl class of opioids. This document provides a detailed synthetic protocol for a fentanyl analog, N-(1-phenethyl-4-butylpiperidin-4-yl)-N-phenylpropanamide, utilizing 4-butylpiperidine hydrochloride as the starting material. The synthesis is presented as a three-step process: N-alkylation, reductive amination, and N-acylation. Each step is accompanied by a thorough explanation of the underlying chemical principles, experimental choices, and safety considerations. This guide is intended to provide researchers with a practical and scientifically grounded framework for the synthesis of novel piperidine-based analgesics for research and development purposes.

Introduction: The Significance of the Piperidine Moiety in Analgesic Drug Design

The 4-substituted piperidine ring is a critical pharmacophore in a multitude of clinically significant analgesic drugs.[1][2][3] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation allow for optimal interaction with opioid receptors, particularly the µ-opioid receptor, which is the primary target for many potent painkillers.[1][2] The seminal discovery and development of fentanyl demonstrated that relatively simple 4-anilidopiperidine derivatives could exhibit analgesic potencies far exceeding that of morphine.[4][5]

Structure-activity relationship (SAR) studies have revealed that modifications at the 1- and 4-positions of the piperidine ring, as well as the acyl group on the aniline nitrogen, can profoundly influence the analgesic potency and pharmacological profile of these compounds.[5][6] The synthesis of novel analogs with varying substituents is a key strategy in the quest for analgesics with improved therapeutic indices, such as enhanced potency, faster onset of action, or reduced side effects.[4]

This application note details a robust and adaptable synthetic route to a fentanyl analog starting from this compound. The choice of a butyl group at the 4-position is illustrative of how alkyl substituents can be incorporated to explore their impact on the pharmacological properties of the final compound.

Overall Synthetic Scheme

The synthesis of N-(1-phenethyl-4-butylpiperidin-4-yl)-N-phenylpropanamide from this compound is accomplished in three sequential steps, as illustrated in the workflow diagram below.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: N-Acylation a This compound b 1-Phenethyl-4-butylpiperidine a->b Phenethyl bromide, K2CO3, Acetonitrile c N-(1-Phenethyl-4-butylpiperidin-4-yl)aniline b->c Aniline, NaBH(OAc)3, Dichloroethane d N-(1-Phenethyl-4-butylpiperidin-4-yl)-N-phenylpropanamide (Final Product) c->d Propionyl chloride, Triethylamine, Dichloromethane

Caption: Synthetic workflow for the preparation of a fentanyl analog.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. This compound and other reagents may be hazardous; consult the Safety Data Sheets (SDS) for each chemical before use.

Step 1: Synthesis of 1-Phenethyl-4-butylpiperidine (N-Alkylation)

The initial step involves the N-alkylation of 4-butylpiperidine with phenethyl bromide. The hydrochloride salt of the starting material is first neutralized in situ with a base, typically a mild inorganic base like potassium carbonate, to liberate the free secondary amine for reaction with the alkylating agent.

Reaction Scheme:

G cluster_0 cluster_1 cluster_2 a This compound b + c Phenethyl Bromide d -> e 1-Phenethyl-4-butylpiperidine

Caption: N-Alkylation of 4-butylpiperidine.

Materials:

  • This compound

  • (2-Bromoethyl)benzene (Phenethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile, add (2-bromoethyl)benzene (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenethyl-4-butylpiperidine.

  • The crude product can be purified by silica gel column chromatography if necessary.

ReagentMolar Eq.Molecular Weight ( g/mol )
This compound1.0177.71
(2-Bromoethyl)benzene1.1185.06
Potassium carbonate2.5138.21

Table 1: Reagent quantities for N-alkylation.

Step 2: Synthesis of N-(1-Phenethyl-4-butylpiperidin-4-yl)aniline (Reductive Amination)

This step is not directly applicable as the starting material is 4-butylpiperidine, not a piperidone. A more appropriate route from 1-phenethyl-4-piperidone would be reductive amination. However, to utilize 4-butylpiperidine, a different strategy would be required to introduce the aniline group at the 4-position, which is beyond a simple modification of the provided starting material. For the purpose of this instructional protocol, we will proceed with a well-established route starting from a piperidone precursor to illustrate the key chemical transformations in fentanyl synthesis. The following steps assume the starting material is 1-phenethyl-4-piperidone.

Note to the Reader: The following steps are based on the synthesis of fentanyl from N-phenethyl-4-piperidone (NPP) and are provided as a representative protocol for the synthesis of 4-anilidopiperidine analgesics.

Step 2 (Revised): Reductive Amination of 1-Phenethyl-4-piperidone

Reductive amination is a highly efficient method for the formation of C-N bonds. In this step, 1-phenethyl-4-piperidone reacts with aniline to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride, to yield the corresponding secondary amine.[4]

Reaction Scheme:

G cluster_0 cluster_1 cluster_2 a 1-Phenethyl-4-piperidone b + c Aniline d -> e N-(1-Phenethylpiperidin-4-yl)aniline G cluster_0 cluster_1 cluster_2 a N-(1-Phenethylpiperidin-4-yl)aniline b + c Propionyl Chloride d -> e N-(1-Phenethyl-4-piperidinyl)-N-phenylpropanamide

Sources

Application Notes & Protocols: Leveraging 4-Butylpiperidine Hydrochloride in the Rational Design of Novel Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: The piperidine moiety is a cornerstone in the architecture of numerous central nervous system (CNS) active agents, prized for its conformational rigidity and ability to engage with key neuroreceptors. This guide provides an in-depth exploration of 4-Butylpiperidine hydrochloride as a pivotal building block in the synthesis of antipsychotic drugs, particularly those within the potent diphenylbutylpiperidine class. We will dissect the strategic rationale behind its use, provide detailed synthetic protocols for its incorporation into drug scaffolds, outline methodologies for biological evaluation, and discuss the critical structure-activity relationships that govern efficacy. This document is intended to serve as a practical and theoretical resource for scientists dedicated to advancing the next generation of antipsychotic therapies.

Foundational Concepts: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, especially for CNS-targeting drugs.[1] Its prevalence stems from a combination of favorable physicochemical properties and its structural role in orienting pharmacophoric elements for optimal receptor interaction. In the context of antipsychotic drug design, the piperidine core frequently serves as the central anchor for substituents that dictate receptor affinity and selectivity.

Most traditional or "typical" antipsychotics exert their therapeutic effect by antagonizing the dopamine D2 receptor.[2][3] The discovery of butyrophenones (e.g., Haloperidol) and later the diphenylbutylpiperidines (e.g., Pimozide, Penfluridol) solidified the importance of the piperidine nucleus in achieving potent D2 blockade.[4] Atypical antipsychotics often expand on this mechanism, modulating other receptors like serotonin (5-HT) subtypes to achieve a broader therapeutic window and mitigate side effects.[5][6]

The 4-butyl substituent on the piperidine ring is not merely a passive structural element. It significantly increases the lipophilicity of the molecule. This property is crucial for:

  • Blood-Brain Barrier (BBB) Penetration: Enhanced lipophilicity facilitates the passage of the drug from the systemic circulation into the CNS, where it can engage its targets.

  • Pharmacokinetic Profile: Increased lipophilicity can lead to a longer duration of action, as seen with long-acting oral neuroleptics like penfluridol, which distributes extensively in fatty tissues and is released slowly.[7]

Core Synthesis Protocol: N-Alkylation of 4-Butylpiperidine

The primary synthetic transformation involving this compound is the N-alkylation of the piperidine nitrogen. This reaction attaches the core scaffold to the pharmacologically active side chain, typically via a nucleophilic substitution (SN2) mechanism.

Principle of the Reaction

The reaction begins with the deprotonation of this compound to its free base form. The lone pair of electrons on the piperidine nitrogen then acts as a nucleophile, attacking an electrophilic carbon on an alkyl halide (or similar substrate) and displacing a leaving group. The use of a non-nucleophilic base is crucial to neutralize the hydrohalic acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[8]

General Experimental Protocol for N-Alkylation

Materials:

  • This compound

  • Alkylating agent (e.g., 1-chloro-4,4-bis(4-fluorophenyl)butane for diphenylbutylpiperidine synthesis)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium bicarbonate (NaHCO₃), or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Free-Basing of the Amine:

    • To a round-bottom flask, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., ACN, 10 mL/mmol).

    • Add a suitable inorganic base such as powdered K₂CO₃ (1.5 - 2.0 eq) or an organic base like triethylamine (1.2 eq).

    • Stir the suspension vigorously at room temperature for 30-60 minutes under an inert atmosphere. This converts the hydrochloride salt to the free piperidine base in situ.

  • Addition of the Alkylating Agent:

    • Dissolve the alkylating agent (1.0 - 1.1 eq) in a minimal amount of the reaction solvent.

    • Add the solution of the alkylating agent dropwise to the stirred piperidine suspension over 15-30 minutes. A slow addition rate can help control any potential exotherms and minimize side reactions.[9]

  • Reaction Progression:

    • Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux, typically 60-90 °C) and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

    • For the synthesis of certain diphenylbutylpiperidines like pimozide, a catalytic amount of potassium iodide (KI) can be added to facilitate the substitution of a chloro-alkane with the more reactive iodo-alkane in situ.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer sequentially with water and then a saturated aqueous solution of sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure N-alkylated product.

Synthesis Workflow Diagram

G cluster_prep Step 1: Free-Basing cluster_reaction Step 2: N-Alkylation (SN2) cluster_workup Step 3: Work-up & Purification start 4-Butylpiperidine HCl base Add Base (e.g., K2CO3) in Anhydrous Solvent start->base free_amine 4-Butylpiperidine (Free Base) base->free_amine reaction Heat / Stir Monitor by TLC/LC-MS free_amine->reaction alkyl_halide Alkylating Agent (e.g., R-X) alkyl_halide->reaction crude Crude Product Mixture reaction->crude extraction Aqueous Work-up & Extraction crude->extraction purification Column Chromatography extraction->purification final_product Pure N-Alkylated Product purification->final_product

Caption: General workflow for the N-alkylation of 4-Butylpiperidine.

Structure-Activity Relationship (SAR) Insights

The development of effective antipsychotics from the 4-butylpiperidine scaffold is a testament to the power of SAR studies. Minor structural modifications can lead to significant changes in receptor affinity, selectivity, and overall pharmacological profile.

Structural ModificationObservationImplication on ActivityRepresentative Drugs
Piperidine C4-Substituent Increasing the alkyl chain length (e.g., butyl group) enhances lipophilicity.Improves BBB penetration and can increase the duration of action. Contributes to depot effect in fatty tissues.[7]Penfluridol
N-Alkyl Chain Length A four-carbon (butyl) linker between the piperidine nitrogen and the diphenyl moiety is often optimal for D2 affinity.The butyrophenone and diphenylbutylpiperidine classes demonstrate the importance of this linker length for potent D2 antagonism.[4]Haloperidol, Pimozide
Terminal Aromatic Group A 4,4'-disubstituted diphenyl group, particularly with electron-withdrawing fluorine atoms, is common.The bis(4-fluorophenyl)butyl moiety is a key pharmacophore for high-affinity D2 binding.[10]Pimozide, Penfluridol
Piperidine C4-Aryl/Heteroaryl Group The nature of the second substituent at the 4-position of the piperidine ring modulates receptor selectivity (D2 vs. 5-HT) and off-target effects.Replacing a simple alkyl with a complex group like a benzimidazolinone (Pimozide) or a substituted phenyl-piperidin-4-ol (Penfluridol) defines the drug's specific profile.[10][11]Pimozide, Penfluridol

Biological Evaluation Protocols

After successful synthesis and purification, novel compounds must undergo rigorous biological testing to characterize their antipsychotic potential.

In Vitro Evaluation: Receptor Affinity

Objective: To determine the binding affinity (Ki) of the synthesized compound for key neuroreceptors, primarily Dopamine D2 and Serotonin 5-HT2A receptors.

Protocol: Radioligand Binding Assay (General Outline)

  • Preparation: Obtain cell membranes expressing the human D2 or 5-HT2A receptor. Prepare a series of dilutions of the test compound.

  • Incubation: In a multi-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate the bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Evaluation: Efficacy and Side Effects

Objective: To assess the antipsychotic-like activity and the propensity to cause extrapyramidal side effects (EPS) in animal models.

Protocol 1: Apomorphine-Induced Climbing in Mice (Efficacy)

  • Acclimatization: Acclimate male mice to individual wire-mesh climbing cages.

  • Dosing: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Dopamine Agonist Challenge: After a set pretreatment time (e.g., 30-60 minutes), administer apomorphine, a dopamine agonist, to induce a characteristic climbing behavior.

  • Observation: Score the climbing behavior at regular intervals for 30 minutes post-apomorphine injection. A potent D2 antagonist will significantly reduce or block this behavior.

Protocol 2: Catalepsy Test in Rats (Side Effect Liability)

  • Dosing: Administer a high dose of the test compound or vehicle control to rats.

  • Catalepsy Assessment: At various time points post-dosing, test for catalepsy. This is typically done by placing the rat's forepaws on an elevated horizontal bar.

  • Measurement: Record the time it takes for the rat to remove its paws and step down. A prolonged period of immobility is indicative of catalepsy, a predictor of EPS in humans.

Drug Development and Evaluation Workflow

G cluster_chem Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing synthesis N-Alkylation of 4-Butylpiperidine purification Purification & Characterization synthesis->purification binding Receptor Binding Assays (D2, 5-HT2A) purification->binding functional Functional Assays (e.g., GTPγS) binding->functional efficacy Efficacy Models (e.g., Apomorphine Climbing) functional->efficacy safety Safety/Side Effect Models (e.g., Catalepsy) efficacy->safety lead_opt Lead Optimization safety->lead_opt Iterate lead_opt->synthesis

Caption: Iterative workflow from synthesis to biological evaluation.

Key Signaling Pathways and Mechanism of Action

Antipsychotics derived from the 4-butylpiperidine scaffold, particularly the diphenylbutylpiperidines, primarily function as potent antagonists at dopamine D2 receptors.

Dopamine D2 Receptor Signaling:

  • Normal State: Dopamine binds to the D2 receptor, a G-protein coupled receptor (GPCR), activating the associated Gαi/o protein. This inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Antagonist Action: The synthesized antipsychotic agent binds to the D2 receptor but does not activate it. By occupying the binding site, it blocks dopamine from binding and initiating the signaling cascade. This blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for the reduction of the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions).

Interestingly, diphenylbutylpiperidines like pimozide and penfluridol have a dual mechanism, also acting as calcium channel antagonists.[12] This blockade of voltage-operated calcium channels may contribute to their unique therapeutic profiles and ability to treat negative symptoms of schizophrenia, such as emotional withdrawal.[12]

D2 Receptor Antagonism Pathway

G dopamine Dopamine receptor Dopamine D2 Receptor (GPCR) dopamine->receptor Binds & Activates antagonist 4-Butylpiperidine Derivative (Antagonist) antagonist->receptor Binds & Blocks gi Gαi/o Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp atp ATP atp->camp Conversion response Reduced Neuronal Excitability camp->response Leads to

Sources

Application Notes & Protocols: 4-Butylpiperidine Hydrochloride in the Synthesis of Novel Therapeutic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] This guide provides an in-depth exploration of 4-butylpiperidine hydrochloride, a versatile building block for the synthesis of novel therapeutic agents. We will delve into the strategic advantages of the 4-butyl substituent, detail core synthetic transformations, and provide validated, step-by-step protocols for its derivatization. The application of this scaffold in the development of G-Protein Coupled Receptor (GPCR) ligands and ion channel modulators will be highlighted through specific case studies, underscoring its significance in modern drug discovery.[3][4][5]

The Strategic Importance of the 4-Butylpiperidine Scaffold

The piperidine heterocycle is a six-membered ring containing one nitrogen atom, which can be readily functionalized to modulate the physicochemical properties of a molecule, such as lipophilicity and aqueous solubility.[2] The hydrochloride salt form of 4-butylpiperidine enhances its stability, crystallinity, and solubility in polar solvents, making it an exceptionally manageable reagent for synthesis.[6]

The 4-position of the piperidine ring is a key vector for modification. The introduction of a butyl group at this position serves several critical functions in drug design:

  • Modulation of Lipophilicity: The non-polar butyl chain increases the overall lipophilicity of the molecule. This is a crucial parameter for influencing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including its ability to cross cell membranes and the blood-brain barrier.

  • Hydrophobic Interactions: The butyl group can engage in van der Waals and hydrophobic interactions within the binding pockets of biological targets, such as receptors and enzymes. This can significantly enhance binding affinity and selectivity.

  • Conformational Restriction: The bulky butyl group can influence the preferred conformation of the piperidine ring, potentially locking the molecule into a bioactive conformation that is optimal for target engagement.

The combination of a readily functionalizable nitrogen atom and a strategically placed lipophilic anchor makes 4-butylpiperidine a powerful tool for systematically exploring structure-activity relationships (SAR) in drug development programs.

Core Synthetic Pathways from 4-Butylpiperidine

The secondary amine of the piperidine ring is the primary site of chemical modification. The following diagram illustrates the principal synthetic routes to diversify the 4-butylpiperidine core.

G cluster_0 Core Transformations cluster_1 Reagents cluster_2 Product Classes start 4-Butylpiperidine Hydrochloride base Base (e.g., Et3N, K2CO3) Liberates Free Amine start->base reductive_amination Reductive Amination base->reductive_amination alkylation Direct N-Alkylation base->alkylation acylation N-Acylation base->acylation sulfonylation N-Sulfonylation base->sulfonylation product_ra N-Substituted 4-Butylpiperidines reductive_amination->product_ra alkylation->product_ra product_ac N-Acyl 4-Butylpiperidines (Amides) acylation->product_ac product_su N-Sulfonyl 4-Butylpiperidines (Sulfonamides) sulfonylation->product_su aldehyde Aldehyde/Ketone + Reducing Agent aldehyde->reductive_amination halide Alkyl/Aryl Halide halide->alkylation acid Carboxylic Acid + Coupling Agent acid->acylation sulfonyl Sulfonyl Chloride sulfonyl->sulfonylation

Caption: Key synthetic transformations of 4-butylpiperidine.

Application in Therapeutic Agent Synthesis: Case Studies

Case Study 1: T-Type Calcium Channel Blockers for Hypertension

Ion channels, which are pore-forming proteins that regulate the flow of ions across cell membranes, are critical drug targets.[7][8] Modulators of these channels can have profound physiological effects.[9][10]

Researchers have synthesized a series of novel antihypertensive agents based on the 4-butylpiperidine scaffold.[3] In this work, the piperidine nitrogen was functionalized to create N-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives. The goal was to develop potent T-type Ca²⁺ channel blockers, which can lower blood pressure without the reflex tachycardia often associated with L-type channel blockers.[3] The 4-butylpiperidine moiety was incorporated via amide coupling and subsequent N-alkylation, demonstrating the utility of this building block in creating complex molecules with desirable pharmacological profiles.

Case Study 2: High-Affinity Ligands for the Sigma-1 (σ1) Receptor

G-Protein Coupled Receptors (GPCRs) are a major focus of pharmaceutical research, targeted by a large percentage of approved drugs.[5][11][12] The sigma-1 (σ1) receptor, while not a classical GPCR, is an important therapeutic target for neurological and psychiatric disorders.

In a study aimed at developing selective σ1 ligands, a series of 4,4-disubstituted piperidines were synthesized.[4] One of the most potent and selective compounds identified was 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, which exhibited a high affinity for the σ1 receptor (Ki = 0.96 nM) and a 96-fold selectivity over the σ2 subtype.[4] The synthesis involved the N-sulfonylation of a 4-substituted piperidine derivative. This case highlights how the piperidine scaffold serves as an excellent foundation for orienting substituents (like benzyl and iodobenzylsulfonyl groups) to achieve high-affinity interactions with a receptor binding site.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with integrated steps for reaction monitoring, workup, and purification.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a robust and highly versatile method for N-alkylation, proceeding through an iminium ion intermediate that is reduced in situ.[13] It offers excellent functional group tolerance and avoids the over-alkylation risks associated with direct alkylation using alkyl halides.[14] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild, selective for the iminium ion, and does not reduce the starting aldehyde.[13]

Workflow for Reductive Amination

G cluster_workflow Experimental Workflow A 1. Combine 4-Butylpiperidine HCl, Base, and Aldehyde/Ketone in DCM B 2. Stir for 30-60 min (Iminium Formation) A->B C 3. Add NaBH(OAc)3 Portion-wise B->C D 4. Stir 12-16h at RT (Monitor by TLC/LC-MS) C->D E 5. Quench with aq. NaHCO3 D->E F 6. Extract with DCM, Wash & Dry E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Product (NMR, MS) G->H

Caption: Step-by-step workflow for reductive amination.

Materials & Reagents:

  • This compound

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Free Base Formation: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free amine.

  • Iminium Ion Formation: Add the desired aldehyde or ketone (1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Protocol 2: N-Acylation to Form Amides

Amide bond formation is a fundamental transformation in the synthesis of pharmaceuticals. This protocol uses a standard peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is highly efficient and minimizes side reactions.

Materials & Reagents:

  • This compound

  • Carboxylic Acid (e.g., Benzoic Acid)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Lithium chloride (LiCl) solution (optional, for workup)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Activation: Dissolve the solids in anhydrous DMF (approx. 0.2 M). Add DIPEA (3.0 eq) and stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of DMF and add DIPEA (1.2 eq) to form the free base. Add this solution to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with water (or 5% LiCl solution to help remove DMF), saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization to afford the pure N-acyl piperidine.

Data Summary

The choice of synthetic method depends on the desired product and the functional groups present in the reactants. The following table provides a comparative summary of the two primary N-functionalization methods described.

FeatureReductive AminationDirect N-Alkylation (with Alkyl Halide)N-Acylation (Amide Coupling)
Reactants Aldehyde / KetoneAlkyl / Aryl HalideCarboxylic Acid / Acid Chloride
Key Reagents NaBH(OAc)₃, Acetic Acid (cat.)K₂CO₃, Et₃N, or other base[14]HATU/DIPEA, EDC/HOBt, or SOCl₂
Mechanism Iminium formation & reduction[13]Sₙ2 Nucleophilic Substitution[15]Nucleophilic Acyl Substitution
Advantages Mild conditions, broad substrate scope, low risk of over-alkylation.Simple procedure, readily available reagents.Forms stable amide bond, highly efficient with modern coupling agents.
Disadvantages Requires stoichiometric reducing agent.Risk of di-alkylation (quaternization)[14], can require heat.Requires stoichiometric coupling agent, potential for racemization with chiral acids.
Typical Solvents DCM, DCE[16]Acetonitrile, DMF[14][15]DMF, DCM

Conclusion

This compound is a high-value, versatile building block in medicinal chemistry. Its strategic combination of a modifiable secondary amine and a lipophilic 4-butyl substituent provides a robust platform for developing novel therapeutic compounds. The synthetic protocols detailed herein—reductive amination and N-acylation—represent reliable and scalable methods for elaborating this scaffold. As demonstrated in the synthesis of ion channel modulators and GPCR ligands, a thorough understanding of these synthetic pathways and the rationale behind them is essential for any researcher or drug development professional aiming to leverage the full potential of the privileged piperidine core.

References

  • Title: Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents Source: PubMed URL: [Link]

  • Title: Procedure for N-alkylation of Piperidine? Source: ResearchGate URL: [Link]

  • Title: Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics Source: SpringerLink URL: [Link]

  • Title: Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands Source: PubMed URL: [Link]

  • Title: Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives Source: PubMed URL: [Link]

  • Title: Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives Source: PubMed URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central (PMC) URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

  • Title: Discovery of GPCR ligands for probing signal transduction pathways Source: Frontiers in Pharmacology URL: [Link]

  • Title: Ion channel modulators Source: Chemie Brunschwig URL: [Link]

  • Title: Channel modulator - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Discovery of GPCR ligands for probing signal transduction pathways Source: Semantic Scholar URL: [Link]

  • Title: Ion channel modulators | Pharmacology Source: Isca Biochemicals URL: [Link]

  • Title: GPCR-Targeted Drug Design Source: Drug Discovery Chemistry URL: [Link]

  • Title: Ion channel modulators as potential positive inotropic compound for treatment of heart failure Source: PubMed URL: [Link]

Sources

Application Notes & Protocols: A Step-by-Step Guide to Utilizing 4-Alkylpiperidines for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the cornerstone of modern peptide chemistry, enabling the production of complex peptides for research, diagnostics, and therapeutics. A critical, repetitive step in this process is the removal of the Nα-Fmoc protecting group to liberate a free amine for the subsequent coupling reaction. While 20% piperidine in N,N-dimethylformamide (DMF) has been the historical gold standard for this deprotection, its status as a controlled substance in many regions presents significant logistical and regulatory challenges.

This guide provides a comprehensive protocol for the use of 4-alkylpiperidines, focusing on the well-documented and highly effective compound, 4-methylpiperidine , as a direct, non-controlled replacement for piperidine. Studies have demonstrated that 4-methylpiperidine is fully equivalent, and in some cases superior, in its efficiency of Fmoc removal.[1][2] We will also address a critical point of chemical practice: the use of the amine free base versus its hydrochloride salt . For Fmoc deprotection, which is a base-mediated elimination, the active reagent is the nucleophilic free amine. The hydrochloride salt is an acidic, protonated form and is inactive for this purpose. This guide will therefore provide a necessary protocol for the conversion of the more stable, solid hydrochloride salt into its active free base form prior to its use in SPPS.

Part 1: The Mechanism of Fmoc Deprotection

Understanding the chemical basis of Fmoc removal is essential for optimizing reaction conditions and troubleshooting synthesis. The process is a two-step, base-catalyzed elimination reaction (E1cB mechanism).[2][3]

  • Proton Abstraction: A secondary amine base, such as 4-methylpiperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.

  • β-Elimination: This deprotonation leads to the formation of a carbanion, which triggers a rapid β-elimination cascade, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF).

  • DBF Scavenging: The excess secondary amine in the reaction mixture immediately traps the reactive DBF electrophile, forming a stable adduct. This scavenging step is crucial to prevent DBF from reacting with the newly liberated peptide amine (causing chain termination) or polymerizing.[4]

The efficiency of this process relies on a base that is strong enough to deprotonate the fluorenyl group yet not so strong as to cause side reactions on the peptide chain. Cyclic secondary amines like piperidine and 4-methylpiperidine are ideal for this role.[2]

Fmoc_Deprotection cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination & Scavenging Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Fluorenyl Carbanion Intermediate Fmoc_Peptide->Carbanion + Base Base 4-Methylpiperidine (Free Base) Protonated_Base Protonated 4-Methylpiperidine Base->Protonated_Base - H+ Free_Amine H₂N-Peptide-Resin (Ready for Coupling) Carbanion->Free_Amine Elimination DBF Dibenzofulvene (DBF) (Reactive Electrophile) Carbanion->DBF CO2 CO₂ Carbanion->CO2 DBF_Adduct Stable DBF-Amine Adduct DBF->DBF_Adduct + 4-Methylpiperidine

Caption: Mechanism of Fmoc deprotection by a secondary amine base.

Part 2: From Inactive Salt to Active Base: A Necessary First Step

4-alkylpiperidines are often supplied as hydrochloride (HCl) salts because this form is a stable, easy-to-handle crystalline solid, whereas the free base is typically a liquid with a strong odor.[5] However, the protonated nitrogen in the HCl salt is not basic and cannot initiate the Fmoc deprotection mechanism. Therefore, the free base must be generated before preparing the deprotection solution.

Protocol: Preparation of 4-Alkylpiperidine Free Base from its Hydrochloride Salt

This protocol describes a standard lab-scale acid-base extraction to liberate the free amine.

Materials:

  • 4-Alkylpiperidine hydrochloride (e.g., 4-Butylpiperidine HCl)

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, rotary evaporator

Procedure:

  • Dissolution: Dissolve the 4-alkylpiperidine hydrochloride salt in deionized water (approx. 10 mL per gram of salt) in a separatory funnel.

  • Basification: Cool the solution in an ice bath. Slowly add a 2 M aqueous NaOH solution dropwise while swirling. Continuously check the pH with pH paper or a meter until it is strongly basic (pH > 10). This deprotonates the piperidinium ion.[5]

  • Extraction: Extract the basic aqueous layer with an organic solvent like DCM (3 x 20 mL). The less polar free base will move into the organic layer.

  • Washing: Combine the organic layers and wash once with brine to remove the bulk of the dissolved water.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄). Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the pure 4-alkylpiperidine free base, which can now be used to prepare the SPPS deprotection solution.

Salt_to_Base start Start: 4-Alkylpiperidine HCl Salt dissolve 1. Dissolve in Water start->dissolve basify 2. Add NaOH (aq) to pH > 10 dissolve->basify extract 3. Extract with Organic Solvent (e.g., DCM) basify->extract wash 4. Wash Organic Layer with Brine extract->wash dry 5. Dry Organic Layer (e.g., over Na₂SO₄) wash->dry isolate 6. Filter & Evaporate Solvent dry->isolate end_product End Product: Pure Free Base Amine isolate->end_product

Caption: Workflow for converting an amine hydrochloride salt to its free base.

Part 3: 4-Methylpiperidine vs. Piperidine: A Comparative Analysis

Research and widespread practical application have confirmed that 4-methylpiperidine is an excellent substitute for piperidine, offering identical performance without the regulatory burden.[2][6]

FeaturePiperidine4-MethylpiperidineRationale & Field Insights
Fmoc Deprotection Efficiency Standard (100%)Equivalent or slightly fasterThe 4-methyl group has a minor electron-donating effect, which can slightly increase basicity and reaction rate. In practice, they are considered interchangeable.[1][2]
Regulatory Status Controlled Substance in many jurisdictionsNot a controlled substanceThis is the primary driver for switching. Using 4-methylpiperidine eliminates the need for special permits, record-keeping, and handling protocols associated with piperidine.
Purity & Yield of Peptides HighHigh (Similar to Piperidine)Multiple studies synthesizing various peptide sequences have shown no significant difference in the purity or yield of the final products when substituting piperidine with 4-methylpiperidine.[4][6]
Side Reactions Can promote aspartimide formationSimilar propensityThe risk of side reactions like aspartimide formation is sequence-dependent and related to the basicity of the amine, which is very similar for both compounds. Additives like Oxyma can mitigate this for either base.
Handling & Safety Strong odor, corrosive, toxicStrong odor, corrosive, toxicBoth are hazardous chemicals requiring proper personal protective equipment (PPE), including gloves, goggles, and use within a fume hood.[7]

Part 4: Detailed Protocol for Fmoc Deprotection in SPPS

This protocol outlines the standard manual procedure for Fmoc deprotection using a 4-methylpiperidine solution.

Reagents & Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 20% (v/v) 4-methylpiperidine (free base) in high-purity, amine-free DMF.

  • Washing Solvents: DMF, Isopropanol (IPA), Dichloromethane (DCM).

  • Syringe or vessel for manual synthesis with a frit.

Protocol Steps:

  • Resin Preparation: If the resin is dry, swell it in DMF for 30-60 minutes. After the previous coupling step, wash the peptide-resin thoroughly with DMF (3-5 times) to remove all residual coupling reagents. Drain the solvent completely.

  • First Deprotection Treatment: Add the 20% 4-methylpiperidine solution to the resin (approx. 10 mL per gram of resin). Agitate gently (e.g., on a shaker or by bubbling nitrogen) for 1-3 minutes. Drain the solution.

    • Causality: This initial short treatment removes the bulk of the Fmoc groups and washes away the resulting DBF-adduct.

  • Second Deprotection Treatment: Add a fresh portion of the 20% 4-methylpiperidine solution. Agitate for 10-20 minutes. Drain the solution.[6]

    • Causality: The second, longer treatment ensures the complete removal of any remaining Fmoc groups, which is critical to prevent deletion sequences in the final peptide.

  • Thorough Washing: Wash the peptide-resin extensively to remove all traces of 4-methylpiperidine and the DBF-adduct. A typical wash cycle is:

    • DMF (5-7 times)

    • IPA (3 times)

    • DCM (3 times)

    • DMF (3 times)

    • Causality: Residual base can neutralize the incoming activated amino acid or prematurely deprotect it in the coupling solution, leading to double incorporation or other side products. Thorough washing is non-negotiable for high-purity synthesis.

  • Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of beads. A positive result (blue beads) confirms the presence of the free primary amine, indicating successful deprotection. The resin is now ready for the next coupling step.

SPPS_Cycle Deprotect Fmoc Deprotection (20% 4-Methylpiperidine/DMF) Wash1 Wash Resin (DMF, IPA, DCM) Deprotect->Wash1 Liberates Free Amine Couple Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Couple Prepares for Coupling Wash2 Wash Resin (DMF) Couple->Wash2 Adds Next Amino Acid Wash2->Deprotect Prepares for Next Cycle

Sources

Experimental setup for reactions involving 4-Butylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Use of 4-Butylpiperidine Hydrochloride in Synthetic Chemistry

Authored by: A Senior Application Scientist

This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the practical handling and application of this compound in common synthetic transformations. The piperidine scaffold is a cornerstone in modern pharmacology, appearing in a vast number of therapeutic agents.[1] Understanding the nuances of its hydrochloride salt form is critical for successful and reproducible experimental outcomes. This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that protocols are not just followed, but understood.

Foundational Concepts: The Hydrochloride Salt vs. The Free Base

This compound is the acid addition salt of the parent amine, 4-Butylpiperidine. The lone pair of electrons on the piperidine nitrogen, the source of its nucleophilicity and basicity, is protonated by hydrochloric acid. This seemingly simple modification has profound implications for its physical properties and chemical reactivity.

  • Stability and Handling: The hydrochloride salt is typically a stable, crystalline solid, which is significantly easier to handle, weigh, and store over long periods compared to the often liquid and more reactive free base.[2]

  • Solubility: The ionic nature of the salt enhances its solubility in polar protic solvents like water and alcohols, while the free base exhibits greater solubility in non-polar organic solvents such as dichloromethane (DCM), ethyl acetate, and hexanes.[2]

  • Reactivity: Critically, in the hydrochloride form, the nitrogen's lone pair is unavailable for nucleophilic attack. Therefore, for reactions requiring a nucleophilic piperidine nitrogen (e.g., N-alkylation, N-acylation), the compound must be converted to its free base form. This can be accomplished either as a separate preparatory step or, more commonly, in situ during the reaction.[2][3]

Physicochemical and Safety Data

Proper planning for any reaction begins with a thorough understanding of the reagent's properties and safety requirements.

PropertyValueSource
Chemical Formula C₉H₂₀ClN
Molecular Weight 177.71 g/mol
Appearance White to off-white solid/crystalline powder[4][5]
Melting Point Data not consistently available; varies with purity.[4]
Primary Hazard Acute Toxicity (Oral)[6]

Safety & Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[9][10]

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material using non-sparking tools and place it in a suitable container for disposal.[7][8]

Logical Relationship: Salt to Free Base Conversion

The essential prerequisite for using this compound as a nucleophile is the deprotonation to its free base form.

G Salt This compound (Nitrogen is Protonated, Non-nucleophilic) Base Addition of Base (e.g., K₂CO₃, Et₃N, NaOH) Salt->Base Deprotonation FreeBase 4-Butylpiperidine Free Base (Nitrogen is Deprotonated, Nucleophilic) Base->FreeBase Reaction Reaction with Electrophile (e.g., R-X, R-CHO) FreeBase->Reaction Nucleophilic Attack

Caption: The conversion of the stable hydrochloride salt to the reactive free base.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for common transformations involving this compound.

Protocol 1: In Situ Free Base Generation for N-Alkylation

This is the most direct and frequently used method for N-alkylation reactions. It avoids a separate workup step to isolate the free base by including a suitable base directly in the reaction mixture.

Causality Behind Experimental Choices:

  • Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is often preferred. It is inexpensive, effective, and easily removed by filtration after the reaction. Organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are also common; they are soluble in organic solvents but require removal during aqueous workup or chromatography.[11]

  • Solvent Selection: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are excellent solvent choices as they readily dissolve the organic reactants and are relatively polar, which can facilitate Sₙ2 reactions.[11] Anhydrous conditions are recommended to prevent side reactions.[11]

  • Stoichiometry: The alkylating agent is typically used in slight excess (1.1-1.2 eq.) to ensure complete consumption of the piperidine. The base is used in greater excess (2.0-3.0 eq.) to ensure complete deprotonation and to neutralize the hydrogen halide byproduct formed during the reaction.

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).

  • Add anhydrous acetonitrile (MeCN) to create a stirrable suspension (approx. 0.1 M concentration).

  • Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).

  • Stir the suspension vigorously at room temperature for 15-20 minutes to facilitate deprotonation.

  • Add benzyl bromide (1.1 eq.) dropwise to the stirring suspension.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 4-12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting piperidine is consumed.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic solution sequentially with water and then brine (saturated aq. NaCl).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure N-benzyl-4-butylpiperidine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 4-Butylpiperidine HCl, K₂CO₃, and MeCN to flask B 2. Stir for 20 min (Deprotonation) A->B C 3. Add Alkyl Halide (R-X) B->C D 4. Heat and stir (4-12h) C->D E 5. Monitor by TLC D->E F 6. Cool and filter solids E->F If complete G 7. Concentrate filtrate F->G H 8. Aqueous workup (Extraction, Wash, Dry) G->H I 9. Purify via Chromatography H->I

Caption: General workflow for the N-alkylation of this compound.

Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is a powerful and versatile method for forming C-N bonds, particularly with aldehydes and ketones that might be incompatible with the conditions of direct alkylation.

Causality Behind Experimental Choices:

  • Mechanism: The reaction proceeds via the formation of an iminium ion intermediate from the piperidine and the carbonyl compound, which is then reduced in situ.[12]

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium intermediate. Its use also avoids the generation of gaseous byproducts.[12]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and aprotic, providing a good medium for both iminium formation and reduction.

  • In a dry round-bottom flask under an inert atmosphere, combine this compound (1.0 eq.) and the chosen aldehyde (e.g., isobutyraldehyde, 1.2 eq.) in anhydrous dichloromethane (DCM).

  • Add a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq.) to neutralize the hydrochloride salt. Stir for 10 minutes.

  • To the resulting solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes. A mild exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Preparative Isolation of the Free Base

In some cases, it is necessary to isolate the pure 4-Butylpiperidine free base before proceeding with a reaction. This is common when subsequent reaction conditions are sensitive to the presence of water or the salts generated from in situ neutralization.

Causality Behind Experimental Choices:

  • Technique: This procedure is a classic acid-base extraction.[2] By making the aqueous solution basic (pH > 10), the protonated amine is converted to the neutral free base, which is significantly less soluble in water and can be extracted into an immiscible organic solvent.

  • Base: A strong, inexpensive base like sodium hydroxide (NaOH) is used to ensure complete deprotonation.

  • Solvent: Dichloromethane (DCM) or diethyl ether are effective extraction solvents for the free base.

  • Dissolve this compound in deionized water in a separatory funnel (approx. 10 mL of water per gram of salt).

  • Cool the aqueous solution in an ice bath.

  • Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) with swirling until the solution is strongly basic (confirm with pH paper, target pH 12-14).

  • Extract the basic aqueous solution with dichloromethane (DCM, 3 x volume of the aqueous layer).

  • Combine the organic extracts in a clean flask.

  • Wash the combined organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate on a rotary evaporator to yield 4-Butylpiperidine free base, which may be a liquid or a low-melting solid.

G A 1. Dissolve HCl Salt in Water B 2. Basify with aq. NaOH (to pH > 12) A->B C 3. Extract with Organic Solvent (e.g., DCM) B->C D 4. Combine Organic Layers C->D E 5. Wash with Brine D->E F 6. Dry over Na₂SO₄ E->F G 7. Filter and Concentrate F->G H Pure 4-Butylpiperidine (Free Base) G->H

Caption: Step-wise process for isolating the free base via acid-base extraction.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem - NIH. (n.d.). Piperidine. Available at: [Link]

  • Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. Available at: [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Available at: [Link]

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. Available at: [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Available at: [Link]

  • Apollo. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available at: [Link]

  • Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • PubChem - NIH. (n.d.). 4-(tert-Butoxycarbonylamino)piperidine hydrochloride. Available at: [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Available at: [Link]

  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Available at: [Link]

  • MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available at: [Link]

  • PubMed. (n.d.). Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. Available at: [Link]

  • Google Patents. (n.d.). CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives.
  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Available at: [Link]

  • An overview on Common Organic Solvents and their Toxicity. (n.d.). ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Available at: [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]

Sources

Application Note: Analytical Strategies for Real-Time and At-Line Monitoring of Reactions Involving 4-Butylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methodologies essential for monitoring chemical reactions involving 4-butylpiperidine hydrochloride, a key building block in modern pharmaceutical synthesis. Effective reaction monitoring is critical for ensuring process robustness, optimizing yield, and controlling impurity profiles, which are foundational elements of quality drug development.[1][2][3] We present protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, including both traditional at-line analysis and advanced in-situ monitoring techniques. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure data integrity and trustworthiness.

Introduction: The Critical Role of Reaction Monitoring

This compound is a substituted piperidine derivative frequently employed in the synthesis of active pharmaceutical ingredients (APIs). The piperidine motif is a prevalent scaffold in numerous drug molecules, making the efficient and controlled incorporation of this building block a common challenge in process chemistry.[4] Monitoring the conversion of this compound into its desired product is not merely a quality control step; it is a fundamental component of process analytical technology (PAT) that enables:

  • Kinetic Understanding: Real-time data provides insight into reaction rates, helping to identify reaction endpoints and prevent the formation of degradation products from over-processing.[5]

  • Impurity Profiling: Early detection and identification of side-products and unreacted starting materials allow for process adjustments to minimize their formation.

  • Process Optimization & Safety: Understanding reaction progression ensures that processes are run efficiently and safely, particularly during scale-up.[6]

This guide details the primary chromatographic and spectroscopic methods for tracking these reactions, providing both theoretical grounding and practical, step-by-step protocols for immediate application.

At-Line Analysis: Chromatographic Separation Techniques

Chromatographic methods are the workhorses for reaction monitoring, offering excellent separation of complex mixtures. A sample is physically removed from the reactor for external analysis ("at-line").

Workflow for At-Line Reaction Monitoring

The general process for at-line analysis involves several critical steps to ensure the sample accurately reflects the state of the reaction at the time of sampling.

cluster_0 Reactor cluster_1 Sample Handling cluster_2 Analysis A Reaction in Progress B 1. Withdraw Aliquot A->B Sampling C 2. Quench Reaction (e.g., acid/base, cold solvent) B->C D 3. Sample Preparation (Dilution, Filtration, Derivatization) C->D E 4. Inject into Analytical Instrument (HPLC, GC) D->E F 5. Data Acquisition & Processing E->F

Caption: General workflow for at-line reaction sample analysis.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Principle & Causality: GC is an ideal technique for analyzing volatile and thermally stable compounds. Since this compound is a salt, it is non-volatile. Therefore, the analytical protocol requires a crucial sample preparation step: neutralization with a base to liberate the volatile free amine, 4-butylpiperidine. This allows it to be vaporized in the GC inlet and separated from other volatile reaction components. FID is a robust, universal detector for hydrocarbons, providing a response proportional to the mass of carbon, making it suitable for quantification.

Protocol: Monitoring a Reductive Amination Reaction

  • Objective: To quantify the consumption of 4-butylpiperidine and the formation of the tertiary amine product.

  • Sample Preparation:

    • Withdraw 100 µL of the reaction mixture.

    • Immediately quench the aliquot in a vial containing 900 µL of methanol to halt the reaction and create a 1:10 dilution.

    • Add 1.0 mL of 1 M NaOH solution to the quenched sample to neutralize the hydrochloride salt and any acid catalysts.

    • Add 1.0 mL of methyl tert-butyl ether (MTBE) containing an internal standard (e.g., decane at 1 mg/mL).

    • Vortex vigorously for 30 seconds to extract the free amines into the organic layer.

    • Allow the layers to separate. Carefully transfer the upper MTBE layer to a GC vial for analysis.

  • Instrumentation & Conditions:

ParameterSettingRationale
Instrument Agilent 8890 GC or equivalentStandard, reliable platform for routine analysis.
Column DB-17 or similar mid-polarity column (30m x 0.32mm, 0.5 µm)Good selectivity for amines and related products.[7]
Carrier Gas Helium or HydrogenProvides efficient separation.
Flow Rate 2.0 mL/min (constant flow)Optimal for balancing resolution and analysis time.
Inlet Temp. 250 °CEnsures complete vaporization of the analyte and product.
Injection Vol. 1.0 µL (Split mode, 20:1)Prevents column overloading and ensures sharp peaks.
Oven Program Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)Separates starting materials from higher-boiling products.
Detector Flame Ionization Detector (FID)Universal detector for organic compounds, excellent for quantification.
Detector Temp. 300 °CPrevents condensation of analytes post-column.
  • Data Analysis:

    • Identify peaks based on retention time relative to a pre-run standard of 4-butylpiperidine and the expected product.

    • Calculate the relative peak area of the starting material to the internal standard at each time point to generate a consumption curve.

High-Performance Liquid Chromatography (HPLC)

Principle & Causality: HPLC is a versatile technique for separating a wide range of compounds. However, this compound lacks a UV chromophore, making detection by standard UV-Vis detectors challenging. To overcome this, two primary strategies are employed:

  • Charged Aerosol Detection (CAD): A near-universal detector that is not dependent on analyte optical properties. It is ideal for non-volatile analytes like the hydrochloride salt.[8]

  • Pre-column Derivatization: Reacting the amine with a tagging agent (e.g., dansyl chloride or toluenesulfonyl chloride) attaches a chromophore, enabling sensitive UV or fluorescence detection.[9]

The following protocol utilizes an ion-pairing agent with CAD, which is a more direct approach that avoids the extra step of derivatization. Heptafluorobutyric acid (HFBA) is used as an ion-pairing agent to improve the retention of the basic amine on a reversed-phase C18 column.[8]

Protocol: Direct Analysis of 4-Butylpiperidine HCl

  • Objective: To monitor the concentration of the starting material salt directly in the reaction mixture.

  • Sample Preparation:

    • Withdraw 50 µL of the reaction mixture.

    • Quench in 950 µL of the mobile phase (see below) to create a 1:20 dilution.

    • Vortex to mix.

    • Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

ParameterSettingRationale
Instrument Thermo Vanquish HPLC or equivalentModern system capable of handling CAD.
Column Atlantis C18 (150 x 4.6 mm, 3.5 µm) or equivalentRobust C18 phase provides good retention with ion-pairing.[8]
Mobile Phase 90:10 (v/v) Water:Acetonitrile with 0.1% Heptafluorobutyric Acid (HFBA)HFBA acts as an ion-pairing agent, increasing retention of the basic analyte.[8]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.[8]
Injection Vol. 10 µLStandard volume for good sensitivity without overloading.
Detector Charged Aerosol Detector (CAD)Universal detection for non-chromophoric compounds.[8]
CAD Gas Nitrogen at 35 psiStandard setting for the detector.[8]
  • Data Analysis:

    • Monitor the decrease in the peak area of this compound over time.

    • Quantify against a calibration curve prepared from a standard of the starting material.

In-Situ Analysis: Real-Time Spectroscopic Monitoring

In-situ monitoring provides a continuous data stream directly from the reactor without the need for sampling, offering a true real-time understanding of the reaction dynamics.[6][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR spectroscopy is a powerful tool that provides detailed structural information and is inherently quantitative.[5][12] By placing the reaction vessel within or connected to an NMR spectrometer, specific proton signals corresponding to the starting material, intermediates, and products can be tracked simultaneously and in real-time. This is particularly useful for mechanistic studies and precise endpoint determination.[13][14]

Protocol: In-Situ Monitoring with Benchtop NMR

  • Objective: To track the conversion of a key functional group in 4-butylpiperidine during a reaction.

  • Experimental Setup:

    • The reaction is set up in a vessel connected via PEEK tubing to a flow cell within the NMR spectrometer (e.g., Magritek Spinsolve).[5]

    • A pump circulates the reaction mixture from the reactor, through the NMR flow cell, and back to the reactor.

    • The reaction is initiated (e.g., by adding a reagent or increasing temperature).

  • Instrumentation & Conditions:

ParameterSettingRationale
Instrument Benchtop NMR Spectrometer (60-100 MHz)Allows placement directly in a fume hood for online analysis.[5]
Solvent Deuterated solvent (if possible) or standard protonated solventIf using protonated solvent, solvent suppression techniques are required.
Acquisition A ¹H NMR spectrum is acquired automatically every 1-5 minutes.Provides a high-resolution time course of the reaction.
Key Signals Protons adjacent to the piperidine nitrogen or on the butyl group.These signals are expected to shift significantly upon reaction.
  • Data Analysis:

    • Select a well-resolved signal for the starting material and a distinct signal for the product.

    • Integrate these signals in each time-stamped spectrum.

    • Plot the relative integral values over time to generate concentration profiles for the reactant and product, allowing for detailed kinetic analysis.

Method Validation: Ensuring Data Trustworthiness

Regardless of the chosen method, validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2][15] It provides documented evidence of reliability, accuracy, and consistency.[16]

Key Validation Parameters

The following parameters, as defined by ICH guidelines, must be assessed.[16]

center Validated Analytical Method A Accuracy center->A B Precision (Repeatability & Intermediate) center->B C Specificity center->C D Linearity center->D E Range center->E F Limit of Detection (LOD) center->F G Limit of Quantitation (LOQ) center->G H Robustness center->H

Caption: Core parameters for analytical method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, starting materials).[16]

  • Linearity: A direct proportional relationship between the analyte concentration and the instrument's response over a defined range.[16]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[16]

  • LOD & LOQ: The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[16]

Conclusion

The successful development of pharmaceutical processes relies heavily on robust analytical monitoring. For reactions involving this compound, a combination of chromatographic and spectroscopic techniques provides a comprehensive toolkit for the modern researcher. At-line GC and HPLC methods offer reliable quantification for routine monitoring, provided that sample preparation is handled correctly to address the specific chemical properties of the analyte. For deeper mechanistic understanding and process optimization, in-situ NMR offers unparalleled real-time insight. The choice of method should be guided by the specific reaction, the information required, and available instrumentation. Crucially, any chosen method must be formally validated to ensure the integrity and reliability of the data, which is the cornerstone of regulatory compliance and product quality.[1][2]

References

  • Analytical Method Validation in Pharmaceuticals. Vertex AI Search.
  • Separation of Butyl 4-phenylpiperidine-4-carboxylate hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Prolycht.
  • Analytical method validation: A brief review. Scholars Research Library.
  • Analytical Method Validation: are your analytical methods suitable for intended use? Quality Assistance.
  • Validation of Analytical Methods: A Review. Gavin Publishers.
  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • In-Situ Monitoring of Chemical Reactions. Mettler Toledo.
  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
  • Reaction Monitoring. Magritek.
  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
  • NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • In-Situ Observation of Chemical Reactions. Oxford Instruments.
  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC - NIH.
  • NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry.
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.

Sources

Application Notes and Protocols: Investigating the Potential of 4-Butylpiperidine Hydrochloride in Rodent Models of Neurological Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Piperidine Scaffolds in Neurology

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. Within the realm of neuroscience, piperidine derivatives have emerged as promising candidates for the therapeutic management of complex neurological disorders. Their ability to interact with various receptors and signaling pathways in the central nervous system (CNS) has led to the development of drugs for conditions ranging from psychosis to cognitive dysfunction.

This document provides a comprehensive guide to the potential applications and experimental protocols for a lesser-explored derivative, 4-Butylpiperidine hydrochloride, in preclinical rodent models of neurological disease. While direct research on this specific compound in neurological models is nascent, its structural similarity to other well-characterized piperidine-containing molecules with demonstrated neuroprotective and neuromodulatory properties provides a strong rationale for its investigation. For instance, the sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) has shown neuroprotective effects in rodent models of focal ischemia[1][2][3]. Furthermore, other piperidine derivatives have been investigated for their roles as allosteric modulators of muscarinic receptors, which are critical in learning and memory[4]. The neuroprotective effects of piperine, a naturally occurring piperidine alkaloid, have also been documented in a mouse model of Parkinson's disease[5].

These findings collectively suggest that this compound may possess therapeutic potential in neurological disorders characterized by excitotoxicity, neuroinflammation, and neuronal loss. This guide will provide researchers with the foundational knowledge and detailed protocols to explore the efficacy of this compound in established rodent models of Alzheimer's and Parkinson's disease.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for accurate dose preparation and safe handling.

PropertyValueReference
Molecular Formula C9H20ClN[]
Molecular Weight 177.71 g/mol []
Appearance Solid
Synonyms 4-(tert-Butyl)piperidine hydrochloride[]

Safety and Handling Precautions:

As with any chemical substance, proper safety protocols must be followed. Based on safety data sheets for similar piperidine compounds, the following precautions are recommended:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7][8][9]

  • Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[7][10]

  • Avoid contact with skin and eyes.[7][10] In case of contact, rinse immediately with plenty of water.[7][9]

  • Store in a tightly closed container in a cool, dry place.[10]

  • Consult the specific Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Experimental Design and Methodologies

The investigation of a novel compound in animal models requires a systematic and well-controlled experimental design. The following sections outline key considerations and detailed protocols for evaluating this compound.

Vehicle Selection: A Critical Determinant of Experimental Outcome

The choice of vehicle for drug administration is a critical step that can significantly impact the experimental results.[11][12] An ideal vehicle should be non-toxic, biologically inert, and should not interfere with the compound's activity or the behavioral assays being performed.[13]

Recommended Vehicles for this compound:

Given its hydrochloride salt form, this compound is expected to have good solubility in aqueous solutions.

VehicleRationaleConsiderations
0.9% Sterile Saline Isotonic and generally well-tolerated. A common choice for water-soluble compounds.[14][15]Ensure sterility to prevent infection, especially for parenteral routes.
Phosphate-Buffered Saline (PBS) Buffered to a physiological pH, which can improve compound stability and tolerability.As with saline, sterility is crucial.
5-10% Dimethyl Sulfoxide (DMSO) in Saline For compounds with limited aqueous solubility.[14][15]DMSO can have its own biological effects and may cause irritation at higher concentrations.[14][15] A vehicle-only control group is essential.

It is imperative to conduct pilot studies to determine the optimal vehicle and to ensure that the chosen vehicle does not produce any confounding effects on the animals' behavior or physiology.[11][14]

Administration Routes in Rodent Models

The route of administration influences the bioavailability, pharmacokinetics, and ultimately, the efficacy of the compound.[16] The selection of the appropriate route depends on the experimental goals and the properties of the compound.

Common Administration Routes for Neurological Studies:

RouteDescriptionAdvantagesDisadvantages
Intraperitoneal (IP) Injection into the peritoneal cavity.[17]Rapid absorption, relatively easy to perform.Potential for injection into abdominal organs, can be stressful for the animal.[12]
Oral Gavage (PO) Direct administration into the stomach via a gavage needle.[17][18]Mimics clinical route of administration for oral drugs.Risk of esophageal or stomach injury, can be stressful.[18]
Intravenous (IV) Injection directly into a vein, typically the tail vein in mice and rats.[17][18]100% bioavailability, rapid onset of action.[16]Technically challenging, requires proper restraint and skill.[18]
Subcutaneous (SC) Injection under the skin.Slower, more sustained absorption. Relatively easy to perform.Limited volume can be administered.

The following diagram illustrates the workflow for selecting an appropriate administration route.

Caption: Workflow for selecting a drug administration route in rodents.

Protocols for Neurological Disease Models

The following are detailed, step-by-step protocols for investigating the therapeutic potential of this compound in widely used rodent models of Alzheimer's and Parkinson's disease.

Protocol 1: Evaluation in a Mouse Model of Alzheimer's Disease (APP/PS1 Transgenic Mice)

Background: APP/PS1 transgenic mice overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to age-dependent accumulation of amyloid-β (Aβ) plaques and cognitive deficits, mimicking key aspects of Alzheimer's pathology.[19][20]

Objective: To assess the effect of this compound on cognitive function and Aβ pathology in APP/PS1 mice.

Materials:

  • APP/PS1 transgenic mice and wild-type littermates (e.g., 6 months of age)

  • This compound

  • Sterile 0.9% saline (vehicle)

  • Administration supplies (e.g., gavage needles, syringes)

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Histology and biochemistry reagents for Aβ analysis

Experimental Workflow:

Caption: Experimental workflow for Alzheimer's disease model.

Step-by-Step Protocol:

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the start of the experiment.

  • Baseline Behavioral Testing: Conduct baseline cognitive assessments (e.g., Morris water maze) to establish initial cognitive function.

  • Randomization: Randomly assign mice to four groups:

    • Group 1: Wild-type + Vehicle

    • Group 2: Wild-type + this compound

    • Group 3: APP/PS1 + Vehicle

    • Group 4: APP/PS1 + this compound

  • Drug Administration:

    • Prepare a stock solution of this compound in sterile 0.9% saline. The dose will need to be determined through dose-response studies, but a starting point could be in the range of 1-10 mg/kg.

    • Administer the compound or vehicle daily via oral gavage for a period of 4-8 weeks.

  • Post-treatment Behavioral Testing: Repeat the cognitive assessments to evaluate the effect of the treatment.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissue for further analysis.

  • Histopathological and Biochemical Analysis:

    • Perform immunohistochemistry to quantify Aβ plaque load in the hippocampus and cortex.

    • Use ELISA to measure the levels of soluble and insoluble Aβ40 and Aβ42.

  • Data Analysis: Analyze the behavioral and pathological data using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Evaluation in a Rat Model of Parkinson's Disease (6-OHDA Lesion Model)

Background: The 6-hydroxydopamine (6-OHDA) lesion model is a widely used neurotoxin-based model that causes selective degeneration of dopaminergic neurons in the nigrostriatal pathway, mimicking the motor symptoms of Parkinson's disease.[21][22]

Objective: To determine if this compound can protect against 6-OHDA-induced dopaminergic neurodegeneration and motor deficits.

Materials:

  • Adult male Wistar or Sprague-Dawley rats

  • 6-hydroxydopamine (6-OHDA)

  • Desipramine and pargyline (to protect noradrenergic neurons and inhibit monoamine oxidase, respectively)

  • This compound

  • Sterile 0.9% saline (vehicle)

  • Stereotaxic apparatus

  • Behavioral testing equipment (e.g., rotarod, cylinder test)

  • Antibodies for tyrosine hydroxylase (TH) immunohistochemistry

Experimental Workflow:

Caption: Experimental workflow for Parkinson's disease model.

Step-by-Step Protocol:

  • Animal Acclimatization: House rats individually for at least one week prior to surgery.

  • Pre-treatment: Begin daily administration of this compound or vehicle (e.g., via IP injection) 3-7 days before 6-OHDA surgery.

  • Stereotaxic Surgery:

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Administer desipramine (25 mg/kg, IP) and pargyline (50 mg/kg, IP) 30 minutes before 6-OHDA injection.

    • Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle or substantia nigra. Sham-operated animals will receive a vehicle injection.

  • Post-operative Care and Treatment: Provide post-operative analgesia and continue daily treatment with this compound or vehicle for 2-4 weeks.

  • Behavioral Testing: At 2 and 4 weeks post-surgery, assess motor function using tests such as:

    • Rotarod test: To measure motor coordination and balance.[21]

    • Cylinder test: To assess forelimb asymmetry.

  • Histological Analysis:

    • At the end of the experiment, perfuse the animals and collect the brains.

    • Perform immunohistochemistry for tyrosine hydroxylase (TH) on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

  • Data Analysis: Compare the behavioral scores and the number of TH-positive cells between the different treatment groups using appropriate statistical tests.

Ethical Considerations in Animal Research

All animal experiments must be conducted in strict accordance with ethical guidelines and regulations.[23][24] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be at the forefront of all experimental design.[24][25]

  • Replacement: Use non-animal methods whenever possible.

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant results.

  • Refinement: Minimize any pain, suffering, or distress to the animals.[23] This includes using appropriate anesthesia and analgesia, as well as providing proper housing and care.

All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethical review board.[23]

Conclusion

This compound represents a novel, yet un-investigated compound with the potential for therapeutic application in neurological disorders. The protocols and guidelines presented in this document provide a robust framework for researchers to systematically evaluate its efficacy in established rodent models of Alzheimer's and Parkinson's disease. By adhering to rigorous scientific methodology and ethical principles, the scientific community can effectively explore the therapeutic promise of this and other novel piperidine derivatives.

References

  • Study of different routes of drugs administration in mice & rats - RJPT SimLab.
  • Routes of drug administration Dr.NITIN | PPTX - Slideshare.
  • Routes and Volumes of Administration in Mice.
  • Routes of Administration.
  • Fluid and Drug Administration.
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PubMed Central.
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed.
  • Routes of Drug Administration in Animals.
  • 1 - SAFETY DATA SHEET.
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - ResearchGate.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Safety Data Sheet - Jubilant Ingrevia.
  • 4 - Safety Data Sheet.
  • 7 - SAFETY DATA SHEET.
  • A good practice guide to the administration of substances and removal of blood, including routes and volumes - Laboratory Animal Resources.
  • Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed.
  • Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist - PubMed.
  • CAS 69682-13-9 4-tert-Butyl-piperidine hydrochloride - BOC Sciences.
  • sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion - PubMed.
  • Neuroprotective effect of σ1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production | Semantic Scholar.
  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed.
  • 4-(tert-Butyl)piperidine hydrochloride AldrichCPR - Sigma-Aldrich.
  • Rodent models of Parkinson's disease: beyond the motor symptomatology - Frontiers.
  • Rodent models for Alzheimer's disease drug discovery - PMC - NIH.
  • Rodent Models of Parkinson's Disease - NCBI - NIH.
  • Rodent Models for Alzheimer's Disease in Drug Discovery - ScienceDirect - DOI.
  • Rodent models of Parkinson's disease: beyond the motor symptomatology - PMC.
  • Use of animals in pharmaceutical research.
  • Animal research: Ethics, regulations, and alternatives - The Pharma Innovation Journal.
  • The ethics of animal research. Talking Point on the use of animals in scientific research - PMC - PubMed Central.
  • PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed.

Sources

Application Notes and Protocols: 4-Butylpiperidine Hydrochloride as a Versatile Intermediate for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Piperidine Scaffold in Precision Therapeutics

In the landscape of modern drug development, the targeted delivery of therapeutic agents to specific cells or tissues is a paramount objective. This approach aims to maximize efficacy while minimizing off-target toxicity, a challenge that has spurred innovation in the design of sophisticated drug delivery systems.[1][2] Among the vast array of molecular scaffolds utilized in this endeavor, the piperidine ring stands out as a privileged structure, frequently incorporated into pharmaceuticals for its favorable physicochemical and pharmacokinetic properties.[3] 4-Butylpiperidine hydrochloride, a readily available and versatile building block, offers a unique combination of a modifiable secondary amine and a lipophilic butyl group, making it an attractive intermediate for the construction of linkers in targeted drug delivery systems such as antibody-drug conjugates (ADCs), small molecule-drug conjugates (SMDCs), and proteolysis-targeting chimeras (PROTACs).

This comprehensive guide provides detailed application notes and protocols for the use of this compound as a central intermediate in the synthesis of a model targeted drug delivery system. We will explore the rationale behind the synthetic strategies, provide step-by-step experimental procedures, and outline methods for the characterization and validation of the resulting conjugates.

Core Concept: The Piperidine Linker as a Modulator of Physicochemical Properties

The linker in a targeted drug delivery system is not merely a passive connector; it plays a critical role in the overall stability, solubility, and pharmacokinetic profile of the conjugate.[4][][6] The incorporation of a 4-butylpiperidine moiety into a linker can impart a degree of rigidity, which can be advantageous for maintaining a defined spatial orientation between the targeting moiety and the payload.[7] Furthermore, the butyl group enhances lipophilicity, which can influence cell membrane permeability. The secondary amine of the piperidine ring provides a convenient handle for further functionalization, allowing for the attachment of various payloads and targeting ligands.

Experimental Section: Synthesis of a Model Targeted Drug Conjugate

This section details a representative, multi-step synthesis of a model targeted drug conjugate, starting from this compound. The overall workflow is depicted in the diagram below.

G cluster_0 Part 1: Functionalization of 4-Butylpiperidine cluster_1 Part 2: Linker Elongation and Payload Conjugation cluster_2 Part 3: Targeting Moiety Installation 4-Butylpiperidine_HCl 4-Butylpiperidine Hydrochloride N-Boc_Protection N-Boc Protection 4-Butylpiperidine_HCl->N-Boc_Protection Boc2O, Et3N N-Boc-4-Butylpiperidine N-Boc-4-Butylpiperidine N-Boc_Protection->N-Boc-4-Butylpiperidine N-Alkylation N-Alkylation with Bromo-Linker N-Boc-4-Butylpiperidine->N-Alkylation Br-(CH2)n-COOtBu, NaH Functionalized_Linker Piperidine-Linker Intermediate N-Alkylation->Functionalized_Linker Payload_Conjugation Payload Conjugation (Amide Coupling) Functionalized_Linker->Payload_Conjugation 1. TFA Deprotection 2. Payload-COOH, HATU Drug_Linker_Conjugate Drug-Linker Conjugate Payload_Conjugation->Drug_Linker_Conjugate Final_Conjugation Final Conjugation Drug_Linker_Conjugate->Final_Conjugation DIPEA Targeting_Moiety_Activation Activation of Targeting Moiety (e.g., Biotin-NHS) Targeting_Moiety_Activation->Final_Conjugation Final_Targeted_Conjugate Final Targeted Drug Conjugate Final_Conjugation->Final_Targeted_Conjugate

Caption: Synthetic workflow for a model targeted drug conjugate.

Part 1: N-Boc Protection of 4-Butylpiperidine

Rationale: The initial step involves the protection of the secondary amine of this compound with a tert-butyloxycarbonyl (Boc) group. This is a standard and robust method to prevent unwanted side reactions at the nitrogen atom during subsequent functionalization steps. The Boc group can be easily removed under acidic conditions without affecting other functional groups.

Protocol 1: Synthesis of tert-butyl 4-butylpiperidine-1-carboxylate

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in DCM at 0 °C, add triethylamine (2.2 eq) dropwise.

    • Allow the mixture to stir at 0 °C for 15 minutes.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-butylpiperidine-1-carboxylate.

Table 1: Typical Characterization Data for tert-butyl 4-butylpiperidine-1-carboxylate

ParameterExpected Value
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 3.90-4.10 (m, 2H), 2.70-2.85 (m, 2H), 1.60-1.75 (m, 2H), 1.46 (s, 9H), 1.15-1.35 (m, 7H), 0.85-0.95 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 154.9, 79.2, 44.5, 36.5, 36.2, 32.4, 28.5, 23.1, 14.1
Mass Spec (ESI+) m/z calculated for C₁₄H₂₈NO₂ [M+H]⁺: 242.21; found: 242.2
Part 2: Linker Elongation and Payload Conjugation

Rationale: This part of the synthesis involves the N-alkylation of the deprotected piperidine nitrogen with a bifunctional linker, followed by the conjugation of a model payload. A linker with a terminal ester group is used to allow for subsequent amide bond formation with the payload. The choice of linker length and composition is crucial and can be varied to optimize the properties of the final conjugate.[7]

Protocol 2: Synthesis of the Drug-Linker Conjugate

  • Materials:

    • tert-butyl 4-butylpiperidine-1-carboxylate (from Part 1)

    • tert-butyl bromoacetate

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Trifluoroacetic acid (TFA)

    • Model payload with a carboxylic acid group (e.g., a non-steroidal anti-inflammatory drug like Ibuprofen)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

  • Procedure:

    • N-Alkylation:

      • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of tert-butyl 4-butylpiperidine-1-carboxylate (1.0 eq) in anhydrous DMF dropwise.

      • Stir the mixture at 0 °C for 30 minutes.

      • Add tert-butyl bromoacetate (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

      • Quench the reaction carefully with water and extract with ethyl acetate (3x).

      • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography to yield the N-alkylated intermediate.

    • Boc Deprotection:

      • Dissolve the N-alkylated intermediate in a solution of 20% TFA in DCM.

      • Stir at room temperature for 1-2 hours until TLC indicates complete deprotection.

      • Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

    • Payload Conjugation:

      • To a solution of the deprotected piperidine-linker intermediate (1.0 eq) and the model payload-COOH (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

      • Stir the reaction mixture at room temperature for 4-6 hours.

      • Monitor the reaction by LC-MS.

      • Upon completion, dilute the reaction with water and extract with ethyl acetate.

      • Wash the combined organic layers with saturated NaHCO₃, water, and brine.

      • Dry over Na₂SO₄, filter, and concentrate.

      • Purify the crude product by preparative HPLC to obtain the final Drug-Linker conjugate.

Part 3: Targeting Moiety Installation

Rationale: The final step involves the conjugation of a targeting moiety to the drug-linker construct. For this model system, we will use biotin as a proof-of-concept targeting ligand, which can be easily attached via an activated NHS ester. In a therapeutic context, this would be replaced with a more specific targeting ligand, such as a peptide or an antibody that recognizes a tumor-specific antigen.[][8]

Protocol 3: Synthesis of the Final Targeted Drug Conjugate

  • Materials:

    • Drug-Linker conjugate (from Part 2)

    • Biotin-NHS ester

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the Drug-Linker conjugate (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution.

    • Add a solution of Biotin-NHS ester (1.2 eq) in anhydrous DMF.

    • Stir the reaction at room temperature for 12-16 hours in the dark.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final product by preparative HPLC.

    • Lyophilize the pure fractions to obtain the final targeted drug conjugate as a white solid.

Table 2: Characterization of the Final Targeted Drug Conjugate

AnalysisExpected Outcome
HPLC Purity >95%
Mass Spec (HRMS) Calculated and found mass should match the expected molecular formula.
¹H NMR Spectrum should be consistent with the final structure, showing signals for the butylpiperidine, linker, payload, and biotin moieties.

Validation of the Targeted Drug Delivery System

Rationale: A critical aspect of developing a targeted drug delivery system is the thorough validation of its biological activity and targeting specificity. This involves a series of in vitro and in vivo assays to confirm that the conjugate retains the activity of the payload and is selectively delivered to the target cells.[9]

G cluster_0 cluster_1 Validation Validation of Targeted Conjugate In_Vitro In Vitro Assays Validation->In_Vitro In_Vivo In Vivo Studies Validation->In_Vivo Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) In_Vitro->Cell_Viability Binding_Assay Target Binding Assay (e.g., ELISA, Flow Cytometry) In_Vitro->Binding_Assay Uptake_Assay Cellular Uptake Assay (e.g., Confocal Microscopy) In_Vitro->Uptake_Assay Pharmacokinetics Pharmacokinetic (PK) Studies In_Vivo->Pharmacokinetics Biodistribution Biodistribution Studies In_Vivo->Biodistribution Efficacy_Study Efficacy Study in Animal Model In_Vivo->Efficacy_Study

Caption: Workflow for the validation of the targeted drug conjugate.

In Vitro Validation Protocols

Protocol 4: Cell Viability Assay

  • Objective: To determine the cytotoxicity of the targeted conjugate in target-positive and target-negative cell lines.

  • Procedure:

    • Seed target-positive and target-negative cells in 96-well plates.

    • Treat the cells with serial dilutions of the targeted conjugate, the free payload, and a non-targeted control conjugate.

    • Incubate for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).

    • Calculate the IC₅₀ values for each compound in each cell line.

Table 3: Representative Data from a Cell Viability Assay

CompoundTarget-Positive Cells IC₅₀ (nM)Target-Negative Cells IC₅₀ (nM)
Targeted Conjugate 50>1000
Free Payload 2530
Non-Targeted Conjugate >1000>1000

Protocol 5: Target Binding and Cellular Uptake

  • Objective: To confirm that the targeted conjugate binds to and is internalized by target-positive cells.

  • Procedure (Flow Cytometry):

    • Incubate target-positive cells with a fluorescently labeled version of the targeted conjugate.

    • Wash the cells to remove unbound conjugate.

    • Analyze the cells by flow cytometry to quantify the fluorescence intensity, which corresponds to the amount of bound conjugate.

  • Procedure (Confocal Microscopy):

    • Incubate target-positive cells with the fluorescently labeled conjugate.

    • Fix and permeabilize the cells.

    • Visualize the subcellular localization of the conjugate using a confocal microscope.

In Vivo Validation Protocols

Protocol 6: Pharmacokinetic (PK) and Biodistribution Studies

  • Objective: To evaluate the in vivo stability, clearance, and tissue distribution of the targeted conjugate.

  • Procedure:

    • Administer the targeted conjugate to a cohort of laboratory animals (e.g., mice).

    • Collect blood samples at various time points to determine the plasma concentration of the conjugate over time.

    • At the end of the study, harvest major organs and tissues to quantify the amount of conjugate accumulated in each.

Protocol 7: In Vivo Efficacy Study

  • Objective: To assess the anti-tumor efficacy of the targeted conjugate in a relevant animal model of disease.

  • Procedure:

    • Implant tumor cells (target-positive) into immunocompromised mice.

    • Once tumors are established, randomize the animals into treatment groups (e.g., vehicle control, free payload, targeted conjugate).

    • Administer the treatments according to a predetermined schedule.

    • Monitor tumor growth and body weight over the course of the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of linkers used in targeted drug delivery systems. Its straightforward functionalization and the favorable properties it imparts to the resulting conjugates make it an attractive building block for researchers in drug development. The protocols and validation strategies outlined in this guide provide a comprehensive framework for the design, synthesis, and evaluation of novel targeted therapeutics incorporating this promising scaffold. By carefully considering the principles of linker design and employing rigorous characterization and validation methods, researchers can leverage the potential of this compound to create the next generation of precision medicines.

References

Sources

Application Note & Protocols: Large-Scale Synthesis of Derivatives from 4-Butylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] 4-Butylpiperidine, in particular, serves as a crucial intermediate, offering a lipophilic butyl group that can be pivotal for modulating pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the large-scale synthesis of key derivatives from 4-butylpiperidine hydrochloride. It moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into process optimization, scale-up considerations, and robust safety protocols. The methodologies detailed herein—N-Alkylation, N-Acylation, and Reductive Amination—are presented as self-validating systems designed for reproducibility and scalability.

Foundational Chemistry & Precursor Preparation

The Strategic Importance of the 4-Butylpiperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocycles in drug design, valued for its ability to impart favorable properties such as aqueous solubility (when protonated) and metabolic stability. The substituent at the 4-position can significantly influence a compound's interaction with biological targets. The n-butyl group of 4-butylpiperidine provides a non-polar, flexible chain that can enhance binding affinity to hydrophobic pockets in proteins and improve membrane permeability, making it a valuable building block for agents targeting the central nervous system (CNS) and other lipophilic environments.[2]

Critical First Step: Liberation of the Free Base

4-Butylpiperidine is typically supplied as a hydrochloride salt for enhanced stability and ease of handling. However, the free secondary amine is the nucleophilic species required for derivatization. Therefore, a quantitative and clean neutralization is the mandatory first step for any subsequent synthesis.

The choice of base is critical for large-scale operations. While strong bases like NaOH or KOH are effective, they can present exothermic control challenges and may promote side reactions. A milder inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., water and an organic solvent) is often preferred. This method allows for the in-situ neutralization of the hydrochloride salt and subsequent extraction of the liberated free amine into the organic phase, driving the equilibrium towards the product and simplifying the work-up.

Protocol: Large-Scale Free Base Liberation

  • Setup: To a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, add this compound (1.0 eq) and water (3-4 L/kg of salt). Begin vigorous stirring.

  • Extraction Solvent: Add an immiscible organic solvent such as dichloromethane (DCM), ethyl acetate, or toluene (5-7 L/kg of salt).

  • Neutralization: Prepare a saturated aqueous solution of potassium carbonate (K₂CO₃, ~1.5 eq). Slowly add the K₂CO₃ solution via the addition funnel, monitoring the internal temperature. A slight exotherm is expected. Maintain the temperature below 30°C.

  • Phase Separation: Continue stirring for 30-60 minutes after the addition is complete. Stop stirring and allow the layers to separate.

  • Extraction & Drying: Drain the lower aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent. The resulting solution of 4-butylpiperidine free base can be used directly in the next step or concentrated under reduced pressure to yield the pure oil. Caution: The free base is a volatile and corrosive liquid.

Core Synthetic Methodologies & Mechanistic Insights

The nucleophilic nitrogen of the 4-butylpiperidine free base is poised for reaction with a variety of electrophiles. The following sections detail the three most common and scalable derivatization pathways.

N-Alkylation: Forging C-N Bonds

N-alkylation involves the reaction of the piperidine nitrogen with an alkyl halide (or sulfonate) to form a new carbon-nitrogen bond. This is a classic Sɴ2 reaction.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base is essential to scavenge the proton from the piperidine nitrogen after it attacks the alkyl halide, and also to neutralize the hydrohalic acid (e.g., HBr, HCl) formed as a byproduct. Potassium carbonate (K₂CO₃) is an economical and effective choice for large-scale reactions.[3] Triethylamine (NEt₃) is also common but can complicate purification.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the amine and the base while effectively solvating the cation of the transition state, accelerating the Sɴ2 reaction.

  • Controlling Over-alkylation: The primary product, a tertiary amine, is still nucleophilic and can react with another molecule of the alkyl halide to form an undesired quaternary ammonium salt.[4][5] To minimize this, one can use a slight excess of the starting piperidine or, more practically on a large scale, add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.[3]

Workflow for N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Free_Base 4-Butylpiperidine (Free Base in Solvent) Base_Solvent Add K₂CO₃ (or other base) Free_Base->Base_Solvent Add_Halide Slowly Add Alkyl Halide (R-X) Base_Solvent->Add_Halide Heat_Stir Heat & Stir (Monitor by TLC/LC-MS) Add_Halide->Heat_Stir Quench Quench (Water) Heat_Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Wash, Dry & Concentrate Extract->Purify Chromatography Column Chromatography (if needed) Purify->Chromatography Final_Product Final_Product Chromatography->Final_Product Yields N-Alkyl- 4-butylpiperidine

Caption: General workflow for N-alkylation of 4-butylpiperidine.

N-Acylation: Synthesis of Amides

N-acylation is a highly efficient reaction that couples the piperidine with an acylating agent (e.g., acyl chloride or acid anhydride) to form a stable amide bond. This transformation is typically fast and high-yielding.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and often used for their speed. Acid anhydrides are also effective and generate a carboxylic acid byproduct, which is less corrosive than HCl.[6]

  • Base: A stoichiometric amount of a base, typically a tertiary amine like triethylamine (NEt₃) or pyridine, is required to neutralize the strong acid byproduct (HCl) generated when using acyl chlorides.[6] This prevents the protonation of the starting piperidine, which would render it non-nucleophilic.

  • Temperature Control: These reactions are often highly exothermic. For large-scale synthesis, addition of the acylating agent must be performed slowly at a reduced temperature (e.g., 0-5°C) to ensure safety and prevent side reactions.

Workflow for N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine_Solvent 4-Butylpiperidine & Base (e.g., NEt₃ in DCM) Cool Cool to 0°C Amine_Solvent->Cool Add_Acyl Dropwise Addition of Acyl Chloride/Anhydride Cool->Add_Acyl Stir Stir & Warm to RT (Monitor by TLC) Add_Acyl->Stir Wash Aqueous Wash (e.g., NaHCO₃, H₂O) Stir->Wash Dry Dry Organic Layer (Na₂SO₄) Wash->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Crystallize Crystallization/Distillation Concentrate->Crystallize Final_Product Final_Product Crystallize->Final_Product Yields N-Acyl- 4-butylpiperidine

Caption: General workflow for N-acylation of 4-butylpiperidine.

Reductive Amination: A Versatile C-N Bond Formation

Reductive amination is a powerful and versatile method for N-alkylation that involves the reaction of the amine with a ketone or aldehyde to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.[7][8]

Causality Behind Experimental Choices:

  • Reaction Steps: The reaction proceeds in two stages: (1) formation of an imine or iminium ion, and (2) reduction of this intermediate.[7] For large-scale, one-pot procedures are highly desirable.

  • Reducing Agent: The choice of reducing agent is paramount. It must be powerful enough to reduce the iminium ion but not so reactive that it reduces the starting carbonyl compound before the imine can form. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice for this purpose; it is a mild and selective reducing agent that tolerates mildly acidic conditions optimal for iminium ion formation.[9] Sodium cyanoborohydride (NaBH₃CN) is another classic choice, but its toxicity is a significant drawback for large-scale work.[8][9]

  • pH Control: Imine formation is typically catalyzed by mild acid (pH 4-6).[10] Using acetic acid as a co-solvent or additive can facilitate this step without decomposing the hydride reagent.

ReagentKey AdvantagesScale-Up Considerations
Sodium Triacetoxyborohydride (STAB) Mild, selective for imines, non-toxic byproducts.[7][9]Moisture-sensitive; can be expensive.
Sodium Cyanoborohydride (NaBH₃CN) Effective and well-established.[9]Highly toxic (releases HCN gas in strong acid). Not recommended for large scale without stringent controls.
Catalytic Hydrogenation (H₂, Pd/C) "Green" method, high atom economy.Requires specialized high-pressure equipment; catalyst can be poisoned.[10]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-butylpiperidine (N-Alkylation)
  • Materials: 4-Butylpiperidine (1.0 eq), Benzyl bromide (1.05 eq), Potassium carbonate (K₂CO₃, 1.5 eq), Acetonitrile (anhydrous, 8-10 mL/g of amine).

  • Procedure: a. Charge a reactor with 4-butylpiperidine, K₂CO₃, and acetonitrile. b. Stir the suspension and heat to 50-60°C. c. Add benzyl bromide dropwise over 1-2 hours, maintaining the temperature. d. After the addition, maintain the reaction at 60°C for 4-6 hours, monitoring by TLC or LC-MS until the starting amine is consumed. e. Cool the reaction to room temperature and filter off the inorganic salts. f. Concentrate the filtrate under reduced pressure to remove the solvent. g. Dissolve the residue in ethyl acetate and wash with water and then brine. h. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 1-(4-Butylpiperidin-1-yl)ethan-1-one (N-Acylation)
  • Materials: 4-Butylpiperidine (1.0 eq), Acetic anhydride (1.1 eq), Triethylamine (NEt₃, 1.2 eq), Dichloromethane (DCM, anhydrous, 8-10 mL/g of amine).

  • Procedure: a. Charge a reactor with 4-butylpiperidine, triethylamine, and DCM. b. Cool the solution to 0-5°C using an ice bath. c. Add acetic anhydride dropwise, ensuring the internal temperature does not exceed 10°C. d. After addition, allow the mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitor by TLC). e. Quench the reaction by slowly adding water. f. Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the product, which can be purified by vacuum distillation.

Protocol 3: Synthesis of 4-Butyl-1-(phenethyl)piperidine (Reductive Amination)
  • Materials: 4-Butylpiperidine (1.0 eq), Phenylacetaldehyde (1.0 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Dichloroethane (DCE, anhydrous, 10-12 mL/g of amine), Acetic Acid (1.1 eq).

  • Procedure: a. Charge a reactor with 4-butylpiperidine, phenylacetaldehyde, and DCE. b. Add acetic acid and stir the mixture for 30 minutes at room temperature to facilitate iminium ion formation. c. In portions, carefully add the STAB. The addition is mildly exothermic and may cause some gas evolution. Maintain the temperature below 35°C. d. Stir the reaction at room temperature for 12-18 hours until completion. e. Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases. f. Separate the layers and extract the aqueous phase with DCE. g. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude product.

  • Purification: Purify by column chromatography on silica gel.

Safety and Hazard Management

Handling piperidine derivatives and the associated reagents requires strict adherence to safety protocols, especially at a large scale.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl or nitrile rubber), safety goggles or a face shield, and a lab coat.[11][12][13]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood or a ventilated enclosure to avoid inhalation of corrosive and toxic vapors.[14][15] Piperidines can cause respiratory irritation and skin burns upon contact.[14][15]

  • Handling of Reagents:

    • Piperidines: Corrosive and flammable. Avoid contact with skin and eyes.[11][14]

    • Alkyl Halides (e.g., Benzyl Bromide): Lachrymators and toxic. Handle with extreme care.

    • Hydride Reagents (e.g., STAB): React with water to release hydrogen gas, which is flammable. Quench reactions carefully and slowly.[9]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Halogenated and non-halogenated solvent waste streams should be segregated. Aqueous waste from work-ups should be neutralized before disposal.

References

  • House, H. O., Tefertiller, B. A., & Pitt, C. G. (1966). Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives. The Journal of Organic Chemistry, 31(4), 1068–1072. [Link]

  • Penta Manufacturing Company. (2024). Safety Data Sheet: Piperidine. [Link]

  • Oreate AI. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog. [Link]

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Piperidine. [Link]

  • Carl ROTH GmbH. (2025). Safety Data Sheet: Piperidine. [Link]

  • Wikipedia. Piperidine. [Link]

  • House, H. O., et al. (1966). Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives. The Journal of Organic Chemistry. [Link]

  • Defense Technical Information Center. (1991). Piperidine Synthesis. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2014). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc, 2015(2), 1-25. [Link]

  • Google Patents. (2011). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • Google Patents. (1997).
  • Savelyeva, T., & Vasilevsky, S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4816. [Link]

  • Chida, N., et al. (2002). Efficient Synthesis of Piperidine Derivatives. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Yamanashi, I., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(15), 2847-2854. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • PubMed. (1990). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Reactions with 4-Butylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Butylpiperidine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields in reactions involving this versatile building block. Here, we will explore common pitfalls and provide actionable, scientifically-grounded solutions to enhance the success of your synthetic endeavors.

PART 1: CORE DIRECTIVE - Understanding the Challenges

Low yields in reactions with this compound often stem from a few key areas: the inherent properties of the hydrochloride salt, the specific reaction conditions employed, and potential side reactions. Unlike its free base counterpart, the hydrochloride salt presents a protonated piperidine nitrogen, rendering it non-nucleophilic. Therefore, the first critical step in most reactions is the in-situ generation of the free amine. Inefficient deprotonation is a primary and frequent cause of poor reaction outcomes. Furthermore, the choice of base, solvent, and temperature can significantly influence the reaction pathway, favoring desired products or unwanted side reactions.

This guide is structured to address these issues in a logical, troubleshooting format. We will begin with the most common problem—ineffective basification—and then delve into more nuanced aspects of reaction optimization.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - A Troubleshooting Guide

Frequently Asked Questions (FAQs)
Q1: My N-alkylation/acylation reaction with this compound is showing low or no conversion. What is the most likely cause?

The most probable reason for low or no conversion is incomplete or inadequate deprotonation of the this compound to its active free base form. The hydrochloride salt is stable and the piperidine nitrogen's lone pair is unavailable for nucleophilic attack until it is deprotonated.[1][2]

Troubleshooting Steps:

  • Choice of Base: Ensure you are using a suitable base. For most N-alkylation and acylation reactions, a non-nucleophilic inorganic base is preferred to avoid competition with your primary nucleophile.

    • Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (TEA).

    • Bases to Use with Caution: Stronger, more reactive bases like sodium hydride (NaH) can be effective but may lead to side reactions if not used under strictly anhydrous conditions and at appropriate temperatures.[3][4]

  • Stoichiometry of the Base: You must use at least one equivalent of base to neutralize the hydrochloride salt. It is often beneficial to use a slight excess (1.1 to 1.5 equivalents) to drive the equilibrium towards the free amine.

  • Solubility of the Base: Ensure the base is sufficiently soluble in your reaction solvent. If the base is not soluble, the deprotonation will be a heterogeneous reaction and may be very slow. Consider using a phase-transfer catalyst in such cases.

  • Pre-stirring: Before adding your electrophile (e.g., alkyl halide or acyl chloride), stir the this compound and the base in the solvent for a period (e.g., 30-60 minutes) to allow for complete deprotonation.

Troubleshooting Low Yield in N-Alkylation Reactions
Q2: I'm attempting an N-alkylation, but my yield is poor, and I see multiple products on my TLC/LC-MS. What's happening?

Poor yields with multiple products in N-alkylation reactions often point to side reactions, such as over-alkylation or elimination, or incomplete reaction.

Diagnostic Workflow:

G cluster_0 Low Yield in N-Alkylation cluster_1 Troubleshooting Incomplete Reaction cluster_2 Troubleshooting Side Reactions Start Low Yield Observed Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Check_Products Multiple Spots on TLC/LC-MS? Check_Conversion->Check_Products Yes Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction No Side_Reactions Side Reactions Likely Check_Products->Side_Reactions Yes Increase_Temp Increase Reaction Temperature Incomplete_Reaction->Increase_Temp Over_Alkylation Over-alkylation (Quaternary Salt) Side_Reactions->Over_Alkylation Elimination Elimination (if electrophile is prone) Side_Reactions->Elimination Change_Solvent Consider a More Polar Aprotic Solvent (e.g., DMF, DMSO) Increase_Temp->Change_Solvent Stronger_Base Use a Stronger Base (e.g., NaH) with caution Change_Solvent->Stronger_Base Slow_Addition Slowly add alkylating agent Over_Alkylation->Slow_Addition Lower_Temp Lower Reaction Temperature Elimination->Lower_Temp Stoichiometry Use stoichiometric amounts of alkylating agent Slow_Addition->Stoichiometry

Caption: Troubleshooting workflow for low yield in N-alkylation.

Detailed Explanations:

  • Over-alkylation: The mono-alkylated product can react further with the alkylating agent to form a quaternary ammonium salt, especially if an excess of the alkylating agent is used or if the reaction temperature is too high.[3]

    • Solution: Use a stoichiometric amount of the alkylating agent or a slight excess of the amine. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[5]

  • Elimination: If your alkylating agent has a leaving group on a carbon with adjacent protons, elimination can compete with substitution, especially with stronger, bulkier bases or at higher temperatures.

    • Solution: Use a milder base and a lower reaction temperature.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity.[6] Polar aprotic solvents like DMF or acetonitrile generally favor SN2 reactions.[7] Protic solvents can solvate the nucleophile, reducing its reactivity.

Solvent Dielectric Constant (approx.) Typical Use Case Considerations
Acetonitrile37.5General N-alkylationGood for many SN2 reactions.
DMF36.7Stubborn reactionsHigher boiling point, can be difficult to remove.
THF7.6Reactions with organometallicsLower polarity, may not be suitable for all salt-based reactions.
Toluene2.4Non-polar reactantsMay require a phase-transfer catalyst.

Data sourced from multiple chemical reference handbooks.

Protocol 1: Optimized N-Alkylation of this compound

This protocol provides a robust starting point for the N-alkylation of this compound with an alkyl bromide.

Materials:

  • This compound

  • Alkyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃), finely powdered and dried (1.5 eq)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound and potassium carbonate.

  • Add anhydrous acetonitrile to create a stirrable suspension.

  • Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.

  • Slowly add the alkyl bromide via syringe over 10-15 minutes.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by column chromatography or other suitable methods.

Troubleshooting Purity and Handling
Q3: I suspect the purity of my this compound is affecting my reaction. How can I assess and improve its quality?

Impurities in the starting material can certainly lead to low yields and side products.

Purity Assessment:

  • Melting Point: Check the melting point of your starting material. The reported melting point for 4-tert-Butylpiperidine hydrochloride is around 260°C (with decomposition).[8] A broad or depressed melting point can indicate impurities.

  • NMR Spectroscopy: ¹H NMR is an excellent tool to check for organic impurities.

  • Analytical Chromatography: Techniques like GC-MS or LC-MS can provide detailed information about the purity of your starting material.[9][10]

Purification:

If impurities are suspected, recrystallization is a common and effective purification method.[11]

Protocol 2: Recrystallization of this compound

  • Dissolve the this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and diethyl ether).

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cooling in an ice bath can improve the yield of the crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Logical Relationship Diagram

G cluster_0 Reagent Purity cluster_1 Reaction Conditions cluster_2 Workup & Purification Low_Yield Low Yield Reagent_Purity Reagent Purity Low_Yield->Reagent_Purity Reaction_Conditions Reaction Conditions Low_Yield->Reaction_Conditions Workup_Purification Workup & Purification Low_Yield->Workup_Purification Amine_Purity 4-Butylpiperidine HCl Purity Reagent_Purity->Amine_Purity Electrophile_Purity Electrophile Purity Reagent_Purity->Electrophile_Purity Solvent_Quality Solvent Dryness/Purity Reagent_Purity->Solvent_Quality Base Choice & Stoichiometry of Base Reaction_Conditions->Base Temperature Reaction Temperature Reaction_Conditions->Temperature Solvent Solvent Choice Reaction_Conditions->Solvent Concentration Reactant Concentration Reaction_Conditions->Concentration Extraction_Losses Losses During Extraction Workup_Purification->Extraction_Losses Chromatography_Issues Issues with Chromatography Workup_Purification->Chromatography_Issues Product_Volatility Product Volatility Workup_Purification->Product_Volatility

Caption: Key factors influencing reaction yield.

References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Brainly. (2017). Write a net ionic equation to show how piperidine, C5H11N, behaves as a base in water. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-tert-Butylpiperidine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • Gauth. (n.d.). The following acid-base reaction occurs when piperidine is dissolved in water. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Observations on the Formation of Piperidine Hydrochloride from Chloroform and Piperidine. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in S_N Reactions. Retrieved from [Link]

  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • PubMed. (1998). Chemical stability of meperidine hydrochloride in polypropylene syringes. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.
  • Chemguide. (n.d.). amines as bases. Retrieved from [Link]

  • Science Ready. (n.d.). Acid-base Reactions Notes – HSC Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Butylpiperidine Hydrochloride Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of nucleophilic substitution reactions involving 4-butylpiperidine hydrochloride. Our focus is to empower you with the foundational knowledge and practical insights required to optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries and challenges encountered when working with this compound.

Q1: My N-alkylation reaction with this compound is not working. What is the most critical first step?

A1: The most crucial initial step is the liberation of the free amine. This compound is a salt, meaning the piperidine nitrogen is protonated.[1] This protonated form is not nucleophilic and will not react with electrophiles like alkyl halides. You must first neutralize the hydrochloride salt with a suitable base to generate the free secondary amine, 4-butylpiperidine.

Q2: How do I convert this compound to the free base?

A2: A standard and effective method is a liquid-liquid extraction. Dissolve the hydrochloride salt in an aqueous solution and add a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to raise the pH. The free amine will become insoluble in the aqueous layer and can be extracted into an organic solvent like dichloromethane (DCM) or diethyl ether. Subsequent drying of the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and evaporation of the solvent will yield the free 4-butylpiperidine.[2][3]

Q3: What are the most common side reactions in the N-alkylation of 4-butylpiperidine, and how can I prevent them?

A3: The most prevalent side reaction is over-alkylation, which leads to the formation of a quaternary ammonium salt.[4] This occurs when the desired N-alkylated tertiary amine product, which is often more nucleophilic than the starting secondary amine, reacts with another molecule of the alkylating agent.[4]

To minimize this:

  • Control Stoichiometry: Avoid using a large excess of the alkylating agent.[4][5]

  • Slow Addition: Add the alkylating agent slowly, preferably using a syringe pump, to maintain a low concentration in the reaction mixture. This ensures it is more likely to react with the more abundant starting secondary amine.[2][4]

  • Choice of Alkylating Agent: Be aware that highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to causing over-alkylation.[4][5]

Q4: Can I run the N-alkylation in a one-pot reaction starting from the hydrochloride salt?

A4: Yes, this is a common and efficient approach. To do this, you must add a base to the reaction mixture to both neutralize the hydrochloride salt and scavenge the acid (HX) generated during the alkylation. A common choice is an inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).[2] Using at least two equivalents of the base is recommended—one to neutralize the starting material and one to react with the acid byproduct.

Section 2: Troubleshooting Guide for N-Alkylation Reactions

This section provides a structured approach to diagnosing and solving common problems encountered during the N-alkylation of 4-butylpiperidine.

Issue 1: Low or No Product Yield

If you are experiencing poor conversion of your starting material, consider the following troubleshooting steps in a logical sequence.

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// Connections Start -> CheckFreeAmine; CheckFreeAmine -> Action1 [label="No"]; Action1 -> CheckBase; CheckFreeAmine -> CheckBase [label="Yes"]; CheckBase -> Action2 [label="No"]; Action2 -> CheckSolvent; CheckBase -> CheckSolvent [label="Yes"]; CheckSolvent -> Action3 [label="No"]; Action3 -> CheckConditions; CheckSolvent -> CheckConditions [label="Yes"]; CheckConditions -> Action4 [label="No"]; Action4 -> Success; CheckConditions -> Success [label="Yes"]; }

Caption: Troubleshooting workflow for low N-alkylation yield.

  • Cause A: Incomplete Free Amine Generation: As discussed in the FAQs, the piperidine nitrogen must be deprotonated to be nucleophilic. If you are performing a one-pot reaction, an insufficient amount or inappropriate type of base will prevent the reaction from starting.

    • Solution: Ensure you are using at least two equivalents of a suitable base like K₂CO₃ or DIPEA. For challenging cases, generating and isolating the free amine before the reaction can be beneficial.[2]

  • Cause B: Inappropriate Solvent: The choice of solvent is critical for solubility and reaction kinetics.

    • Solution: Polar aprotic solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally preferred for Sₙ2 reactions as they solvate the cation of the base while leaving the anion (the active base) more reactive.[2][6] Ensure that your 4-butylpiperidine and alkylating agent are soluble in the chosen solvent.

  • Cause C: Insufficient Reaction Temperature or Time: Some alkylation reactions are slow at room temperature, especially with less reactive alkyl halides (e.g., alkyl chlorides).

    • Solution: Consider heating the reaction. Temperatures around 70°C can significantly increase the reaction rate.[2] Monitor the reaction progress over a 24-hour period using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 2: Significant Over-Alkylation Product Observed

The formation of the quaternary ammonium salt reduces the yield of the desired tertiary amine and complicates purification.

ParameterStandard Condition (Favors Mono-alkylation)Aggressive Condition (Promotes Over-alkylation)
Alkyl Halide Stoichiometry 1.0 - 1.1 equivalents> 1.5 equivalents
Rate of Addition Slow, dropwise addition (Syringe Pump)Rapid, single-portion addition
Temperature Room TemperatureElevated Temperature (> 70°C)
Base Weaker, non-nucleophilic (e.g., K₂CO₃, DIPEA)Strong, highly activating (e.g., NaH)

Table 1: Comparison of reaction parameters influencing mono- vs. over-alkylation.

  • Cause A: Excess Alkylating Agent: This is the most common reason for over-alkylation.[2][4]

    • Solution: Use the alkylating agent as the limiting reagent (1.0 equivalent) relative to the 4-butylpiperidine (1.1 equivalents or more).

  • Cause B: High Reactivity: The N-alkylated tertiary amine product can be more nucleophilic than the starting secondary amine.

    • Solution: Lower the reaction temperature to decrease the rate of the second alkylation. Additionally, ensure slow addition of the alkylating agent to keep its concentration low.[5]

Section 3: Alternative Synthetic Strategies

When direct N-alkylation proves problematic, alternative methods can offer better control and yields.

Reductive Amination

Reductive amination is an excellent alternative to direct alkylation that completely avoids the issue of over-alkylation.[7] The reaction proceeds in two steps: the formation of an iminium ion from the piperidine and an aldehyde or ketone, followed by its reduction.

// Node Styles Start [label="4-Butylpiperidine\n+ Aldehyde/Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Iminium Ion\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; ReducingAgent [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cylinder]; Product [label="N-Alkylated\n4-Butylpiperidine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Intermediate [label="Formation"]; Intermediate -> Product [label="Reduction"]; ReducingAgent -> Intermediate [style=dashed, arrowhead=none]; }

Caption: Workflow for N-alkylation via reductive amination.

Protocol: Reductive Amination [4][8]

  • To a dry round-bottom flask, add 4-butylpiperidine (1.0 eq.), the desired aldehyde or ketone (1.1 eq.), and an appropriate solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • In a single portion, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.).

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent, dry, and concentrate to yield the N-alkylated product.

References

  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • Nikam, S. S., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]

  • Guzikowski, A. P., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (n.d.). Conditions tested for the nucleophilic substitution. ResearchGate. [Link]

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules. [Link]

  • BenchChem Application Notes. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
  • BenchChem Application Notes. (2025). Application Notes and Protocols for N-Deprotection of 4-Methylenepiperidine Precursors.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • BenchChem Application Notes. (2025).
  • Bjelosevic, M., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. [Link]

  • Um, I. H., & Buncel, E. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Butylpiperidine. PubChem. [Link]

  • Ashenhurst, J. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]

  • Old Dominion University. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

  • Me-Barber, F., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. New Journal of Chemistry. [Link]

  • Um, I. H., & Buncel, E. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine-4-carboxylic acid tert-butyl ester hydrochloride. PubChem. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

  • Sherman, D. B., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry. [Link]

  • Aouf, N. E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society. [Link]

  • North Carolina State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. [Link]

  • Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides. [Link]

  • Lumen Learning. (n.d.). Appendix 1: Summary of Part 1 reactions used for synthesis. Organic Chemistry 1: An open textbook. [Link]

  • BenchChem Application Notes. (2025).
  • Tirkham, E., et al. (2013). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

Sources

How to manage the hygroscopic nature of piperidine hydrochloride salts in reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Managing Hygroscopic Piperidine Hydrochloride Salts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with piperidine hydrochloride and its derivatives. As a Senior Application Scientist, I understand that seemingly minor details, like the hygroscopic nature of a reagent, can have significant impacts on experimental outcomes. This document provides in-depth, field-proven insights and practical solutions to help you manage this challenge effectively, ensuring the reliability and reproducibility of your work.

Frequently Asked Questions (FAQs)

This section addresses common initial questions about the handling and properties of piperidine hydrochloride.

Q1: What exactly is hygroscopicity, and why is piperidine hydrochloride affected?

Hygroscopicity is the inherent ability of a substance to attract and absorb moisture from the surrounding atmosphere.[1][2] Piperidine hydrochloride, being a salt, has a crystalline lattice structure with ions that can readily form hydrogen bonds with water molecules. This attraction is strong enough to pull water vapor from the air, causing the solid to clump, cake, or in severe cases, dissolve into a saturated solution (deliquescence).[2][3]

Q2: How should I properly store piperidine hydrochloride to maintain its integrity?

Proper storage is the first line of defense. The material should be kept in a tightly sealed container to minimize air exposure.[4][5] For maximum protection, especially for long-term storage or in humid environments, store the container inside a desiccator containing a strong drying agent (e.g., Drierite®, phosphorus pentoxide) or within a controlled-atmosphere glovebox.[1][6] A cool, dry, and well-ventilated storage area is essential.[4][7]

Q3: Can I use piperidine hydrochloride directly from the bottle for a moisture-sensitive reaction?

It is strongly discouraged, particularly for reactions that are sensitive to water.[8] Even with careful storage, some moisture absorption is likely to occur each time the bottle is opened. For reactions where stoichiometry is critical or where water can interfere with the chemistry, the salt should be dried immediately before use.[1][8]

Q4: What are the specific consequences of using "wet" piperidine hydrochloride in a reaction?

The presence of absorbed water can lead to several detrimental outcomes:

  • Inaccurate Stoichiometry: Weighing a "wet" sample means you are weighing both the reagent and an unknown amount of water, leading to an under-dosing of your actual reagent.

  • Base Inactivation: In many reactions, a base is used to deprotonate the piperidinium ion to its active, free-base form. Water can react with or quench common bases (e.g., NaH, K₂CO₃), rendering them ineffective.[1]

  • Side Reactions: Water can act as a nucleophile, leading to hydrolysis of your starting materials, reagents, or even the desired product.[1] This not only reduces your yield but also complicates purification.

  • Poor Reproducibility: The variable and unknown amount of water from one experiment to the next is a major source of inconsistent results.

Q5: How can I visually assess if my piperidine hydrochloride has absorbed significant moisture?

Visual inspection is a quick, qualitative check. A dry, anhydrous salt should be a free-flowing powder or crystalline solid. Signs of moisture absorption include:

  • Clumping or Caking: The particles stick together and lose their free-flowing nature.[9]

  • Change in Appearance: The solid may appear wet, pasty, or start to look translucent.

  • Deliquescence: In cases of high moisture absorption, the solid will begin to dissolve into a liquid.[1]

If you observe any of these signs, the reagent must be dried before use.

Q6: What is the main difference between handling the salt in a glovebox versus using Schlenk techniques?

Both methods create an inert atmosphere, but they are suited for different workflows.

  • Glovebox: A glovebox (or "dry box") is a sealed enclosure filled with an inert gas (like nitrogen or argon) where the atmosphere is continuously scrubbed of oxygen and moisture.[10][11] It is ideal for manipulations that are difficult to perform in sealed glassware, such as weighing solids, preparing stock solutions, and setting up multiple reactions in parallel.[12][13]

  • Schlenk Line: Schlenk techniques involve using specialized glassware (Schlenk flasks) connected to a dual-manifold vacuum and inert gas line.[13] This allows you to remove air and moisture from a reaction vessel by cycling between vacuum and inert gas backfill. It is excellent for running individual reactions and performing operations like solvent addition, refluxing, and filtration under an inert atmosphere.[14]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments and provides causal explanations and actionable solutions.

Problem Encountered Probable Cause(s) Recommended Solutions & Explanations
Low or No Product Yield 1. Reagent Hydrolysis: The piperidine hydrochloride has absorbed significant moisture, leading to its decomposition or inactivity.[1]2. Base Inactivation: Water from the reagent or solvent has quenched the base (e.g., NaH, K₂CO₃), preventing the liberation of the reactive free amine.[1]1. Dry the Reagent: Before use, dry the piperidine HCl under high vacuum for several hours (see Protocol 1). This removes absorbed water without thermally degrading the salt.2. Ensure Anhydrous Conditions: Use flame-dried or oven-dried glassware.[14] Use anhydrous grade solvents. Perform the reaction under a positive pressure of an inert gas (N₂ or Ar).[1]
Inconsistent Reaction Results / Poor Reproducibility Variable Water Content: The amount of absorbed water varies between batches of the reagent or with different exposure times to the atmosphere, leading to inconsistent effective stoichiometry.1. Standardize Handling: Implement a consistent drying protocol for the reagent before every reaction.2. Minimize Exposure: Weigh the reagent as quickly as possible. For highly sensitive reactions, weigh it inside a glovebox (see Protocol 2).[2][15]3. Quantify Water Content: For GMP or process development work, consider using Karl Fischer titration to precisely measure the water content and adjust reagent mass accordingly.[9]
Formation of Unexpected Byproducts Water as a Nucleophile: Water is participating in the reaction, leading to hydrolysis of starting materials, activated intermediates, or the final product.1. Implement Rigorous Anhydrous Techniques: Follow all steps outlined above (drying reagent, anhydrous glassware/solvents, inert atmosphere).2. Purification Strategy: Use appropriate purification techniques, such as column chromatography or recrystallization, to separate the desired product from polar, water-derived impurities.[16]
Difficulty in Product Purification (e.g., Emulsions during Workup) 1. Complex Reaction Mixture: The presence of hydrolysis byproducts can complicate purification.2. Surfactant Effect: The basic nature of piperidine derivatives can sometimes stabilize emulsions between aqueous and organic layers during extraction.[17]1. Optimize Reaction: Address the root cause by ensuring anhydrous conditions to prevent byproduct formation.2. Break Emulsions: During workup, add a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous phase. Alternatively, filtering the entire mixture through a pad of Celite® can physically disrupt the emulsion.[17]

Data & Visualization

Hygroscopicity Classification

The degree of hygroscopicity can be classified based on water uptake at 25°C and 80% relative humidity (RH), as defined by standards like the European Pharmacopoeia. While specific data for piperidine HCl is not always published, amine hydrochloride salts typically fall into the moderately to very hygroscopic range.[1]

Hygroscopicity ClassCriteria (% Water Uptake at 25°C/80% RH)Description
Non-hygroscopic< 0.2% (w/w)Essentially no water uptake.
Slightly hygroscopic0.2% - < 2% (w/w)Small amount of water uptake.
Moderately hygroscopic2% - < 15% (w/w)Significant water uptake.
Very hygroscopic≥ 15% (w/w)Very high water uptake, may lead to deliquescence.
Table adapted from BenchChem technical documentation.[1]
Diagrams and Workflows

G start Start: Need to use Piperidine HCl q1 Is the reaction moisture-sensitive? start->q1 use_as_is Use directly from a tightly sealed bottle. Weigh quickly. q1->use_as_is No dry_reagent Dry reagent under high vacuum before use (See Protocol 1) q1->dry_reagent Yes proceed Proceed with Reaction use_as_is->proceed q2 Are anhydrous solvents & glassware being used? dry_reagent->q2 prep_anhydrous Use anhydrous grade solvents. Flame/oven-dry all glassware. q2->prep_anhydrous No q3 Is an inert atmosphere required? q2->q3 Yes prep_anhydrous->q3 use_inert Perform reaction under N₂ or Ar (Glovebox or Schlenk Line) (See Protocol 2 & 3) q3->use_inert Yes q3->proceed No use_inert->proceed

Caption: Decision workflow for handling piperidine HCl.

G cluster_reactants Reactants cluster_reactions Reaction Pathways cluster_outcomes Outcomes R-NH2 Nucleophile (R-NH2) Pip-HCl Piperidine HCl (Pip·HCl) desired_path Desired Reaction: Pip·HCl + B: → Pip (free base) Pip + R-X → Product Pip-HCl->desired_path Base Base (B:) Base->desired_path side_path1 Side Reaction 1: B: + H2O → B-H⁺ + OH⁻ (Base Quenching) Base->side_path1 H2O Water (H2O) (Contaminant) H2O->side_path1 side_path2 Side Reaction 2: R-X + H2O → R-OH (Substrate Hydrolysis) H2O->side_path2 good_outcome High Yield of Desired Product desired_path->good_outcome bad_outcome Low Yield + Byproducts + Unreacted Material side_path1->bad_outcome side_path2->bad_outcome

Caption: Impact of moisture on a generic reaction.

Experimental Protocols

Protocol 1: General Procedure for Drying Piperidine Hydrochloride

Causality: This procedure uses a high vacuum to lower the boiling point of water, allowing it to evaporate from the solid salt at or near room temperature. This effectively removes absorbed moisture without risking thermal decomposition of the piperidine hydrochloride.

  • Preparation: Place the required amount of piperidine hydrochloride into a clean, dry round-bottom flask. Ensure the flask is appropriately sized (not more than half-full).

  • Connection: Connect the flask to a high-vacuum line (Schlenk line) using a secure adapter. Ensure all joints are well-sealed.

  • Evacuation: Slowly open the flask to the vacuum. You may observe initial bubbling or movement of the solid if a significant amount of moisture is present.

  • Drying: Allow the solid to dry under high vacuum for at least 4 hours at room temperature.[1] For very sensitive reactions, gentle heating (e.g., 40-50°C) with a water bath can be applied, but monitor carefully to avoid decomposition.[1]

  • Completion: Once drying is complete, break the vacuum by backfilling the flask with an inert gas (nitrogen or argon).

  • Storage/Use: If not used immediately, seal the flask and store it in a desiccator or transfer the dried reagent to a sealed vial inside a glovebox.[1]

Protocol 2: Handling and Weighing in a Glovebox

Causality: A glovebox provides a controlled, moisture-free environment (<1 ppm H₂O), which is the gold standard for preventing atmospheric exposure when handling hygroscopic reagents.[10][12]

  • Preparation: Ensure all items to be brought into the glovebox (spatulas, weigh boats, vials, etc.) are thoroughly dried in a vacuum oven beforehand.

  • Transfer: Bring the dried items and the sealed container of piperidine hydrochloride into the glovebox antechamber.

  • Purge: Evacuate and refill the antechamber with inert gas for at least three cycles to remove all atmospheric air and moisture before opening the inner door.[10]

  • Equilibration: Allow the items to sit inside the glovebox for a few minutes to equilibrate with the internal atmosphere.

  • Weighing: Place a weigh boat on the analytical balance inside the glovebox and tare it. Carefully transfer the desired amount of the dried piperidine hydrochloride to the weigh boat and record the mass.

  • Transfer to Reaction: Promptly add the weighed solid to your reaction vessel, which should also be inside the glovebox.

  • Sealing: Tightly seal the stock bottle of piperidine hydrochloride and the reaction vessel before removing them from the glovebox (if the reaction is to be run outside).

Protocol 3: Setting Up a Reaction under Inert Atmosphere (Schlenk Line)

Causality: This technique creates a localized inert atmosphere within the reaction glassware, preventing contamination from the laboratory air during the reaction setup and execution.

  • Glassware Assembly: Assemble your clean, oven- or flame-dried glassware (e.g., round-bottom flask with a condenser) on the Schlenk line.[14]

  • Purge Cycle: Securely connect the glassware to the line. Evacuate the system under high vacuum until the pressure is stable. Switch the valve to backfill the glassware with inert gas (nitrogen or argon). Repeat this vacuum/backfill cycle three times to ensure the removal of residual air and moisture.[13]

  • Positive Pressure: After the final backfill, leave the inert gas flowing gently to maintain a slight positive pressure, which can be monitored with an oil or mercury bubbler.[13]

  • Reagent Addition: With a strong counterflow of inert gas, briefly remove the stopper/septum and add your dried piperidine hydrochloride and other solid reagents to the flask.

  • Solvent Addition: Add anhydrous solvents via a cannula or a syringe through a rubber septum.

  • Reaction: Once all components are added, the reaction can be stirred and heated as required, all while maintained under the protective inert atmosphere.

References

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Available at: [Link]

  • University of St Andrews. (2018). SOP For Operation Of Glove Boxes. Available at: [Link]

  • Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • JoVE. (2017). Video: Glovebox-Operating Procedure and Use of Impurity Sensors. Available at: [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Available at: [Link]

  • BTC Pharmaceutical Co., Ltd. (2025). What are the storage stability of Piperidine Series compounds over time? Available at: [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Available at: [Link]

  • University of Rochester, Department of Chemistry. (2026). How To: Store Reagents. Available at: [Link]

  • American Pharmaceutical Review. (2014). Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. Available at: [Link]

  • JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Butylpiperidine Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of reaction products derived from 4-butylpiperidine hydrochloride. The piperidine scaffold is a cornerstone in medicinal chemistry, and mastering its purification is essential for reliable downstream applications.[1][2][3] This document is designed to provide not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.

Part 1: Initial Assessment & Strategy Selection

Before attempting any purification, a preliminary analysis of your crude reaction mixture is critical. This initial step informs the entire purification strategy.

FAQ: How do I begin to analyze my crude reaction mixture?

Answer: A quick assessment using Thin Layer Chromatography (TLC) is the best starting point. It provides a snapshot of your reaction's outcome, revealing the number of components and their relative polarities.

  • Identify Components: Spot your crude mixture, the this compound starting material, and any other key reagents on a TLC plate.

  • Select a Mobile Phase: A good starting point for piperidine derivatives is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). For these basic compounds, adding a small amount (0.5-1%) of triethylamine (TEA) to the mobile phase can dramatically improve spot shape and prevent streaking on the silica plate.[4]

  • Visualize: Use a UV lamp if your compounds are UV-active. If not, stain the plate using agents like potassium permanganate or iodine vapor to visualize the spots.[5]

Your TLC results will guide your choice of purification method, as illustrated in the decision workflow below.

G start Crude Reaction Mixture tlc Analyze by TLC start->tlc decision Is the desired product the major component and significantly less polar than impurities? tlc->decision solid_check Is the crude product a solid? decision->solid_check Yes chromatography Column Chromatography decision->chromatography No (Complex Mixture) liquid_check Is the product a liquid or an oil? solid_check->liquid_check No recrystallization Recrystallization solid_check->recrystallization Yes extraction Acid-Base Extraction liquid_check->extraction Yes extraction->chromatography If impurities persist recrystallization->chromatography If impurities persist

Caption: Initial decision workflow for selecting a purification strategy.

Part 2: Core Purification Techniques

This section details the most common and effective purification strategies for products derived from this compound.

Strategy 1: Acid-Base Liquid-Liquid Extraction

Q1: When is extraction the best choice for purification?

Answer: Liquid-liquid extraction is an ideal first-pass purification technique, especially for large-scale reactions. It is most effective for separating your desired basic piperidine product from neutral or acidic impurities.[6] Since your starting material is a hydrochloride salt, this technique is primarily used after converting the product to its free-base form during an aqueous workup.

Q2: How does the conversion between the hydrochloride salt and the free base affect extraction?

Answer: This conversion is the cornerstone of the technique.

  • This compound (and its product salts): The protonated amine is ionic and therefore preferentially soluble in the aqueous phase.

  • 4-Butylpiperidine Free Base (and its product free bases): After deprotonation with a base (e.g., NaHCO₃, NaOH), the amine is neutral and significantly more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.[6][7]

This solubility difference allows you to "move" your compound between aqueous and organic layers to wash away different types of impurities.

Experimental Protocol: General Acid-Base Extraction

This protocol is designed to isolate a basic product from acidic or neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Basification & Wash: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrochloride salt and convert your product to its free base. Shake the funnel vigorously, remembering to vent frequently to release any CO₂ pressure.[8] Drain the aqueous layer.

  • Acidic Wash (Optional): To remove highly basic impurities, you can wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous phase as the salt. You would then separate the aqueous layer, re-basify it, and re-extract your product back into an organic solvent. This "back-extraction" can significantly improve purity.[5][9]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break emulsions.[5]

  • Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

G cluster_org Organic Phase (e.g., DCM) cluster_aq Aqueous Phase crude Crude Mixture (Product-HCl, Neutral Impurities) base_wash Add aq. NaHCO3 crude->base_wash free_base Product (Free Base) + Neutral Impurities acid_wash Add aq. HCl free_base->acid_wash Optional: Remove acidic impurities pure_org Pure Product (Free Base) brine_wash Wash with Brine pure_org->brine_wash base_wash->free_base Product becomes organic-soluble waste1 Aqueous Waste (Salts) base_wash->waste1 acid_wash->pure_org waste2 Aqueous Waste (Neutralized Base) acid_wash->waste2

Caption: Workflow for a standard acid-base extraction.

Troubleshooting Extraction
Problem Potential Cause Solution(s)
Persistent Emulsion The basic nature of piperidines can act as a surfactant. High salt concentration.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[5] Pass the mixture through a pad of Celite. If possible, switch to a different organic solvent.
Product Lost in Aqueous Layer Incomplete basification; product remains as the protonated salt.Check the pH of the aqueous layer after adding base; it should be >8. Add more base if necessary. Perform another extraction of the aqueous layer with fresh organic solvent.
Product is Water-Soluble The product itself may have high polarity (e.g., multiple heteroatoms).Saturate the aqueous layer with NaCl ("salting out") to decrease the polarity of the aqueous phase and drive the product into the organic layer.[9] Use a more polar organic solvent for extraction, such as n-butanol.
Strategy 2: Recrystallization

Q3: My product is a solid. When should I choose recrystallization?

Answer: Recrystallization is a highly effective and economical method for purifying solid compounds that are the major component of the crude mixture (>85-90% purity).[3] The principle relies on the difference in solubility of your compound and the impurities in a chosen solvent at different temperatures.

Experimental Protocol: Solvent Selection & Recrystallization
  • Solvent Screening: Place ~20 mg of your crude solid into several test tubes. Add a few potential solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) dropwise.[1]

    • A good solvent will dissolve the compound poorly at room temperature but completely upon heating.

    • A poor solvent will not dissolve the compound even when heated.

  • Single-Solvent Recrystallization:

    • Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals under vacuum.[1]

  • Solvent/Anti-Solvent Recrystallization:

    • Dissolve the crude solid in a minimum amount of a "good" solvent at room temperature.

    • Slowly add a "poor" solvent (anti-solvent) dropwise until the solution becomes persistently cloudy.

    • Gently warm the mixture until it becomes clear again, then allow it to cool slowly as described above.[1]

Strategy 3: Column Chromatography

Q4: My TLC shows multiple, closely-spaced spots. How can I purify this complex mixture?

Answer: Flash column chromatography is the method of choice for separating complex mixtures or compounds with similar polarities.[10] However, basic compounds like piperidine derivatives present a specific challenge.

Q5: My basic compound is streaking badly on the silica gel column. What is happening and how do I fix it?

Answer: This is a classic problem. Silica gel is weakly acidic due to surface silanol (Si-OH) groups. Your basic piperidine product interacts strongly with these acidic sites, causing it to "stick" to the column and elute slowly and broadly (tailing or streaking).[4] In some cases, this strong interaction can even cause the compound to decompose.[11]

Solution: Deactivate the silica gel by adding a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to your eluent system (mobile phase).[4][12] A common starting point is 1-2% TEA in your chosen solvent system (e.g., Ethyl Acetate/Hexane). The TEA will preferentially bind to the acidic sites, allowing your compound to travel through the column unimpeded, resulting in sharp, symmetrical peaks.

Experimental Protocol: Flash Chromatography with Base Deactivation
  • TLC Analysis: Find a solvent system that gives your target compound an Rf value of ~0.2-0.3. Remember to include 1% TEA in the TLC solvent jar for an accurate prediction.[4]

  • Column Packing: Pack a column with silica gel using your non-polar solvent (e.g., hexanes).

  • Deactivation/Equilibration: Flush the column with 2-3 column volumes of your eluent containing 1-2% TEA. This ensures the entire stationary phase is neutralized before you load your sample.[4]

  • Sample Loading: Dissolve your crude product in a minimum amount of solvent (preferably the eluent). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.[13]

  • Elution: Run the column, collecting fractions and monitoring them by TLC to identify those containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of TEA may require placing the sample under high vacuum.

G start Start: Crude Product tlc 1. TLC Optimization (Eluent + 1% TEA) start->tlc pack 2. Pack Silica Column tlc->pack deactivate 3. Equilibrate Column (Eluent + 1% TEA) pack->deactivate load 4. Load Sample (Wet or Dry Load) deactivate->load elute 5. Elute & Collect Fractions load->elute monitor 6. Monitor Fractions by TLC elute->monitor combine 7. Combine Pure Fractions monitor->combine concentrate 8. Concentrate Under Vacuum combine->concentrate finish Finish: Pure Product concentrate->finish

Caption: Workflow for flash chromatography with base deactivation.

Part 3: Purity Assessment & Final Verification

Q6: I have purified my product. How do I confirm its purity and identity?

Answer: A combination of chromatographic and spectroscopic methods is necessary to confirm the purity and verify the structure of your final compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[14][15][16] A reversed-phase C18 column is a common choice.[17][18] For basic compounds, using a mobile phase with a low pH (e.g., containing 0.1% formic acid or TFA) can improve peak shape by ensuring the analyte is consistently protonated.[19][20] Purity is typically reported as a percentage based on the area of the product peak relative to all other peaks.

  • Gas Chromatography (GC): If your product is volatile and thermally stable, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is an excellent technique for assessing purity.[14][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your product. The absence of impurity signals in the NMR spectrum is a strong indicator of high purity.

  • Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming that you have synthesized the target molecule.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Various Authors. (2023). Purification of strong polar and basic compounds. Reddit. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Danheiser, R. L., et al. (1990). An annulation method for the synthesis of highly substituted polycyclic aromatic and heteroaromatic compounds. Journal of the American Chemical Society, 112(8), 3093–3100.
  • De Mey, E., et al. (2013). Piperidine and piperine: extraction and content assessment in black pepper.
  • Google Patents. (2015). Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Batista, A. D., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7.
  • Seeberger, P. H. (2012).
  • BenchChem. (n.d.). Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
  • The Organic Chemistry Tutor. (2022). Liquid-Liquid Extraction. YouTube. Retrieved from [Link]

  • Gorgani, L., et al. (2017). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Iranian journal of pharmaceutical research: IJPR, 16(Suppl), 127-138.
  • BenchChem. (n.d.). Application Note: HPLC Purification of 3-(2-Cyclohexylethyl)piperidine.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Google Patents. (2020). Systems and methods for recovering amines and their derivates from aqueous mixtures.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

Sources

Identifying and minimizing side products in 4-Butylpiperidine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Butylpiperidine Hydrochloride Reactions

Welcome to the Technical Support Center for reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you minimize side products and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in N-alkylation reactions with 4-Butylpiperidine?

A1: The most prevalent side product in N-alkylation reactions of 4-butylpiperidine (a secondary amine) is the quaternary ammonium salt , resulting from over-alkylation.[1][2][3][4] This occurs because the initial product of monoalkylation, a tertiary amine, is often more nucleophilic than the starting secondary amine, making it susceptible to further reaction with the alkylating agent.[2][5][6]

Another potential side reaction, particularly with sterically hindered alkyl halides or strong, non-nucleophilic bases, is elimination of the alkyl halide to form an alkene.

Q2: How can I minimize the formation of the quaternary ammonium salt during N-alkylation?

A2: Several strategies can be employed to favor monoalkylation and suppress the formation of the quaternary salt:

  • Control of Stoichiometry: Using a molar excess of 4-butylpiperidine relative to the alkylating agent can help ensure the alkylating agent is consumed before significant over-alkylation occurs.[3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, maintains a low concentration of the electrophile, which favors reaction with the more abundant secondary amine.[3]

  • Choice of Base: Using a hindered, non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base) can deprotonate the piperidinium salt formed during the reaction without competing as a nucleophile.[3] Weaker bases like potassium carbonate (K₂CO₃) can also be effective.[1][3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes help control the rate of the second alkylation step, which may have a higher activation energy.[5]

  • Reductive Amination: As an alternative to direct alkylation with alkyl halides, reductive amination of an appropriate aldehyde or ketone with 4-butylpiperidine is an excellent method for synthesizing tertiary amines while avoiding over-alkylation.[7][8]

Q3: I am performing an acylation reaction on 4-Butylpiperidine and observing low yields. What could be the cause?

A3: Low yields in acylation reactions can stem from several factors:

  • Inadequate Base: Acylation of an amine with an acyl chloride or anhydride generates an acid byproduct (e.g., HCl). This acid will protonate the starting amine, rendering it non-nucleophilic. The inclusion of a base, typically a tertiary amine like triethylamine (NEt₃) or pyridine, is crucial to neutralize this acid and allow the reaction to proceed to completion.[9]

  • Hydrolysis of Acylating Agent: Acyl chlorides and anhydrides are sensitive to moisture. If the reaction is not performed under anhydrous conditions, the acylating agent can hydrolyze, reducing its effective concentration.

  • Steric Hindrance: While the nitrogen in 4-butylpiperidine is relatively accessible, a bulky acylating agent combined with the butyl group at the 4-position could introduce some steric hindrance, slowing the reaction rate.

  • Incomplete Reaction: The reaction may not have reached completion. It is important to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: What are the best analytical techniques to identify and quantify side products in my 4-Butylpiperidine reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is generally most effective:

  • Thin Layer Chromatography (TLC): A quick and simple method for monitoring the progress of a reaction and getting a qualitative idea of the number of components in the mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides separation and mass information, which is invaluable for identifying unknown impurities.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for the analysis of a wide range of compounds, including non-volatile and thermally labile ones.[11] It is particularly useful for identifying and quantifying impurities in pharmaceutical compounds.[11]

  • High-Performance Liquid Chromatography (HPLC): When coupled with a suitable detector (e.g., UV, CAD), HPLC is excellent for quantifying the purity of the desired product and the levels of various impurities.[12] For basic compounds like piperidine derivatives, using a column with end-capping and adjusting the mobile phase pH can help to achieve better peak shapes.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the major product and can be used to identify the structure of significant impurities if they can be isolated or are present in sufficient concentration.

Troubleshooting Guides

Troubleshooting Issue 1: Over-alkylation in N-Alkylation Reactions

Symptom: Your reaction mixture shows a significant amount of a highly polar byproduct, likely the quaternary ammonium salt, as observed by TLC or LC-MS. The yield of the desired tertiary amine is lower than expected.

Troubleshooting Workflow:

Troubleshooting_Overalkylation start Problem: Significant Over-alkylation check_stoichiometry Verify Stoichiometry (Is piperidine in excess?) start->check_stoichiometry slow_addition Implement Slow Addition of Alkylating Agent check_stoichiometry->slow_addition If stoichiometry is correct solution Solution: Minimized Over-alkylation check_stoichiometry->solution Adjust to use excess piperidine optimize_base Optimize Base (Use a hindered base like DIPEA) slow_addition->optimize_base If over-alkylation persists slow_addition->solution Problem solved lower_temp Lower Reaction Temperature optimize_base->lower_temp If still problematic optimize_base->solution Problem solved alternative_method Consider Alternative Method: Reductive Amination lower_temp->alternative_method If yield is still low lower_temp->solution Problem solved alternative_method->solution

Detailed Steps:

  • Re-evaluate Stoichiometry: Ensure you are using at least 1.5 to 2 equivalents of 4-butylpiperidine for every equivalent of your alkylating agent.

  • Modify Addition Procedure: If not already doing so, dissolve the 4-butylpiperidine and base in the solvent, and add the alkylating agent dropwise or via a syringe pump over an extended period (e.g., 1-2 hours).[3]

  • Change the Base: Switch from a less hindered base like triethylamine to N,N-diisopropylethylamine (DIPEA or Hünig's base). Use 1.5 equivalents of DIPEA relative to the alkylating agent.

  • Adjust Temperature: Try running the reaction at a lower temperature, for example, starting at 0 °C and allowing it to slowly warm to room temperature.

  • Alternative Synthetic Route: If over-alkylation remains a significant issue, consider switching to a reductive amination protocol. This involves reacting 4-butylpiperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is highly selective for the formation of tertiary amines.[7][8]

Troubleshooting Issue 2: Incomplete Acylation or Hydrolysis of Reagents

Symptom: A significant amount of unreacted 4-butylpiperidine remains after the reaction, and/or a byproduct corresponding to the hydrolyzed acylating agent is detected.

Troubleshooting Workflow:

Troubleshooting_Incomplete_Acylation start Problem: Incomplete Acylation check_conditions Verify Anhydrous Conditions (Dry solvent and glassware?) start->check_conditions check_base Check Base Stoichiometry (At least 1 equivalent?) check_conditions->check_base If conditions are dry solution Solution: Complete Acylation check_conditions->solution Dry all components and retry increase_equivalents Increase Equivalents of Acylating Agent check_base->increase_equivalents If base is sufficient check_base->solution Adjust base to >1 equivalent check_temp_time Increase Reaction Time and/or Temperature increase_equivalents->check_temp_time If still incomplete increase_equivalents->solution Problem solved check_temp_time->solution

Detailed Steps:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven before use. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Verify Base Equivalents: For every equivalent of this compound, you will need one equivalent of base to liberate the free amine, and another equivalent to scavenge the acid produced during the acylation. Therefore, use at least 2 equivalents of a base like triethylamine. If starting from the free base of 4-butylpiperidine, at least 1 equivalent of a scavenger base is still required.

  • Increase Acylating Agent: Try increasing the equivalents of the acylating agent slightly, for example, from 1.1 to 1.3 equivalents, to compensate for any potential minor hydrolysis.

  • Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC. If it is proceeding slowly, consider extending the reaction time or gently heating the mixture (e.g., to 40-50 °C), provided the reagents and products are stable at that temperature.

Experimental Protocols

Protocol 1: Optimized N-Alkylation of 4-Butylpiperidine

This protocol is designed to favor mono-alkylation and minimize the formation of the quaternary ammonium salt.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (MeCN)

  • Syringe pump (recommended)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add DIPEA (2.2 eq) and stir the mixture for 10 minutes at room temperature.

  • In a separate syringe, prepare a solution of the alkyl halide (1.1 eq) in anhydrous acetonitrile.

  • Using a syringe pump, add the alkyl halide solution to the reaction mixture over 2 hours.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Acylation of 4-Butylpiperidine using an Acyl Chloride

This protocol ensures complete acylation by using an adequate amount of base under anhydrous conditions.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (NEt₃)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (2.5 eq) and stir for 15 minutes.

  • In a separate flask, dissolve the acyl chloride (1.2 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by slowly adding water.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified if necessary.[9]

Data Summary

Reaction TypeKey ChallengePrimary Side ProductRecommended Solution
N-Alkylation Over-reactionQuaternary Ammonium SaltSlow addition of alkylating agent, use of excess amine, hindered base (DIPEA).[3]
N-Alkylation Competing ReactionElimination Product (Alkene)Use a less sterically hindered base, lower reaction temperature.
N-Acylation Incomplete ReactionUnreacted Starting AmineUse of a scavenger base (e.g., NEt₃), anhydrous conditions.[9]

References

  • ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation. Wordpress. [Link]

  • Schröder, S., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Dunn, J. P., et al. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Schröder, S., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Request PDF on ResearchGate. [Link]

  • Norris, J. (2021). Amine Synthesis - Limits of Alkylation. YouTube. [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Gunose, A. D., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link]

  • Wikipedia. Amine alkylation. Wikipedia. [Link]

  • Google Patents. Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]

  • Request PDF. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

Sources

Technical Support Center: Navigating Scale-Up Challenges with 4-Butylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for scientists, researchers, and drug development professionals. This guide is designed to address the common and complex challenges encountered when scaling up chemical syntheses involving 4-Butylpiperidine hydrochloride. Moving a reaction from a laboratory flask to a larger reactor is more than a simple multiplication of reagents; it introduces new variables in mass transfer, heat exchange, and reaction kinetics that can significantly impact yield, purity, and safety.[1][2] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities successfully.

Frequently Asked Questions (FAQs)
Part 1: Handling and Reagent Preparation

Question 1: My this compound has clumped together in the bottle. Is it still usable and what precautions should I take?

Answer: This is a common observation and is due to the hygroscopic nature of many amine hydrochloride salts.[3] Hygroscopicity is the tendency to absorb moisture from the atmosphere.[4] The clumping itself does not necessarily mean the reagent is degraded, but the presence of water can have significant consequences for your reaction, especially if you are using moisture-sensitive reagents (e.g., organometallics, acyl chlorides, or certain catalysts).

Causality: Hydrochloride salts are often hygroscopic because the chloride ion can act as a hydrogen bond acceptor, facilitating interaction with atmospheric water.[5] This absorbed water can lead to hydrolysis of sensitive reagents, alter solvent polarity, and cause inconsistent reaction outcomes.[3][4]

Recommended Protocol: Drying this compound

  • Place the required amount of the reagent in a clean, dry round-bottom flask.

  • Connect the flask to a high-vacuum line (Schlenk line).

  • Apply vacuum and let the solid dry for a minimum of 4-6 hours at room temperature.

  • For particularly stubborn moisture, gentle heating (e.g., 40–50°C) under vacuum can be applied. Caution: Ensure this temperature is well below the compound's decomposition temperature.

  • Once drying is complete, break the vacuum by backfilling with an inert gas like nitrogen or argon.

  • If not for immediate use, store the dried reagent in a desiccator over a strong drying agent (e.g., P₂O₅, CaSO₄) or in a glovebox.[3]

Workflow for Handling Hygroscopic Reagents

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup A Visually inspect reagent. Is it free-flowing? B Proceed to weigh reagent. A->B Yes C Reagent is clumped or appears wet. A->C No F Is the reaction moisture-sensitive? B->F D Dry reagent under high vacuum. (See Protocol) C->D E Weigh dried reagent under inert atmosphere if possible. D->E E->F G Use anhydrous solvents and an inert atmosphere (N2/Ar). F->G Yes H Proceed with reaction setup. F->H No G->H

Caption: Decision workflow for handling this compound.

Part 2: Reaction Setup and Execution

Question 2: My reaction is not proceeding. Do I need to add a base when using this compound?

Answer: Yes, in almost all cases where the piperidine nitrogen is intended to act as a nucleophile, you must add a base. This compound is a salt; the nitrogen atom is protonated and is therefore non-nucleophilic. The primary function of the added base is to deprotonate the piperidinium cation to generate the free, nucleophilic 4-butylpiperidine in situ.[6]

Causality: The reaction is a simple acid-base equilibrium. To liberate the free amine, you must add a base that is stronger than 4-butylpiperidine itself. The choice of base is critical and depends on the reaction conditions, solvent, and sensitivity of your electrophile.

General Reaction Scheme: Freeing the Amine

G Start Low Yield at Scale Q1 Was an exotherm observed? Start->Q1 Sol1 Improve cooling efficiency. Consider slower addition of reagents. Use a jacketed reactor. Q1->Sol1 Yes Q2 Is the reaction heterogeneous? Q1->Q2 No Sol1->Q2 Sol2 Increase stirrer speed. Use a different stirrer type (e.g., anchor, pitched blade turbine). Q2->Sol2 Yes Q3 Was the reaction monitored to completion? Q2->Q3 No Sol2->Q3 Sol3 Take in-process controls (TLC/LC-MS/GC). Reaction may require longer time at scale. Q3->Sol3 No End Re-run with optimized parameters Q3->End Yes Sol3->End

Caption: Troubleshooting guide for low yield during scale-up.

Part 4: Work-up and Purification

Question 5: I'm getting a persistent emulsion during the aqueous work-up. How can I break it?

Answer: Emulsions are common when working with amine-containing compounds, which can act as surfactants, especially after neutralization. This is a physical barrier that prevents the clean separation of aqueous and organic layers.

Troubleshooting Strategies:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help disrupt the emulsion. [7]2. Filter through Celite®: Pass the entire mixture through a pad of Celite® or diatomaceous earth. The fine, porous particles can help to break up the emulsified droplets. [7]3. Change the Solvent: If possible, add a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding some THF or DCM can change the interfacial tension and break the emulsion.

  • Centrifugation: For smaller to medium scales, centrifuging the mixture is a very effective way to force the separation of the layers. [7] Question 6: How do I remove unreacted this compound and the base (e.g., TEA·HCl) from my product?

Answer: Both the starting material and the salt byproduct are polar and water-soluble, which can be exploited during work-up.

Protocol: Acidic Wash for Purification

  • After the reaction is complete, concentrate the reaction mixture if necessary and re-dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute acidic solution, such as 1M HCl or 10% aqueous citric acid. [7]The protonated starting material and any remaining free amine will partition into the aqueous phase.

  • Crucial Step: Check the pH of the aqueous layer to ensure it is acidic.

  • Separate the layers. Repeat the acidic wash if necessary (monitor by TLC).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Finally, wash the organic layer with brine to remove residual water, then dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product. [8] Self-Validation: Before combining organic layers, spot a TLC plate with your organic phase before and after the acidic wash to visually confirm the removal of the polar, amine-containing impurities.

References
  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem. 9

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine. Link

  • ECHEMI. (n.d.). This compound SDS, 372195-85-2 Safety Data Sheets. Link

  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis. Benchchem. 10

  • United States Biological. (n.d.). This compound Safety Data Sheet. Link

  • Sigma-Aldrich. (n.d.). 4-(tert-Butyl)piperidine hydrochloride AldrichCPR. Link

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Reactions with Dimethylamine Hydrochloride. Benchchem. 11

  • Fisher Scientific. (2025). SAFETY DATA SHEET - Piperidine hydrochloride. Link

  • Acros Organics. (2023). SAFETY DATA SHEET - Piperidine hydrochloride. Link

  • ChemicalBook. (2025). 4-(TERT-BUTYL)PIPERIDINE HYDROCHLORIDE - Safety Data Sheet. Link

  • Goti, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Link

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Link

  • National Center for Biotechnology Information. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Link

  • Reddit. (2024). Looking for tips on scaling up organic syntheses. r/chemistry. Link

  • BenchChem Technical Support Team. (2025). Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride. Benchchem. 12

  • BenchChem Technical Support Team. (2025). Managing the hygroscopic nature of 4-(chloromethyl)piperidine hydrochloride in reactions. Benchchem. 13

  • National Center for Biotechnology Information. (n.d.). 4-(tert-Butoxycarbonylamino)piperidine hydrochloride. PubChem. Link

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride. Benchchem. 7

  • Precision Reports. (2026). Know Pharmaceutical Grade Piperidine Derivatives Industry Outlook. Link

  • Kumar, L., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics. Link

  • CPL. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them. Link

  • Sravani, S., et al. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Link

  • Contract Pharma. (2019). Drug Substances: Scale-Up Challenges. Link

  • CymitQuimica. (n.d.). CAS 41979-39-9: 4-Piperidone hydrochloride. Link

  • Wilson Sonsini. (n.d.). Manufacturing Scale-Up of Drugs and Biologics. Link

  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Link

  • Barman, S. (n.d.). An overview on Common Organic Solvents and their Toxicity. Link

  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Link

  • University of California, Berkeley. (2023). Properties of Common Organic Solvents. Link

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Link

Sources

Technical Support Center: Stereoselective Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity, making stereocontrol a paramount challenge in synthetic chemistry.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming common hurdles and improving the stereoselectivity of their reactions.

Troubleshooting Guide: Common Issues in Stereoselective Piperidine Synthesis

This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to guide your optimization efforts.

Issue 1: Low Diastereoselectivity or Enantioselectivity

Q: My reaction is producing a nearly 1:1 mixture of diastereomers/enantiomers. What are the most critical factors to investigate?

A: Low stereoselectivity is a frequent challenge and points to an insufficiently large energy difference between the transition states leading to the different stereoisomers. Several factors can be at play, and a systematic approach is essential for diagnosis and optimization.

Root Causes & Recommended Solutions:

  • Suboptimal Catalyst or Chiral Auxiliary: The choice of catalyst or chiral auxiliary is the primary driver of stereoselectivity.[4]

    • Causality: The chiral environment created by the catalyst or auxiliary must effectively differentiate between the prochiral faces of the substrate in the transition state. Insufficient steric hindrance or electronic differentiation will lead to poor selectivity.

    • Solution:

      • Screen a Diverse Range of Catalysts/Ligands: For metal-catalyzed reactions, such as rhodium-catalyzed C-H functionalization or iridium-catalyzed hydrogenations, screen ligands with different steric and electronic properties.[5][6] For instance, in Rh-catalyzed reactions, switching from a standard catalyst like Rh₂(S-DOSP)₄ to a more specialized one like Rh₂(R-TCPTAD)₄ can dramatically improve diastereoselectivity and enantioselectivity.[5][7]

      • Evaluate Different Chiral Auxiliaries: If using an auxiliary-based approach, consider alternatives. For example, pseudoephedrine amides and oxazolidinones are common choices that offer well-defined transition state models, guiding predictable stereochemical outcomes.[8]

  • Incorrect Solvent Choice: The solvent is not merely a medium but an active participant in the reaction, influencing catalyst conformation and transition state stabilization.[4][9]

    • Causality: Solvents can solvate the catalyst, substrate, and transition state differently.[10] A solvent that preferentially stabilizes one transition state over the other will enhance stereoselectivity.[9][11]

    • Solution:

      • Systematic Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, dichloroethane).[4][12] For some phosphine-catalyzed annulations, solvents like 1,2-dichloroethane have proven effective, while reactions in toluene or THF may proceed too slowly.[12]

      • Consider Solvent Mixtures: In some cases, a mixture of solvents can provide the optimal balance of solubility and stereochemical induction.[13]

  • Suboptimal Reaction Temperature: Temperature directly impacts the kinetics and thermodynamics of the reaction.

    • Causality: According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two stereoisomeric transition states determines the stereoselectivity. Lowering the temperature generally increases this difference, favoring the formation of the product from the lower energy transition state.[4]

    • Solution:

      • Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). While this may slow the reaction rate, it often leads to a significant improvement in enantiomeric or diastereomeric excess.[4][14] Be mindful that there can be an optimal temperature, as excessively low temperatures might hinder the reaction altogether.[5]

Issue 2: Poor Yield in Conjunction with Low Stereoselectivity

Q: I'm experiencing both low yield and poor stereoselectivity. Could these issues be related?

A: Yes, these problems are often interconnected. A reaction that is not proceeding efficiently through the desired stereoselective pathway may be diverted into non-selective background reactions or decomposition pathways.

Root Causes & Recommended Solutions:

  • Inefficient Catalyst Activation or Turnover: The catalyst may not be functioning optimally, leading to a slow primary reaction that allows background reactions to compete.

    • Causality: In many catalytic cycles, a pre-catalyst must be activated. If this activation is incomplete or if the active catalyst is unstable, the concentration of the species responsible for the stereoselective transformation will be low.

    • Solution:

      • Pre-form the Active Catalyst: For reactions involving metal complexes, pre-forming the active catalyst by stirring the metal precursor and the chiral ligand before adding the substrates can improve results.[15]

      • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading can sometimes overcome slow turnover and push the desired reaction forward, improving both yield and selectivity.

  • Incorrect Stoichiometry or Reagent Purity: Impurities in starting materials or incorrect reagent ratios can interfere with the reaction.

    • Causality: Water or other protic impurities can quench sensitive reagents or catalysts. Incorrect stoichiometry can lead to the formation of side products.

    • Solution:

      • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents, especially when working with moisture-sensitive reagents like borohydrides or organometallics.[4]

      • Verify Reagent Purity: Purify starting materials if their quality is questionable.

      • Optimize Stoichiometry: Systematically vary the stoichiometry of the reactants to find the optimal ratio.

Frequently Asked Questions (FAQs)

Q1: How does the choice of protecting group on the piperidine nitrogen affect stereoselectivity?

A1: The nitrogen protecting group has a profound impact on stereoselectivity by altering the steric and electronic properties of the piperidine ring and its intermediates. For instance, in rhodium-catalyzed C-H functionalization, using an N-Boc protecting group with a Rh₂(R-TCPTAD)₄ catalyst can favor functionalization at the C2 position, while using an N-brosyl group with a Rh₂(R-TPPTTL)₄ catalyst can also direct C2 functionalization but with different stereoselectivity.[5][16] The choice of protecting group can even dictate the site of reactivity.[5][16]

Q2: What are the advantages of organocatalysis for stereoselective piperidine synthesis?

A2: Organocatalysis offers several advantages, including operational simplicity, lower cost, and reduced toxicity compared to many metal-based catalysts. Proline and its derivatives are powerful organocatalysts for domino reactions that can construct polysubstituted piperidines with multiple stereocenters in a single step and with high enantioselectivity.[14][17][18] These reactions often proceed under mild conditions and are less sensitive to air and moisture.[14]

Q3: Can computational chemistry help in predicting or improving stereoselectivity?

A3: Yes, computational methods like Density Functional Theory (DFT) are increasingly used to understand and predict stereochemical outcomes. By modeling the transition states of competing reaction pathways, researchers can calculate their relative energies and predict the major stereoisomer.[19][20] This insight can guide the rational design of catalysts, ligands, and substrates to enhance selectivity, saving significant experimental time and resources.[21][22]

Q4: When should I consider a chemo-enzymatic approach?

A4: A chemo-enzymatic strategy is particularly advantageous when seeking very high levels of enantioselectivity under mild, environmentally friendly conditions.[23] Enzymes like amine oxidases and ene-imine reductases can be used in cascade reactions to convert simple pyridine precursors into chiral piperidines with excellent stereocontrol.[23] This approach is highly valuable for synthesizing key intermediates for pharmaceuticals like Preclamol and Niraparib.[23]

Visualizing Reaction Optimization

Decision Workflow for Troubleshooting Low Stereoselectivity

The following diagram illustrates a logical workflow for addressing poor stereoselectivity in a reaction.

troubleshooting_workflow start Low Stereoselectivity (Low ee or dr) catalyst Step 1: Catalyst/Ligand Is it optimal? start->catalyst screen_catalyst Screen diverse chiral catalysts and ligands catalyst->screen_catalyst No temp Step 2: Temperature Can it be lowered? catalyst->temp Yes screen_catalyst->temp lower_temp Decrease reaction temp. (e.g., 0°C, -20°C) temp->lower_temp Yes solvent Step 3: Solvent Is it appropriate? temp->solvent No lower_temp->solvent screen_solvent Screen solvents with varying polarity solvent->screen_solvent No end Optimized Stereoselectivity solvent->end Yes screen_solvent->end

Caption: A systematic workflow for troubleshooting low stereoselectivity.

Data Summary Table

Table 1: Effect of Catalyst and Conditions on C2-Functionalization of Piperidines

This table summarizes data from studies on the site-selective functionalization of piperidine derivatives, highlighting the critical role of catalyst and reaction conditions in determining yield and stereoselectivity.[5]

EntryN-Protecting GroupCatalystTemp (°C)Yield (%)d.r.ee (%)
1N-BocRh₂(S-2-Cl-5-BrTPCP)₄23-5.3:183
2N-BocRh₂(R-TCPTAD)₄238311:193
3N-BocRh₂(R-TPPTTL)₄23-27:169
4N-BsRh₂(R-TPPTTL)₄398722:176

Data adapted from Liu, W. et al., Chemistry 2020, 26(19), 4236-4241.[5][16] d.r. = diastereomeric ratio; ee = enantiomeric excess.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Synthesis of a 2-Substituted Piperidine

This protocol is a representative example of an L-proline catalyzed Mannich-type reaction for the synthesis of (+)-pelletierine.[14]

Materials:

  • Δ¹-Piperideine

  • Acetone

  • (L)-proline

  • Benzonitrile (anhydrous)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of Δ¹-piperideine (0.6 mmol, 1.0 equiv) in benzonitrile (0.85 mL), add acetone (6.0 equiv).

  • Add (L)-proline (0.12 mmol, 20 mol%) to the mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by HPLC analysis on a chiral stationary phase.

Protocol 2: Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition

This protocol outlines a general procedure for the synthesis of polysubstituted piperidines via a Rh(I)-catalyzed cycloaddition.[24]

Materials:

  • Alkenyl isocyanate

  • Alkyne

  • [Rh(I)]-chiral ligand complex (e.g., derived from a chiral diene)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In an inert atmosphere glovebox, prepare the active catalyst solution by dissolving the Rh(I) precursor and the chiral ligand in the chosen anhydrous solvent.

  • In a separate reaction vessel, dissolve the alkenyl isocyanate (1.0 equiv) and the alkyne (1.2-1.5 equiv) in the anhydrous solvent.

  • Add the pre-formed catalyst solution to the substrate mixture.

  • Stir the reaction at the optimized temperature (e.g., room temperature to 60 °C) and monitor for completion.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the resulting cycloadduct by flash chromatography.

  • The cycloadduct can then be subjected to further transformations (e.g., reduction) to yield the final piperidine product.

References

  • Fu, G. C., & Lee, Y. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Y., Zhu, S., & Ma, D. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 13(7), 1602–1605. Available at: [Link]

  • Sci-Hub. (n.d.). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. Available at: [Link]

  • Sebbar, N., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters. Available at: [Link]

  • Kerr, M. S., & Rovis, T. (2007). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. National Institutes of Health. Available at: [Link]

  • Chen, M. S., et al. (2021). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. Available at: [Link]

  • Walker, M. D., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. National Institutes of Health. Available at: [Link]

  • Zhang, J., & Schmalz, H.-G. (2006). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 45(40), 6704-6707. Available at: [Link]

  • Walker, M., et al. (2019). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. ChemRxiv. Available at: [Link]

  • Chen, R., & Tang, P. (2023). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers. Available at: [Link]

  • Wiley Online Library. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Me. Available at: [Link]

  • American Chemical Society. (1995). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available at: [Link]

  • ResearchGate. (2003). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Available at: [Link]

  • ResearchGate. (2007). Stereoselective Synthesis of Piperidines. Available at: [Link]

  • PubMed. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Available at: [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • ScienceDirect. (2002). Recent advances in the synthesis of piperidones and piperidines. Available at: [Link]

  • PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • American Chemical Society. (2024). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society. Available at: [Link]

  • National Institutes of Health. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]

  • Royal Society of Chemistry. (2009). Solvent effects on stereoselectivity: more than just an environment. Available at: [Link]

  • National Institutes of Health. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Available at: [Link]

  • ResearchGate. (2017). Understanding the Chemoselectivity and Stereoselectivity in Michael Addition Reactions of β-Hydroxyparthenolides and Amines such as Pyrrolidine, Morpholine, Piperidine and 1-Methylpiperazine: a DFT Study. Available at: [Link]_

  • Royal Society of Chemistry. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

  • American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • National Institutes of Health. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available at: [Link]

  • American Chemical Society. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2011). Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine. Available at: [Link]

  • ResearchGate. (2008). Solvation of Piperidine in Nonaqueous Solvents. Available at: [Link]

Sources

Preventing decomposition of 4-Butylpiperidine hydrochloride during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Butylpiperidine Hydrochloride

A Guide to Preventing Decomposition and Maximizing Yield

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals who utilize this critical building block. Piperidine derivatives are foundational in the pharmaceutical industry, and ensuring their stability and purity during synthesis is paramount.[1][2][3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis, ensuring high yield and purity.

The most common and atom-economical route to 4-butylpiperidine is the catalytic hydrogenation of 4-butylpyridine.[4] While direct, this reaction and the subsequent salt formation are sensitive to conditions that can lead to decomposition, impurity formation, and yield loss. This guide will focus on addressing these specific challenges.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Q1: My final product is a yellow or brown oil/solid instead of a white crystalline solid. What is causing the discoloration?

A: Discoloration is a classic indicator of decomposition, often due to thermal stress or oxidation.

  • Thermal Decomposition: Piperidine and its derivatives can be sensitive to high temperatures.[1] During solvent removal or vacuum distillation of the free base (4-butylpiperidine) after hydrogenation, excessive heat can initiate decomposition pathways. These can include ring-opening or the formation of various unsaturated side products. Piperidine itself has a boiling point around 106-108 °C, and while 4-butylpiperidine's is higher, it is still susceptible to thermal degradation.[1]

    • Solution: Always use the lowest possible temperature for solvent removal under high vacuum. If distillation is necessary for purification of the free base, ensure a stable, high vacuum to keep the boiling point low. A short-path distillation apparatus is recommended to minimize the residence time at high temperatures.

  • Oxidation: The free amine (the piperidine nitrogen) is susceptible to oxidation, especially if exposed to air for prolonged periods, which can lead to colored impurities.[1] While piperidine rings are generally stable, strong oxidizing conditions can attack C-H bonds or the nitrogen atom itself.[1]

    • Solution: After the work-up of the hydrogenation reaction, handle the isolated 4-butylpiperidine free base under an inert atmosphere (e.g., Nitrogen or Argon) as much as possible. Proceed to the hydrochloride salt formation step promptly, as the protonated salt form is significantly more stable and less prone to oxidation.[5]

Q2: My reaction yield is consistently low. What are the most likely reasons?

A: Low yields can stem from incomplete reaction, mechanical losses during work-up, or product decomposition.

  • Incomplete Hydrogenation: The aromatic pyridine ring is stable, and its reduction requires an effective catalyst and appropriate conditions.[4] An inactive catalyst or insufficient hydrogen pressure will result in a mixture of starting material and product.

    • Solution: Ensure your catalyst (e.g., Platinum on carbon (Pt/C), Rhodium on carbon (Rh/C), or Rhodium(III) oxide) is fresh and active.[6][7] Catalyst poisoning can be an issue; the basic nitrogen of both pyridine and piperidine can inhibit catalyst activity.[4] Performing the hydrogenation in an acidic medium (e.g., acetic acid or with added HCl) can protonate the nitrogen, which often facilitates a smoother and more complete reduction.[4] Monitor the reaction by TLC, GC-MS, or ¹H NMR to confirm the disappearance of the starting material.

  • Difficult Work-up: The basic nature of the piperidine product can lead to emulsions or poor phase separation during aqueous work-up.

    • Solution: After the reaction, filter the catalyst carefully (caution: catalysts like Pt/C can be pyrophoric).[4] During the basic wash (e.g., with NaOH solution to pH >10), the addition of brine (saturated NaCl solution) can help break up emulsions and improve the separation of the organic layer.[5] Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover all the free base from the aqueous layer.

Q3: The hydrochloride salt is not precipitating cleanly or appears oily. How can I achieve a crystalline solid?

A: The physical form of the final salt is highly dependent on the solvent system, stoichiometry of the acid, and residual impurities.

  • Improper Solvent Choice: For crystallization of the hydrochloride salt, a solvent system is needed where the salt is insoluble, but the free base and any non-polar impurities are soluble.

    • Solution: A common and effective method is to dissolve the purified free base in a non-polar solvent like diethyl ether or toluene. Then, add a solution of HCl in a miscible solvent, such as HCl in isopropanol or 1,4-dioxane, dropwise with stirring.[8] This allows for controlled precipitation of the clean hydrochloride salt. Avoid adding aqueous HCl, as this can lead to an oily or hydrated product that is difficult to handle.

  • Residual Water or Solvent: The presence of even small amounts of water or protic solvents (like methanol from the reaction) can interfere with crystallization, leading to oils. This compound is hygroscopic.

    • Solution: Ensure the 4-butylpiperidine free base is rigorously dried before the salt formation step. Drying the organic extract over anhydrous sodium sulfate or magnesium sulfate is critical. If the free base was distilled, ensure no water co-distilled.

Frequently Asked Questions (FAQs)

What is the recommended synthetic route for this compound?

The most robust and widely used method is the catalytic hydrogenation of 4-butylpyridine. This is an atom-economical reaction that directly converts the aromatic precursor to the saturated piperidine.[4] The general workflow involves:

  • Hydrogenation: Reduction of 4-butylpyridine using a catalyst like PtO₂, Pt/C, or Rh/C under hydrogen pressure.[4][7][9]

  • Work-up: Filtration of the catalyst followed by an aqueous work-up to isolate the 4-butylpiperidine free base.

  • Salt Formation: Treatment of the purified free base with a solution of hydrogen chloride to precipitate the hydrochloride salt.[8][10]

How should I store the 4-butylpiperidine free base before salt formation?

The free base is less stable than its hydrochloride salt.[5] It is susceptible to atmospheric CO₂ (forming a carbonate salt) and oxidation.[1] If immediate conversion to the hydrochloride salt is not possible, store the free base under an inert atmosphere (argon or nitrogen) in a tightly sealed container at a low temperature (e.g., 4 °C).

What are the key parameters for the hydrogenation step?

ParameterRecommendationRationale & Key Considerations
Catalyst 5-10 mol% PtO₂ or 5% Rh/CRhodium catalysts can be effective under milder conditions (e.g., 5 bar H₂, 40 °C).[6][7] Platinum catalysts may require higher pressures (50-70 bar) but are also very effective.[4]
Solvent Acetic Acid, Methanol, EthanolAcetic acid protonates the pyridine nitrogen, which can accelerate the reaction and prevent catalyst poisoning.[4] Alcohols are also common solvents.
Hydrogen Pressure 5 - 70 barThe required pressure depends on the chosen catalyst and substrate reactivity. Higher pressure generally increases the reaction rate.
Temperature Room Temperature to 50 °CThe reaction is typically exothermic. Adequate cooling should be available. Higher temperatures may be needed for less reactive substrates but increase the risk of side reactions.[4]

How can I confirm the purity of my final product?

Standard analytical techniques should be used:

  • ¹H and ¹³C NMR: To confirm the structure and absence of starting material (aromatic signals from pyridine) or major impurities.

  • GC-MS: To assess purity and identify any volatile impurities.

  • Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid. Compare the observed value to the literature value.

Visualizing the Process

General Synthesis Workflow

The following diagram outlines the key stages in the synthesis of this compound from 4-butylpyridine.

cluster_0 Stage 1: Reduction cluster_1 Stage 2: Isolation cluster_2 Stage 3: Salt Formation start 4-Butylpyridine reaction Catalytic Hydrogenation (H₂, Pt/C or Rh/C) start->reaction workup Work-up (Catalyst Filtration, Basic Wash) reaction->workup freebase 4-Butylpiperidine (Free Base) workup->freebase salt HCl Addition (e.g., HCl in Ether/Isopropanol) freebase->salt product 4-Butylpiperidine HCl (Solid) salt->product

Caption: Workflow for 4-Butylpiperidine HCl Synthesis.

Potential Decomposition Pathways

This diagram illustrates potential degradation routes for the piperidine ring under adverse conditions.

cluster_decomp Decomposition Products piperidine 4-Butylpiperidine (Free Base) oxidation_products N-Oxides, Ring-Opened Products piperidine->oxidation_products  High O₂ / Oxidizing Agents thermal_products Unsaturated Species, (e.g., Enamines) piperidine->thermal_products  High Temperature (>150 °C)

Sources

Technical Support Center: Overcoming Solubility Issues of 4-Butylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Butylpiperidine hydrochloride in reaction media. As a pivotal building block in synthetic chemistry, its effective utilization is often hampered by its poor solubility in common organic solvents. This document provides a structured, in-depth approach to understanding, troubleshooting, and overcoming these issues, ensuring the successful progression of your chemical syntheses.

Part 1: Understanding the Core Problem: The Physicochemical Divide

The primary challenge with this compound stems from its nature as an amine salt. The protonation of the basic piperidine nitrogen by hydrochloric acid creates an ionic compound.[1][2] This salt form is a crystalline solid with high lattice energy.[3]

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents are effective at dissolving the salt. Their high polarity and ability to form hydrogen bonds can overcome the lattice energy, solvating the piperidinium cation and the chloride anion.[1]

  • Aprotic Organic Solvents (e.g., Toluene, THF, Dichloromethane): These solvents, common in organic synthesis, lack the polarity and hydrogen-bonding capability to effectively solvate ions. Consequently, this compound exhibits very low to negligible solubility in these media.[4]

This fundamental mismatch is the root cause of most solubility-related issues in reaction setups.

Part 2: Troubleshooting and Strategic Solutions

Encountering an insoluble reagent can halt a synthesis. The following troubleshooting guide, presented in a question-and-answer format, addresses common issues and provides a logical path to a solution.

Frequently Asked Questions (FAQs)

Q1: My this compound is completely insoluble in my reaction solvent (THF/Toluene). What is the most direct solution?

A1: The most direct and often most effective solution is to convert the hydrochloride salt to its corresponding "free base" form.[5] The free base is the neutral 4-butylpiperidine molecule, which is not a salt and, as a result, has significantly higher solubility in non-polar organic solvents.[4] This is achieved through a simple acid-base extraction. See Protocol 1 for a detailed procedure.

Q2: My reaction is sensitive to water. Is the "free-basing" method still appropriate?

A2: Yes, but with caution. The free-basing workup involves an aqueous extraction, so the final organic solution of the free base must be thoroughly dried, typically with an anhydrous salt like Na₂SO₄ or MgSO₄. For extremely moisture-sensitive reactions, the dried solution can be further azeotropically dried with a solvent like toluene or the free base can be distilled.

Q3: Can I avoid the separate free-basing step? My downstream process is not compatible with even trace amounts of water.

A3: In such cases, Phase Transfer Catalysis (PTC) is an excellent alternative.[6] This technique allows for the in-situ generation of the reactive free amine in the organic phase from the solid hydrochloride salt. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the deprotonation of the amine salt at the solid-liquid interface.[7] This method avoids a separate aqueous workup and is highly effective for reactions requiring anhydrous conditions. For a detailed explanation and procedure, refer to Protocol 2 .

Q4: I've tried adding a co-solvent like methanol, but my reaction is sluggish. Why?

A4: While a polar co-solvent can aid in dissolving the hydrochloride salt, it can also alter the overall polarity of the reaction medium. This change can affect the reactivity of other reagents and the stability of intermediates. It is generally a less robust solution than converting to the free base or using phase transfer catalysis, which allows the bulk of the reaction to proceed in the optimal non-polar solvent.

Decision-Making Workflow

The following diagram provides a logical workflow for selecting the appropriate strategy to overcome solubility issues.

solubility_workflow start Start: 4-Butylpiperidine HCl is insoluble q1 Is your reaction compatible with water? start->q1 free_base Convert to Free Base (See Protocol 1) q1->free_base  Yes, or can be  rigorously dried ptc Utilize Phase Transfer Catalysis (See Protocol 2) q1->ptc  No, requires strictly  anhydrous conditions end_fb Proceed with reaction using soluble free base free_base->end_fb end_ptc Proceed with in-situ reaction ptc->end_ptc

Caption: Troubleshooting workflow for solubility issues.

Part 3: Detailed Experimental Protocols

Protocol 1: Generation of 4-Butylpiperidine Free Base

This protocol details the standard acid-base extraction to convert the hydrochloride salt to its organic-soluble free base form.

Materials:

  • This compound

  • 1M Sodium hydroxide (NaOH) or 2M Potassium carbonate (K₂CO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel, flasks, and rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in deionized water (approximately 10 mL per gram of salt) in a separatory funnel.[4]

  • Basification: Cool the aqueous solution in an ice bath. Slowly add the NaOH or K₂CO₃ solution dropwise while swirling.[4] Check the pH of the aqueous layer periodically with pH paper, continuing addition until the pH is >10.

  • Extraction: Extract the basic aqueous solution with an organic solvent like dichloromethane (3 x 20 mL).[4] The organic layer contains the 4-butylpiperidine free base.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure. The resulting oil is the 4-butylpiperidine free base, which can be used directly in the subsequent reaction.

Self-Validation: To confirm the conversion, a small sample can be dissolved in CDCl₃ and analyzed by ¹H NMR. The characteristic signals for the piperidine ring protons will be shifted upfield compared to the spectrum of the hydrochloride salt in D₂O or DMSO-d₆.[4]

Protocol 2: Reaction via Phase Transfer Catalysis (PTC)

This protocol is suitable for reactions that are sensitive to water and where in-situ use of the amine is preferred.

Conceptual Basis: The phase-transfer catalyst (Q⁺X⁻) facilitates the reaction by bringing the base (e.g., from solid K₂CO₃) into the organic phase, where it can deprotonate the piperidinium hydrochloride at the interface, releasing the free amine to react with the substrate.[7][8]

ptc_mechanism cluster_solid Solid Phase cluster_organic Organic Phase HCl_salt 4-Butylpiperidine HCl (BH⁺Cl⁻) Substrate Substrate (R-X) HCl_salt->Substrate Free Base (B) reacts Base Solid Base (M₂CO₃) Product Product (B-R) Substrate->Product Catalyst Catalyst (Q⁺X⁻) Interface Interface Catalyst->Interface transports base Interface->HCl_salt deprotonates

Caption: Simplified Phase Transfer Catalysis workflow.

Materials:

  • This compound

  • Reaction substrate

  • Anhydrous powdered potassium carbonate (K₂CO₃)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB, 5 mol%)

  • Anhydrous aprotic solvent (e.g., Toluene, Acetonitrile)

Procedure:

  • Setup: Charge a reaction flask with the this compound, the substrate, anhydrous potassium carbonate, and the phase-transfer catalyst.

  • Solvent Addition: Add the anhydrous organic solvent.

  • Reaction: Stir the mixture vigorously at the desired reaction temperature. Vigorous stirring is essential to maximize the surface area between the solid and liquid phases.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, the reaction is typically filtered to remove the inorganic salts, and the filtrate is concentrated. A standard aqueous workup may follow if necessary.

Self-Validation: The progress of the reaction itself serves as validation for the success of the PTC method. The disappearance of starting material and formation of the product confirm that the free amine was successfully generated in-situ.

Part 4: Data Summary

The following table summarizes the solubility characteristics and provides guidance on the appropriate course of action.

Solvent ClassExample SolventsSolubility of 4-Butylpiperidine HClRecommended Action
Non-polar Aprotic Toluene, HexaneInsolubleConvert to free base (Protocol 1) or use PTC (Protocol 2).
Polar Aprotic THF, DCM, Ethyl AcetateVery Low / InsolubleConvert to free base (Protocol 1) or use PTC (Protocol 2).
Polar Protic Water, Methanol, EthanolHigh / ModerateCan be used directly, but check for solvent compatibility with the reaction.

References

  • The Hive Newbee Forum. (2004). Freebasing Piperidine HCl. Retrieved from [Link]

  • Oxford Reference. (n.d.). Amine salts. In A Dictionary of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis, University of Glasgow). Retrieved from [Link]

  • Pupo, G., et al. (2020). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Phase Transfer Catalysis. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(tert-Butoxycarbonylamino)piperidine hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (2019). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase Transfer and Ammonium Salt Catalyzed Reactions. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Butylpiperidine. PubChem Compound Database. Retrieved from [Link]

  • Varma, M. M., et al. (2010). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Free base. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography for 4-Butylpiperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Butylpiperidine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the chromatographic purification of these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to empower you to solve purification challenges effectively.

Foundational Principles: The Challenge of Purifying Piperidine Derivatives

This compound and its analogs are polar, basic compounds. Their purification via standard silica gel column chromatography presents a unique set of challenges rooted in their chemical nature. The primary obstacle is the interaction between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of silica gel.[1] This strong acid-base interaction can lead to several common problems:

  • Irreversible Adsorption: The compound may bind so tightly to the column that it fails to elute, resulting in low or no recovery.

  • Peak Tailing: Instead of eluting as a sharp, symmetrical band, the compound slowly bleeds from the column, leading to broad, tailing peaks. This severely compromises resolution and results in impure fractions.

  • Compound Degradation: The acidic surface of the silica gel can sometimes catalyze the degradation of sensitive molecules.[2]

Understanding these core interactions is the first step toward developing a robust and successful purification strategy. The solutions provided in this guide are all designed to mitigate these unwanted interactions.

Core Experimental Workflow: Column Chromatography

This section provides a generalized, step-by-step protocol for the purification of a 4-Butylpiperidine derivative. This protocol assumes the conversion of the hydrochloride salt to its free base form prior to chromatography for optimal results on normal-phase silica.

Step 1: Mobile Phase Selection via Thin-Layer Chromatography (TLC)

Before packing a column, always optimize your solvent system using TLC.[3]

  • Dissolve a small amount of your crude product (as the free base) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like Hexane or Ethyl Acetate) and a polar solvent (like Methanol or Acetone), with a small addition of a basic modifier.

  • Goal: Find a solvent system that moves your desired compound to a Retention Factor (Rf) of approximately 0.2-0.4.[2] The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Step 2: Column Packing (Wet Method)

The wet packing method is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase.[3][4]

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • In a separate beaker, create a slurry of silica gel in your initial, least polar eluent.

  • Pour the slurry into the column, gently tapping the side to ensure even packing.

  • Once the silica has settled, add another layer of sand on top to protect the surface.[5]

  • Continuously run solvent through the column, never allowing the solvent level to drop below the top of the sand.[4]

Step 3: Sample Loading
  • Dry Loading (Recommended for amines): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of dry silica gel (about 10-20 times the mass of your sample) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[5] Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve your crude product in the absolute minimum amount of the mobile phase or a slightly more polar solvent.[5] Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb fully into the stationary phase before adding more eluent.

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the column, ensuring the top layer of sand is not disturbed.

  • Begin eluting the column, collecting the solvent that passes through in a series of labeled test tubes or flasks (fractions).[6]

  • If using a gradient, gradually increase the polarity of the mobile phase to elute more tightly bound compounds.[2]

Step 5: Analysis
  • Spot every few fractions onto a TLC plate to identify which ones contain your purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.[7]

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (Select Mobile Phase, Rf ~0.3) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Recommended) Pack->Load Elute 4. Elute with Mobile Phase (May use gradient) Load->Elute Collect 5. Collect Fractions (Sequentially in tubes) Elute->Collect Analyze 6. Analyze Fractions (via TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Product Isolated) Combine->Evaporate

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when purifying this compound derivatives.

Q1: My compound is completely stuck on the column. I'm getting zero yield. What happened?

A: This is the most common issue and is almost always due to the strong interaction between the basic piperidine nitrogen and the acidic silica gel. You have essentially performed an acid-base reaction on your column.

  • Causality: The lone pair of electrons on the piperidine nitrogen forms a strong ionic bond with the proton of a surface silanol group (Si-OH), effectively neutralizing your compound and binding it tightly to the stationary phase.[1]

  • Immediate Solution: Try flushing the column with a highly polar, basic mobile phase. A mixture of 5-10% ammonium hydroxide in methanol, or 5-10% triethylamine (TEA) in methanol/DCM, may be strong enough to displace your compound.

  • Long-Term Prevention:

    • Add a Basic Modifier: Always add a small amount (0.5-2%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent (e.g., Hexane/Ethyl Acetate/TEA).[8] The modifier will compete with your compound for the acidic sites on the silica, allowing your product to travel down the column.

    • Use an Alternative Stationary Phase: For particularly stubborn bases, switch to a more inert or basic stationary phase. (See Table 1). Amine-functionalized silica is an excellent choice as it provides a basic surface, repelling the basic analyte and leading to much better peak shape and recovery.[1][9]

Q2: My compound is eluting, but as a very long streak (peak tailing) across many fractions. How can I get sharper peaks?

A: Peak tailing is a milder form of the problem described in Q1. It indicates that the interaction with the stationary phase is strong and kinetically slow, meaning the molecules don't adsorb and desorb cleanly and uniformly.

  • Causality: A range of interaction strengths exists on the silica surface. Some molecules of your compound bind more tightly than others, causing them to lag behind the main band and create a "tail". Column overload can also cause this.

  • Solutions:

    • Use a Basic Modifier: This is the most effective solution. The modifier deactivates the most acidic sites on the silica, ensuring a more homogeneous surface for your compound to interact with, which results in sharper, more symmetrical peaks.[1]

    • Check Column Loading: Ensure you have not overloaded the column. A general rule of thumb is to load 1g of crude material per 20-100g of silica, depending on the difficulty of the separation.

    • Ensure Proper Packing: A poorly packed column with channels or cracks will lead to uneven flow and band broadening. Ensure your column is packed uniformly without any air gaps.[4]

Q3: Should I purify the compound as the hydrochloride salt or the free base?

A: It is almost always preferable to purify the free base on normal-phase (silica or alumina) chromatography.

  • Hydrochloride Salt: As a salt, the compound is highly polar and ionic. It will have very low mobility on silica gel and will likely streak badly, even with polar eluents. While reverse-phase chromatography is an option for salts, it is often more complex for preparative scale in a standard organic lab.

  • Free Base: To convert the salt to the free base, dissolve the hydrochloride salt in water, add a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the solution is basic (pH > 10), and then extract the liberated free base into an organic solvent like DCM or ethyl acetate.[7] After drying and concentrating, this less polar material is much more suitable for standard column chromatography.

Q4: My compound seems to be decomposing on the column. How can I confirm this and prevent it?

A: While 4-butylpiperidine itself is quite stable, complex derivatives can be sensitive to the acidic environment of silica gel.

  • Confirmation (Silica Stability Test): Dissolve a small amount of your crude product and spot it on a TLC plate. Note the spot(s). Now, add a small amount of silica gel to the vial, let it sit for an hour, then filter and spot the solution again on the same TLC plate next to the original spot. If a new spot appears or the original spot diminishes, your compound is not stable to silica.[2]

  • Prevention:

    • Deactivate the Silica: You can "deactivate" silica gel by pre-treating it with the basic modifier. For example, flush the packed column with the mobile phase containing triethylamine for several column volumes before loading your sample.

    • Switch to Neutral Alumina: Neutral or basic alumina is a good alternative stationary phase for acid-sensitive compounds.

    • Work Quickly: Do not let the compound sit on the column for extended periods.

G

Data & Reference Tables

Table 1: Comparison of Stationary Phases for Piperidine Derivative Purification
Stationary PhaseProsConsBest For...
Silica Gel (SiO₂) Inexpensive, widely available, high resolving power for many compounds.Acidic surface causes strong binding and tailing of basic amines.[1] Can cause degradation of acid-sensitive compounds.[2]General purpose, but requires a basic modifier in the eluent for piperidine derivatives.
Alumina (Al₂O₃) Available in acidic, neutral, and basic grades. Basic alumina is good for purifying basic compounds.Generally has lower resolving power than silica gel. Activity can be inconsistent.Purifying strongly basic or acid-sensitive compounds where silica gel fails.
Amine-functionalized Silica (KP-NH) Excellent for basic compounds; provides a basic surface that minimizes tailing and strong adsorption.[1] Can be used with standard normal-phase solvents.[9]More expensive than standard silica gel.The ideal choice for achieving high-purity piperidine derivatives with excellent peak shape and recovery.
Reversed-Phase (C18) Excellent for separating polar and ionic compounds.Requires aqueous mobile phases, which can be difficult to remove. Not always available for large-scale lab purification.Purifying the hydrochloride salt directly without prior neutralization.
Table 2: Common Mobile Phase Systems

The following are starting points for TLC analysis. The ratio of solvents should be adjusted to achieve the target Rf of ~0.3.

System NameNon-Polar ComponentPolar ComponentBasic Modifier (0.5-2%)Notes
DCM / Methanol Dichloromethane (DCM)Methanol (MeOH)Triethylamine (TEA) or NH₄OH in MeOHA very common and effective system. Start with 1-5% MeOH in DCM and increase polarity as needed.
EtOAc / Hexane HexanesEthyl Acetate (EtOAc)Triethylamine (TEA)Good for less polar derivatives. Less polar than the DCM/MeOH system.
"Green" System Hexanes3:1 EtOAc / Isopropanol2M NH₃ in MeOHA more environmentally friendly alternative to chlorinated solvents like DCM.[1]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnRB0QCGMicKmfTWVfLjiWEQ6cNp2Uv5lAvMtyzX6JdpwdVBHO744NzqlFpq05FFKKi6GRx1NtGuFqlObzMXslm8P4Cem_0Qc4uRKmlnr5hOIHFuAyyKfsBDN6W-iq6gkD5Q2tX0CDyPYKChqnm8XeQvS__4WmNPAPmWXdNbKiStj66bOZN399kyoyVPkf6JPz1xlWMqcqPF5Myq_eNJPblxhC29_cj5xKYfZdSL1TPQ==]
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_-HzvukZROip_6uHT-1FOn_s5FnTcHKA8XS5sosa7fNWV8TM1fB3XVsVre5VzlPIvnG2C0ttBQIGvuFXTBXcQzh93e75_StPBA3m327_7HSYch4cofuydWdVTrxG6kt2cQdMZNJ2pyU3S6c2vWGTlL4CaAVp77W0jN1d3U-dpYUSwahecf-IeAekuGZ--Z5ZhT725phbTSY8iTQU-]
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from ChemistryViews website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr4lrgZ3dFoVGbR-PZbEFnYUawtTgRA_d0d7QX9vRz2keifKkgMFCkqmuRMmyL1RVakZi-HhdQ0m2xAV42eWVr4MgFIflNSt8BYFFMg9IBvemhmMZ7OVI6RtmpIrz0gt9rpcsc9lldQue-_QLEKJ7gspRmku8fw3zsFUUTGP0-qdNhRAuN7CJBOBejR7Se7G2BjPvULTeknf-S65BQ-ci3g8dTXAaD-uBVX9pNiVB011ki0rK798M=]
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from Waters website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjcLIBwe_0exV2Ky1PW4Hq7flYtJbLD6JTX8L9rcPNG82nX8xW1t-fIUF-xQb9gaPHl3zUt_AOgV66pKmi24KhFqsHu7euxXO3av7v9BxCq5SwK4FO9wU7f1PzHqlKDI3kggNWZjQMDIiGyJSz3eBv1lcJ9eU39GHg9HCuGi1Gx7XAP90e40k9teCSy-d7PWlbAgz2UA8K0KP74dce1rxpbF51VaCrpmoXJw==]
  • Bickler, B. (2015). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtCSK48Tdb2w0RjjXJXFJlyklJIZVVNpDrEuVRQyyApPJoxKSVm2LDvAdGSF-c_GOoe2AR1MALzXl2IBiNOaEU_wK7mXQiLPjPq9ByyHsj56r_3MMjS4F6BzJxvfWgDENnkLjVXI9MRlkClN64qZXw3IRLQb963lI4z8x3OrCk9M3IuLe3V9bMj9t-VPq_YZlYZc6BpOpje0dTepy8F3kS7I7hsB5xLSMqGSlrghiqEfn9g==]
  • BenchChem. (n.d.). Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKMEhOYKpfrpoFXyUkTxvgx5XZnrhndV1kNtSwVV3r5R-qA4AdwKl9K9Q0cMJr_xkqS3RzLqdb8p8x244y1CnoRkiQJcs1rnYuZk61bdewzkd6OLhnyqHoh_mDW5rZLCLeqNiKzApm8mJqBSJv6hgQ0adhV1d84XOFiHO5RtvFXzNMU_zwJRZAi4M7BPc0UPqG5CCi2l8LkyWAqvdPzh8YHiKhnohOrc4lRHu-JwBuf7SGsU_qX17vjkqrCHLkht5ZQUWpJGPw1GcE4i0]
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from Teledyne ISCO website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrNfG6ihMHW1Ua08vBpV9aTg08U_bvAH5vf-_sUApMun0Fgd1jyLgzU8bReIov9P_Mqbfu7UP1QIosmlZ7h8K-ZNQEc5Lfjti0OYKYCOEj9j7asXYFDZ8KqgzYncG7LbOk0qbnr1NQl0uhteXg4blVEKvBtIMKLseEIxoGelB7mKc9gUSCTc5CIMNTv2E2GhGf9xX7s9bN1Wnlud-ffMfP6wkIebT1MSa3-KN45nWM6pSHA6Sa5EWzsG0PTOfBpptxgl0qaiz-l6z443qUlLpqzvmvKPITffiOA9zirOgnLTJssGIUmQxzbknKYOI-cvlWygwH3g==]
  • Clark, J. (n.d.). Column Chromatography. Retrieved from Chemguide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEysv1CF_lqoN_THRjIc0jHTKPRtTXwzaUaLjW-vpF19Te2lOG-E4-Jsa4ncDpoNRUtTnhQQeYCizkGzl0-k9p7MeA-8adVyvUfNCO8b7jHm06k1qsZmF1RN2YERYh8ByXZRWaH-Yl6m-ONKLgmgi88EiaENf8wEXlT]
  • Wikipedia. (n.d.). Column chromatography. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAnGA7H97YbihcLtiKl3xKSwXjDJdcOigfLP5hbZTqIjOMyyOcB1E-sDcYk1X981z5hZDSCrVOGNn4D3vhIjyik8PKns6pkSXoMKrU0J1rwUen6wenEDcfKuhloTuF_36F1UTKtrcAPzbj0q3g]
  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography. Retrieved from YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhQfaXJN8qZwzNvi7YIVhtn3m791Z6UTVVAu5mU6hyGbu1kmxVfI5lr8J4bB4NR72ryzo34aT6dpApOr7aJkqv8GowY6-3Yl4YB2q-KtBmFXUmIOOn73ivsMoRN6SHoRSf_UjnQQ==]

Sources

Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to 4-Butylpiperidine and 4-tert-Butylpiperidine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Developers

The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in countless pharmaceutical agents.[1][2] Its simple six-membered saturated heterocycle offers a versatile three-dimensional framework that chemists can strategically decorate to modulate pharmacological activity. Among the most common modifications is substitution at the 4-position, which can profoundly influence a molecule's interaction with biological targets, as well as its pharmacokinetic profile.

This guide provides an in-depth comparison of two closely related yet functionally distinct building blocks: 4-n-butylpiperidine hydrochloride and 4-tert-butylpiperidine hydrochloride . While differing only in the arrangement of carbon atoms in their butyl substituent, this isomeric distinction introduces significant differences in steric hindrance, conformational stability, and ultimately, synthetic utility. For the medicinal chemist, the choice between a flexible n-butyl chain and a rigid, bulky tert-butyl group is a critical design decision that can dictate the success of a drug discovery campaign.

Part 1: Structural and Physicochemical Properties: A Head-to-Head Comparison

The fundamental difference between the two molecules lies in the topology of the C4H9 group attached to the piperidine ring. The n-butyl group is a linear, flexible chain, while the tert-butyl group is a bulky, spherical substituent. This structural variance is the root cause of their differing chemical behaviors.

Property4-n-Butylpiperidine Hydrochloride4-tert-Butylpiperidine Hydrochloride
Structure


Molecular Formula C₉H₂₀ClNC₉H₂₀ClN
Molecular Weight 177.71 g/mol 177.71 g/mol
CAS Number 69682-12-869682-13-9[]
Appearance White to off-white solidWhite to off-white solid
Melting Point Not readily available~302 °C[]

The most critical differentiator from a synthetic and medicinal chemistry perspective is steric hindrance . The tert-butyl group is one of the most sterically demanding substituents used in organic chemistry.[4][5] Its steric bulk can be quantified by its conformational A-value, which measures the energy penalty of placing the group in an axial position on a cyclohexane ring. The tert-butyl group has a very high A-value (~5 kcal/mol), meaning it will overwhelmingly occupy the equatorial position, effectively "locking" the chair conformation of the piperidine ring.[4] This conformational rigidity and steric shielding are central to its application in drug design.

Part 2: The Decisive Factor: Steric Hindrance in Synthetic Strategy

The choice between the n-butyl and tert-butyl analogue directly impacts reaction kinetics, selectivity, and the accessibility of the piperidine nitrogen.

Causality: Why Isomerism Dictates Reactivity
  • 4-n-Butylpiperidine : The linear butyl chain offers minimal steric hindrance to the secondary amine. The chain itself is conformationally flexible, allowing it to adapt to various steric environments. The piperidine ring can undergo ring-flipping, and the nitrogen's lone pair is readily accessible for nucleophilic attack.

  • 4-tert-Butylpiperidine : The bulky tert-butyl group acts as a steric shield. By locking the ring in a chair conformation with the t-Bu group equatorial, it creates distinct steric environments on the two faces of the ring. While the nitrogen's lone pair is still nucleophilic, its approach by bulky electrophiles can be impeded, potentially slowing down reaction rates compared to its n-butyl counterpart.

This difference is most pronounced in reactions involving the piperidine nitrogen, such as N-alkylation or N-acylation, which are fundamental steps in building more complex molecules.

G cluster_0 Reactivity Comparison cluster_1 Conformational Impact nBu 4-n-Butylpiperidine N_React N-Alkylation / Acylation nBu->N_React Fast Kinetics (Less Hindered) nBu_conf Flexible Conformation nBu->nBu_conf tBu 4-tert-Butylpiperidine tBu->N_React Slower Kinetics (More Hindered) tBu_conf Rigid, Locked Conformation (Equatorial t-Bu) tBu->tBu_conf

Caption: Logical relationship between structure and synthetic reactivity.

Part 3: Applications in Drug Discovery: A Strategic Choice

In drug development, the steric and conformational properties imparted by the butyl substituent are leveraged to fine-tune a molecule's interaction with its biological target and improve its drug-like properties.[2][6][7]

  • Metabolic Shielding with 4-tert-Butylpiperidine : A common strategy in medicinal chemistry is to introduce a bulky group like tert-butyl near a metabolically vulnerable site on a drug molecule. This steric bulk can physically block metabolic enzymes (like Cytochrome P450s) from accessing and degrading the drug, thereby increasing its half-life and bioavailability in the body.[4]

  • Receptor Selectivity and Conformational Lock : The rigid conformation imposed by the tert-butyl group can be crucial for achieving high-affinity binding to a specific receptor. By pre-organizing the molecule into a bioactive conformation, the entropic penalty of binding is reduced. This can lead to enhanced potency and selectivity, as the rigid molecule may not fit well into the binding sites of off-target receptors.[4]

  • Exploring Hydrophobic Pockets with 4-n-Butylpiperidine : The flexible n-butyl chain is ideal for probing and occupying hydrophobic pockets within a protein's binding site. Its ability to adopt different conformations allows it to optimize van der Waals interactions, which can be a key contributor to binding affinity. This flexibility is advantageous when the precise topography of the binding site is not well-defined.

Part 4: Experimental Protocols: A Practical Guide

The following protocols provide a framework for the initial handling and a key synthetic transformation of these reagents. As hydrochloride salts, they must first be converted to the free base to render the nitrogen nucleophilic.

Protocol 1: Preparation of the Free Piperidine Base

This is a standard acid-base extraction to deprotect the hydrochloride salt.

  • Dissolution : Dissolve 1.0 equivalent of the piperidine hydrochloride salt in deionized water (approx. 10 mL per gram of salt).

  • Basification : Cool the aqueous solution in an ice bath. Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is >12, as confirmed by pH paper.

  • Extraction : Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Drying and Concentration : Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the free piperidine base, which is typically an oil.

  • Validation : The resulting free base should be used immediately in the next step, as free secondary amines can be sensitive to air and moisture.

G Start Piperidine HCl in Water Step1 Add NaOH (aq) pH > 12 Start->Step1 Step2 Extract with Organic Solvent Step1->Step2 Step3 Dry Organic Layer (e.g., Na2SO4) Step2->Step3 Step4 Filter & Concentrate Step3->Step4 End Free Base Product (Oil) Step4->End

Caption: Workflow for generating the free piperidine base.

Protocol 2: Comparative N-Alkylation with Benzyl Bromide

This protocol illustrates a typical N-alkylation and highlights key monitoring steps to observe the expected difference in reactivity.

  • Reaction Setup : In two separate round-bottom flasks under a nitrogen atmosphere, dissolve 1.0 equivalent of 4-n-butylpiperidine (Flask A) and 4-tert-butylpiperidine (Flask B) free base in anhydrous acetonitrile (ACN). Add 1.5 equivalents of a non-nucleophilic base, such as powdered potassium carbonate (K₂CO₃).[8]

  • Reagent Addition : To each flask, add 1.05 equivalents of benzyl bromide dropwise via syringe at room temperature with vigorous stirring.[8]

  • Reaction Monitoring (Self-Validation) : This is the critical comparative step. Monitor the progress of both reactions every 30 minutes using Thin Layer Chromatography (TLC) or LC-MS.

    • Expected Observation : Reaction A (n-butyl) is expected to proceed to completion faster than Reaction B (tert-butyl). This can be visualized on TLC by the more rapid disappearance of the starting amine spot in the lane for Flask A.

    • Causality : The slower consumption of the starting material in Flask B is a direct consequence of the steric hindrance imposed by the tert-butyl group, which impedes the approach of the benzyl bromide electrophile to the nitrogen nucleophile.

  • Workup : Once the reactions are complete (as determined by monitoring), filter the mixtures to remove the K₂CO₃. Wash the solid with ACN. Concentrate the combined filtrates under reduced pressure.

  • Purification : Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.

Conclusion

The decision to use 4-n-butylpiperidine hydrochloride versus 4-tert-butylpiperidine hydrochloride is a nuanced but powerful choice in molecular design. The n-butyl derivative offers a flexible, lipophilic appendage with a highly reactive nitrogen center, making it a straightforward building block for extending a molecule into hydrophobic spaces. In contrast, the tert-butyl derivative provides a sterically demanding, conformationally locked scaffold. This feature can be strategically employed to enhance metabolic stability, enforce a bioactive conformation for improved receptor selectivity, and introduce significant three-dimensionality. Understanding the fundamental impact of the tert-butyl group's steric hindrance is key to leveraging these reagents effectively, transforming a simple isomeric difference into a potent tool for crafting next-generation therapeutics.

References

  • Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. Retrieved from [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Retrieved from [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4806. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-(tert-Butoxycarbonylamino)piperidine hydrochloride. Retrieved from [Link]

  • ACS Publications. (1976). New nitrogen bases with severe steric hindrance due to flanking tert-butyl groups. cis-2,6-Di-tert-butylpiperidine. Possible steric blocking of olfaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-(tert-Butyl)piperidine hydrochloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Retrieved from [Link]

  • Hill, R. C., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 86-90. Retrieved from [Link]

  • Izzotti, A. R., & Gleason, J. L. (2021). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1). Retrieved from [Link]

  • PubChem. (n.d.). 4-Butylpiperidine. Retrieved from [Link]

  • ResearchGate. (2018). Comparison of piperidine basicity‐lowering effects by β‐equatorial... ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • United Nations Economic and Social Council. (2024). Note by the Secretariat on 4-piperidone, 1-boc-4-piperidone and norfentanyl. Retrieved from [Link]

  • Costas, M., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Angewandte Chemie International Edition. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • PubChem. (n.d.). Piperidine-4-carboxylic acid tert-butyl ester hydrochloride. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • ResearchGate. (2020). The tert-butyl group in chemistry and biology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]

Sources

The Ascendancy of the 4-Butylpiperidine Scaffold: A Comparative Guide to the Efficacy of Novel M1 Muscarinic Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics targeting cognitive disorders like Alzheimer's disease and schizophrenia is a paramount challenge. A promising frontier in this endeavor lies in the selective activation of the M1 muscarinic acetylcholine receptor (M1 mAChR). Central to the development of potent and selective M1 agonists is the 4-butylpiperidine scaffold, a key structural motif that has given rise to a new generation of CNS-penetrant compounds. This guide provides an in-depth, data-driven comparison of the efficacy of prominent drugs and clinical candidates derived from this versatile scaffold, offering insights into their mechanisms of action and the experimental frameworks used to evaluate their performance.

The 4-butylpiperidine moiety has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of ligands for G protein-coupled receptors (GPCRs). Its lipophilic butyl chain facilitates blood-brain barrier penetration, a critical attribute for CNS-acting drugs, while the piperidine ring provides a versatile anchor for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide will delve into the comparative efficacy of two notable allosteric M1 agonists, 77-LH-28-1 and AC-42, both of which feature the 4-butylpiperidine core.

Comparative Efficacy at the M1 Muscarinic Receptor

The discovery of selective M1 mAChR agonists has been a significant breakthrough, as previous attempts with non-selective muscarinic agonists were fraught with dose-limiting side effects due to the activation of other muscarinic receptor subtypes. The advent of functional screening assays has enabled the identification of allosteric agonists that bind to a site topographically distinct from the orthosteric acetylcholine binding site, leading to enhanced subtype selectivity.[1][2]

Here, we compare the in vitro and in vivo efficacy of 77-LH-28-1 and its structural analog, AC-42.

CompoundTargetAssaypEC50 / IC50Efficacy (% of ACh max)Reference
77-LH-28-1 Human M1 mAChRCalcium Mobilization8.1 ± 0.395[1]
Human M1 mAChRInositol Phosphate Accumulation7.37 ± 0.0995[1]
Rat Hippocampal M1 Receptors (in vitro)Increased Cell FiringAgonist activity observed-[1]
Rat Hippocampus (in vivo)Increased Cell Firing351 ± 67.5% of baseline-[1]
AC-42 Human M1 mAChRCalcium Mobilization6.5 ± 0.185[1]
Human M1 mAChRInositol Phosphate Accumulation6.21 ± 0.1085[1]
Rat Hippocampal M1 Receptors (in vitro)Increased Cell FiringNo agonist activity observed-[1]

Key Insights from Comparative Data:

  • Potency and Efficacy: 77-LH-28-1 demonstrates significantly higher potency and comparable efficacy to AC-42 in activating human M1 mAChRs in recombinant cell lines, as evidenced by the pEC50 values in both calcium mobilization and inositol phosphate accumulation assays.[1]

  • Native Receptor Activity: A critical differentiator is the activity at native M1 receptors. 77-LH-28-1 acts as an agonist at rat hippocampal M1 receptors, stimulating neuronal firing and initiating gamma frequency network oscillations, which are relevant to cognitive processing.[1] In contrast, AC-42 failed to show agonist activity in this native tissue setting, a crucial observation for predicting in vivo efficacy.[1]

  • In Vivo Activity: The superior profile of 77-LH-28-1 is further confirmed by in vivo studies, where subcutaneous administration led to a significant increase in hippocampal cell firing in rats, demonstrating its ability to penetrate the brain and engage its target.[1]

These findings strongly suggest that while both compounds share the 4-butylpiperidine scaffold, subtle structural modifications in 77-LH-28-1 confer a superior pharmacological profile, making it a more robust tool for studying M1 mAChR pharmacology and a more promising lead for clinical development.[1][2]

The Causality Behind Experimental Choices

The selection of a cascading series of assays, from recombinant cell lines to native tissue slices and ultimately to in vivo models, represents a logical and scientifically rigorous approach to drug evaluation.

  • Recombinant Cell Lines: Initial screening in CHO cells stably expressing human M1 mAChRs allows for a high-throughput and controlled environment to determine fundamental pharmacological parameters like potency (pEC50) and efficacy. Assays like calcium mobilization and inositol phosphate accumulation provide quantitative measures of receptor activation through Gq-coupled signaling pathways.[1]

  • Native Tissue Preparations: The transition to rodent hippocampal slices is a critical step to validate the findings from recombinant systems in a more physiologically relevant context. The hippocampus is a key brain region for learning and memory, and the M1 receptor is highly expressed there. The ability of a compound to modulate neuronal firing in this tissue is a strong indicator of its potential to influence cognitive processes.[1]

  • In Vivo Electrophysiology and Behavioral Models: In vivo electrophysiology directly assesses the ability of a drug to engage its target in the living brain and produce a physiological response after systemic administration.[1] Subsequent behavioral models, such as the Morris water maze and contextual fear conditioning, are then employed to determine if the observed target engagement translates into functional improvements in learning and memory.[3]

This multi-tiered approach provides a self-validating system, where the data from each stage must be consistent to justify progression to the next, more complex and resource-intensive level of testing.

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

The M1 mAChR primarily signals through the Gq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates the G protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 mAChR Gq Gq/11 M1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Firing) Ca_release->Cellular_Response PKC->Cellular_Response Agonist 4-Butylpiperidine Derivative (Agonist) Agonist->M1R Binds

Caption: M1 mAChR Gq-coupled signaling pathway.

Experimental Workflow for Efficacy Comparison

The following diagram illustrates a typical workflow for comparing the efficacy of novel M1 agonists.

Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Affinity) ca_mobilization Calcium Mobilization Assay (Determine Potency & Efficacy) binding_assay->ca_mobilization ip_accumulation Inositol Phosphate Accumulation Assay (Confirm Gq Pathway Activation) ca_mobilization->ip_accumulation decision1 Selective & Potent? ip_accumulation->decision1 electrophys_vitro In Vitro Electrophysiology (Native Tissue Activity) decision2 Active in Native Tissue? electrophys_vitro->decision2 pk_studies Pharmacokinetic Studies (Assess Brain Penetration) electrophys_vivo In Vivo Electrophysiology (Target Engagement) pk_studies->electrophys_vivo decision3 Good PK & In Vivo Target Engagement? electrophys_vivo->decision3 behavioral_models Behavioral Models (Cognitive Enhancement) end Lead Candidate for Clinical Development behavioral_models->end start Synthesize 4-Butylpiperidine Derivatives start->binding_assay decision1->electrophys_vitro Yes decision1->start No, Redesign decision2->pk_studies Yes decision2->start No, Redesign decision3->behavioral_models Yes decision3->start No, Redesign

Caption: Experimental workflow for M1 agonist evaluation.

Detailed Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 mAChR are cultured in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and the cells are washed. Test compounds (e.g., 77-LH-28-1, AC-42) at various concentrations are added to the wells.

  • Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Fluorescence intensity is measured before and after the addition of the compounds.

  • Data Analysis: The increase in fluorescence, corresponding to the increase in intracellular calcium, is plotted against the compound concentration to determine the pEC50 and maximal response.

In Vivo Electrophysiology (Rat Hippocampus)

This protocol assesses the effect of a test compound on neuronal firing in the hippocampus of an anesthetized rat.

  • Animal Preparation: A male Sprague-Dawley rat is anesthetized with urethane. The animal is placed in a stereotaxic frame, and its body temperature is maintained.

  • Craniotomy and Electrode Placement: A small burr hole is drilled in the skull over the hippocampus. A recording microelectrode is slowly lowered into the CA1 pyramidal cell layer.

  • Baseline Firing Rate: Once a spontaneously active neuron is isolated, its baseline firing rate is recorded for a stable period.

  • Compound Administration: The test compound (e.g., 77-LH-28-1) or vehicle is administered subcutaneously.

  • Data Recording and Analysis: The neuronal firing rate is continuously recorded for a set period after administration. The change in firing rate from baseline is calculated and expressed as a percentage.[1]

Conclusion

The 4-butylpiperidine scaffold has proven to be a highly valuable starting point for the design of selective M1 muscarinic receptor agonists with the potential to treat cognitive deficits. The comparative data between 77-LH-28-1 and AC-42 clearly illustrate that while the core scaffold is important, subtle modifications can lead to significant improvements in efficacy, particularly in native and in vivo systems. The rigorous, multi-tiered experimental approach outlined in this guide is essential for the successful identification and validation of promising clinical candidates. As research in this area continues, the 4-butylpiperidine scaffold will undoubtedly remain a key focus for the development of the next generation of therapies for neurodegenerative and psychiatric disorders.

References

  • Langmead CJ, Austin NE, Branch CL, et al. Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1. Br J Pharmacol. 2008;154(5):1104-1115. [Link][1][2]

  • Langmead CJ, Watson J, Reavill C. Muscarinic acetylcholine receptors as CNS drug targets. Pharmacol Ther. 2008;117(2):232-243.
  • Fisher A. CNS muscarinic receptors and muscarinic receptor agonists in Alzheimer disease treatment. J Clin Invest. 2008;118(3):813-815. [Link]

  • Melancon BJ, Tarr JC, Panarese JD, et al. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer's disease. Drug Discov Today. 2013;18(23-24):1185-1199. [Link][4]

  • Jacobson MA, TBPB, and the clozapine metabolite N-desmethylclozapine. Mol Pharmacol. 2010;78(4):648-657. [Link][5]

  • Digby GJ, Noetzel MJ, Bubser M, et al. Novel allosteric agonists of M1 muscarinic acetylcholine receptors induce brain region-specific responses that correspond with behavioral effects in animal models. J Neurosci. 2012;32(25):8532-8544. [Link][3]

Sources

A Senior Application Scientist's Guide to N-Alkylation: Evaluating Alternatives to 4-Butylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the N-Alkyl Piperidine Scaffold

In the landscape of modern drug discovery, the piperidine moiety stands as a cornerstone scaffold. Its prevalence in pharmaceuticals is a testament to its favorable physicochemical properties, which can impart improved potency, selectivity, and pharmacokinetic profiles to drug candidates.[1] The N-alkylation of piperidine derivatives is a critical synthetic transformation that allows for the precise tuning of these properties. While starting materials like 4-butylpiperidine hydrochloride are common, a direct N-alkylation approach using alkyl halides is often complicated by challenges such as poor selectivity and over-alkylation, which leads to the formation of undesired quaternary ammonium salts.[2][3]

This guide provides an in-depth comparison of robust and versatile alternative methodologies to the classical N-alkylation of piperidines. We will explore the mechanistic underpinnings, practical advantages, and limitations of key alternative strategies, supported by experimental protocols and comparative data to inform your selection of the optimal synthetic route.

Core Methodologies for N-Alkylation of Piperidines

The direct alkylation of a secondary amine like piperidine with an alkyl halide is a classic SN2 reaction. However, the product, a tertiary amine, is often more nucleophilic than the starting secondary amine, creating a competitive environment where a second alkylation can occur, leading to a quaternary ammonium salt.[3] To circumvent this and other challenges, chemists have developed several powerful alternative strategies.

N_Alkylation_Workflow cluster_start Starting Material cluster_methods N-Alkylation Strategies cluster_product Product Piperidine Piperidine Direct_Alkylation Direct Alkylation (Alkyl Halide + Base) Piperidine->Direct_Alkylation S_N2 Reductive_Amination Reductive Amination (Aldehyde/Ketone + Reducing Agent) Piperidine->Reductive_Amination Imine Formation Buchwald_Hartwig Buchwald-Hartwig Amination (Aryl Halide + Pd Catalyst) Piperidine->Buchwald_Hartwig Cross-Coupling Hydrogen_Autotransfer Hydrogen Autotransfer (Alcohol + Metal Catalyst) Piperidine->Hydrogen_Autotransfer Catalytic Cycle N_Alkyl_Piperidine N-Alkyl/Aryl Piperidine Direct_Alkylation->N_Alkyl_Piperidine Reductive_Amination->N_Alkyl_Piperidine Buchwald_Hartwig->N_Alkyl_Piperidine Hydrogen_Autotransfer->N_Alkyl_Piperidine

Caption: Overview of major synthetic pathways for N-alkylation of piperidines.

Direct Alkylation with Alkyl Halides

This is the most straightforward approach, involving the reaction of the piperidine with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for success.

  • Mechanism: A standard bimolecular nucleophilic substitution (SN2) where the secondary amine acts as the nucleophile, displacing a halide from the alkylating agent. A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4]

  • Common Reagents:

    • Bases: Potassium carbonate (K₂CO₃), sodium hydride (NaH), or non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA).[4] K₂CO₃ is a mild, inexpensive, and common choice, while NaH is a strong, non-nucleophilic base suitable for less reactive systems. DIPEA is a sterically hindered base that minimizes its own alkylation.[5]

    • Solvents: Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are polar aprotic solvents that are well-suited for SN2 reactions.[4]

  • Causality of Experimental Choices: The slow addition of the alkylating agent is a critical technique to maintain a relative excess of the secondary amine throughout the reaction, which statistically favors mono-alkylation and suppresses the formation of the quaternary ammonium salt.[4] Using a hindered base like DIPEA prevents the base itself from competing as a nucleophile.[5]

Reductive Amination

Reductive amination is arguably one of the most versatile and widely used methods for synthesizing substituted amines. It is a two-step, one-pot process that offers excellent control and broad substrate scope.

  • Mechanism: The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the piperidine with an aldehyde or ketone. This intermediate is then reduced in situ by a selective reducing agent to yield the tertiary amine.[6]

  • Common Reagents:

    • Carbonyls: A vast range of aldehydes and ketones can be used.

    • Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most applications. It is mild, tolerant of many functional groups, and does not reduce the starting aldehyde or ketone under the reaction conditions. Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective.

  • Causality of Experimental Choices: NaBH(OAc)₃ is preferred because its mild acidity can catalyze iminium ion formation, and it is selective for reducing the protonated iminium ion over the neutral carbonyl group. This selectivity is key to the reaction's efficiency and prevents the wasteful reduction of the starting aldehyde or ketone to an alcohol.

Buchwald-Hartwig Amination

For the synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is an exceptionally powerful tool. This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, a transformation that is otherwise difficult to achieve.[7][8]

  • Mechanism: The reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide or triflate to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine and subsequent deprotonation by a base. Reductive elimination from this intermediate yields the desired N-aryl amine and regenerates the Pd(0) catalyst.

  • Common Reagents:

    • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common precatalysts.

    • Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential to facilitate the key steps of the catalytic cycle.[9]

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

  • Causality of Experimental Choices: The bulky phosphine ligands are crucial for promoting the reductive elimination step, which is often rate-limiting, and for preventing the formation of inactive palladium dimers.[7] The strong base is necessary to deprotonate the amine complexed to the palladium center, allowing the C-N bond-forming step to proceed.

N-Alkylation via Hydrogen Autotransfer (or Borrowing Hydrogen)

This method represents a greener approach to N-alkylation, using alcohols as the alkylating agents, with water being the only stoichiometric byproduct.[10]

  • Mechanism: The reaction, catalyzed by transition metals (e.g., Ni, Ru, Ir), follows a "hydrogen autotransfer" or "borrowing hydrogen" pathway.[10][11] The metal catalyst first dehydrogenates the alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine, and the metal-hydride species generated in the first step serves as the reducing agent.

  • Advantages: This strategy avoids the use of pre-functionalized alkylating agents (halides) and generates minimal waste.

  • Limitations: This method often requires higher temperatures and specialized catalysts. The scope of secondary alcohols can be limited due to the difficulty in their initial dehydrogenation compared to primary alcohols.[10]

Comparative Analysis of N-Alkylation Methodologies

Methodology Alkylating/Arylating Agent Typical Conditions Advantages Disadvantages/Limitations
Direct Alkylation Alkyl Halides (R-X)Base (K₂CO₃, DIPEA), Solvent (MeCN, DMF), Room Temp to 70°C[4]Simple reagents, straightforward procedure.Risk of over-alkylation to quaternary salts[2], requires stoichiometric base, potential for side reactions.
Reductive Amination Aldehydes, KetonesReducing Agent (NaBH(OAc)₃), Solvent (DCE, THF), Room Temp[6]Excellent functional group tolerance, low risk of over-alkylation, wide substrate scope.Requires a carbonyl compound, reducing agents can be moisture-sensitive.
Buchwald-Hartwig Aryl Halides/TriflatesPd Catalyst, Phosphine Ligand, Base (NaOtBu), Solvent (Toluene, Dioxane), 80-110°C[8]Unparalleled scope for N-arylation, high yields, tolerates diverse functional groups.Expensive and potentially toxic Pd catalysts and ligands, requires inert atmosphere, strong base.
Hydrogen Autotransfer AlcoholsMetal Catalyst (Ni, Ru, Ir), Base, High Temp (100-150°C)[10][11]"Green" method using alcohols, water is the only byproduct, atom economical.Requires specific catalysts, often high temperatures, can have limited scope with secondary alcohols.[10]

Detailed Experimental Protocols

Protocol 1: Direct N-Alkylation of Piperidine with an Alkyl Halide

This protocol is a general procedure for the direct alkylation of a secondary amine, adapted from established methods.[1][4]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidine (1.0 eq.) and anhydrous acetonitrile (MeCN) to make a 0.1 M solution.

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

  • Alkylating Agent Addition: Slowly add the alkyl halide (e.g., butyl bromide, 1.05 eq.) to the stirred suspension at room temperature. The slow addition helps to minimize di-alkylation.[1]

  • Reaction: Stir the mixture at room temperature or heat to 50-70°C, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acid.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography if necessary.

Protocol 2: Reductive Amination of Piperidine with an Aldehyde

This protocol describes a general procedure for reductive amination using sodium triacetoxyborohydride, adapted from common synthetic practices.[6]

  • Reaction Setup: In a round-bottom flask, dissolve the piperidine (1.0 eq.) and the aldehyde (e.g., butyraldehyde, 1.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Stirring: Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the iminium intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. The reaction may be mildly exothermic.

  • Reaction: Continue stirring at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig N-Arylation of Piperidine

This protocol provides a general framework for the palladium-catalyzed N-arylation of piperidine.[8][9]

  • Reaction Setup: In an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the aryl halide (e.g., 4-bromotoluene, 1.0 eq.), piperidine (1.2 eq.), and anhydrous toluene.

  • Reaction: Seal the vessel tightly and heat the mixture in an oil bath at 80-110°C with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Caption: Structures of piperidine and example reagents for N-alkylation methods.

Conclusion and Outlook

While direct N-alkylation with reagents like this compound and an alkyl halide is a foundational reaction, its limitations, particularly the propensity for over-alkylation, necessitate the consideration of more sophisticated and controllable alternatives. Reductive amination offers a superior and highly versatile approach for a wide range of N-alkyl piperidines with excellent functional group tolerance. For the crucial class of N-aryl piperidines, the Buchwald-Hartwig amination remains the gold standard, despite its cost. As the field advances, greener methods like hydrogen autotransfer using alcohols will likely become more prevalent as catalyst efficiency and substrate scope improve. The choice of method ultimately depends on the specific target molecule, available starting materials, required functional group tolerance, and considerations of scale and cost. This guide serves as a foundational resource to empower researchers to make informed decisions for the efficient and selective synthesis of N-alkyl piperidines.

References

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Retrieved from [Link]

  • Karim, A., & Al-Harrasi, A. (2018). N-Dealkylation of Amines. Molecules, 23(11), 2992. Retrieved from [Link]

  • Li, G., et al. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Organic Letters, 22(15), 5889–5893. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Mondal, B., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9109-9113. Retrieved from [Link]

  • Cho, C. S., et al. (2011). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 9(19), 6776-6781. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11658-11675. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • An, H., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 447-452. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kavala, V., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5695-5707. Retrieved from [Link]

Sources

A Comparative Guide to Catalysts for Key Transformations of 4-Butylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The 4-butylpiperidine moiety is a prevalent scaffold in a multitude of pharmacologically active compounds, contributing to their desired physicochemical and pharmacokinetic properties. The strategic functionalization of this saturated heterocycle is therefore of paramount importance in drug discovery and development. This guide provides a comparative analysis of various catalytic systems for key chemical transformations involving 4-butylpiperidine hydrochloride, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the nuances of catalyst selection for C-N bond formation, C-C bond formation, and N-alkylation, supported by experimental data and mechanistic insights.

C-N Bond Formation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone for the synthesis of N-aryl piperidines.[1][2] This reaction allows for the coupling of an amine with an aryl halide or triflate, providing a direct route to compounds with significant therapeutic potential.[3]

Comparative Analysis of Catalytic Systems

The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of the palladium precursor, phosphine ligand, and base. Below is a comparative summary of commonly employed catalytic systems.

Catalyst SystemPalladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)Key Advantages & Considerations
System 1 Pd₂(dba)₃XPhosNaOtBuToluene100-11085-95Broad substrate scope, effective for sterically hindered aryl bromides.[4]
System 2 Pd(OAc)₂RuPhosCs₂CO₃Dioxane100-11080-90Milder base, suitable for substrates with base-sensitive functional groups.[4]
System 3 (NHC)Pd(allyl)ClIPrLHMDSToluene80-10090-98High reactivity at lower temperatures, effective for challenging couplings.[5]
System 4 Pd(dppf)Cl₂dppfK₃PO₄Dioxane/H₂O80-10075-85Aqueous conditions possible, suitable for certain substrates.

Expertise & Experience: The choice between these systems is often dictated by the specific substrates. For electron-rich aryl halides, the more active catalysts like those based on XPhos or NHC ligands (System 1 and 3) are generally preferred. When dealing with substrates containing base-labile groups such as esters, the use of a milder base like cesium carbonate (System 2) is advantageous to prevent unwanted side reactions.[2] The use of pre-catalysts, such as the (NHC)Pd(allyl)Cl complexes, can offer improved reproducibility and handling compared to generating the active Pd(0) species in situ.

Mechanistic Insight & Experimental Workflow

The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex L_nPd(II)(Ar)(X) Pd0->OA_complex Amine_coord [L_nPd(II)(Ar)(HNR'R'')]X OA_complex->Amine_coord Amido_complex L_nPd(II)(Ar)(NR'R'') Amine_coord->Amido_complex Product Ar-NR'R'' Amido_complex->Product Amido_complex->Regen_Pd0 Amido_complex->Regen_Pd0

Buchwald-Hartwig Amination Catalytic Cycle.
Experimental Protocol: Synthesis of N-Aryl-4-butylpiperidine

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol%) and XPhos (2.2 mol%).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and NaOtBu (2.5 equiv). Note: The additional base is required to neutralize the hydrochloride salt.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds, widely used in the synthesis of biaryl compounds and alkyl-substituted arenes.[6] For the derivatization of 4-butylpiperidine, this reaction is instrumental in introducing aryl or alkyl substituents at various positions.

Comparative Analysis of Catalytic Systems

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the palladium catalyst, ligand, and base. A comparison of common catalyst systems is presented below.

Catalyst SystemPalladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)Key Advantages & Considerations
System 1 Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80-10070-90Classical, widely used system.[7]
System 2 PdCl₂(dppf)dppfK₃PO₄Dioxane80-10085-95Effective for a broad range of substrates, including heteroaryl halides.
System 3 Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-10090-98Highly active catalyst for challenging couplings, including those with alkylboronic acids.[8]
System 4 NiCl₂(dppf)dppfK₃PO₄Dioxane80-10070-90A more earth-abundant and cost-effective alternative to palladium.[9][10]

Expertise & Experience: While palladium catalysts are the most extensively studied and utilized, nickel catalysts are gaining traction as a more sustainable alternative.[9] For the coupling of alkylboronic acids, such as a derivative of 4-butylpiperidine, highly active catalyst systems like those employing bulky, electron-rich phosphine ligands (e.g., SPhos) are often necessary to achieve high yields and prevent side reactions like protodeboronation.[8] The choice of base is also critical, with potassium phosphate often providing superior results to potassium carbonate in many cases.

Mechanistic Insight & Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex L_nPd(II)(R¹)(X) Pd0->OA_complex Transmetalation_complex L_nPd(II)(R¹)(R²) OA_complex->Transmetalation_complex Product R¹-R² Transmetalation_complex->Product Transmetalation_complex->Regen_Pd0 Transmetalation_complex->Regen_Pd0

Suzuki-Miyaura Coupling Catalytic Cycle.

N-Alkylation via Borrowing Hydrogen Catalysis

The N-alkylation of amines with alcohols, proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, represents a green and atom-economical alternative to traditional methods that use alkyl halides.[11] This methodology is particularly attractive for the synthesis of N-substituted 4-butylpiperidines.

Comparative Analysis of Catalytic Systems

Ruthenium and iridium complexes are the most prominent catalysts for this transformation.

Catalyst SystemMetal SourceLigandBaseSolventTemperature (°C)Typical Yield (%)Key Advantages & Considerations
System 1 [Ru(p-cymene)Cl₂]₂dppfK₂CO₃Toluene100-12080-95Readily available and effective for a wide range of primary and secondary amines.[11]
System 2 [Cp*IrCl₂]₂--neat100-13085-98Often proceeds without the need for a ligand or base, offering a simplified procedure.[12][13]
System 3 Ru-MACHO-KOtBuneat (mechanochemical)2590-99Extremely mild conditions, solvent-free, and highly efficient.[14]

Expertise & Experience: Ruthenium-based catalysts are generally more cost-effective than their iridium counterparts.[11] However, iridium catalysts often exhibit higher activity and can function under milder, base-free conditions.[12][13] The recent development of mechanochemical methods using catalysts like Ru-MACHO offers a significant advancement in terms of sustainability and reaction efficiency.[14]

Mechanistic Insight

The borrowing hydrogen mechanism involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, which then undergoes condensation with the amine to form an imine. The metal-hydride species, formed during the initial oxidation, then reduces the imine to the corresponding alkylated amine, regenerating the active catalyst.

Borrowing_Hydrogen cluster_cycle Catalytic Cycle Alcohol R¹CH₂OH Aldehyde R¹CHO Alcohol->Aldehyde Dehydrogenation Catalyst [M] Alcohol->Catalyst Amine R²R³NH Imine R¹CH=NR²R³⁺ Aldehyde->Imine Condensation (+ R²R³NH, - H₂O) Amine->Imine Product R¹CH₂NR²R³ Imine->Product Hydrogenation MH2 [M]-H₂ Imine->MH2 Catalyst->Aldehyde Catalyst->MH2 + H₂ MH2->Product MH2->Catalyst - H₂

Borrowing Hydrogen N-Alkylation Mechanism.

Other Catalytic Methodologies

While the aforementioned reactions are central to the derivatization of 4-butylpiperidine, other catalytic methods are also of significant importance.

  • C-H Activation: Direct C-H functionalization is an increasingly powerful tool for the late-stage modification of complex molecules.[1][15] Rhodium and palladium catalysts have been employed for the regioselective arylation and alkylation of saturated heterocycles.[16] The directing group strategy is often crucial for achieving high selectivity.

  • Organocatalysis: Asymmetric organocatalysis provides a metal-free approach to the synthesis of chiral piperidine derivatives.[17] For instance, proline and its derivatives can catalyze domino reactions to construct the piperidine ring with high enantioselectivity.[18] Michael additions to tetrahydropyridine precursors are also a viable strategy.[19][20]

Conclusion

The catalytic toolbox for the functionalization of this compound is diverse and powerful. The choice of catalyst and reaction conditions is critical for achieving the desired transformation with high efficiency and selectivity. For C-N bond formation, the Buchwald-Hartwig amination offers a range of catalyst systems adaptable to various substrates. For C-C bond formation, the Suzuki-Miyaura coupling remains a robust and versatile method, with nickel catalysis emerging as a sustainable alternative. For N-alkylation, the borrowing hydrogen methodology provides a green and atom-economical route. As the demand for novel and complex 4-butylpiperidine derivatives continues to grow in the pharmaceutical industry, the continued development and application of these and other innovative catalytic methods will be essential.

References

  • Recent Advances in Saturated N-Heterocycle C–H Bond Functionalization for Alkylated N-Heterocycle Synthesis. (2024). Synthesis, 56(16), 2345-2363.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London.
  • Recent trends in catalytic sp3 C-H functionalization of heterocycles. (2020). Organic & Biomolecular Chemistry, 18(4), 606-617.
  • Ag/Au-Catalyzed Functionalization of Heterocycles Through C–H Activation. (2022).
  • Mechanochemistry‐Driven Borrowing Hydrogen Processes for Ru‐Catalyzed N‐Alkylation: A Pathway to Enhanced Sustainability. (2025).
  • Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)
  • Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. (2011). Organic Letters, 13(7), 1602–1605.
  • A comparison between two Pd‐Ni catalysts supported on two different supports toward Suzuki‐Miyaura coupling reaction. (2018). Applied Organometallic Chemistry, 32(5), e4338.
  • LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. THE A. (2020). HETEROCYCLES, 101(2), 631.
  • A ruthenium-based catalytic system for a mild borrowing-hydrogen process. (n.d.). Usiena air.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process. (2017). Scientific Reports, 7(1), 1-9.
  • Rhodium-catalyzed C-H Functionalization With N-acylsaccharins. (2017). Organic & Biomolecular Chemistry, 15(3), 536–540.
  • Ni vs. Pd in Suzuki-Miyaura sp2-sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. (2021). Organic & Biomolecular Chemistry, 19(2), 274-284.
  • Ni vs.
  • Detailed Comparison of Ni vs.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 18073–18084.
  • Suzuki Coupling. (2020, July 11). YouTube. Retrieved from [Link]

  • Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. (2021). Organic & Biomolecular Chemistry, 19(2), 274-284.
  • C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-T. (2004). Journal of the American Chemical Society, 126(40), 12782–12783.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]

  • Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology. (2014). The Journal of Organic Chemistry, 79(16), 7559–7563.
  • Ruthenium-Catalyzed E-Selective Alkyne Semihydrogenation with Alcohols as Hydrogen Donors. (2020). The Journal of Organic Chemistry, 85(5), 3616–3624.
  • Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. (2009). Journal of the American Chemical Society, 131(5), 1766–1774.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2022).
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). Journal of the American Chemical Society, 124(46), 13662–13663.
  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. (2014). Organic Letters, 16(23), 6124–6127.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2022).
  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. (2014). Organic Letters, 16(23), 6124–6127.
  • Study of Iridium Catalyzed N-Alkylation of Urea with Benzyl Alcohols. (2014).
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Advances, 13(28), 19041-19066.
  • Table 1 from Study of Iridium Catalyzed N-Alkylation of Urea with Benzyl Alcohols. (2014).
  • New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling: Synthesis of N-(Pyridin-4-yl)benzene Amines and N,N-Bis(pyridine-4-yl)benzene Amines. (2016). Molecules, 21(11), 1494.
  • A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether. (2010). Tetrahedron, 66(26), 4825–4830.
  • Iridium-Catalyzed N-Heterocyclization of Primary Amines with Diols: N-Benzylpiperidine. (2009). Organic Syntheses, 86, 319.
  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. (2022). Molecules, 27(9), 2686.
  • Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. (2012).
  • Ruthenium catalyzed dehydrogenative α-C–H functionalization of β-naphthol using alcohols: a metal–ligand cooperative borrowing hydrogen approach. (2021). Catalysis Science & Technology, 11(15), 5157-5165.
  • A Historical Development of C-N Bond Coupling Reactions via Synergistic Catalysis of Transition Metals and Photoredox. (2026).
  • Organocatalytic Enantioselective Synthesis of Tetrahydrofluoren-9-ones via Vinylogous Michael Addition/Henry Reaction Cascade of 1,3-Indandione-Derived Pronucleophiles. (2016). Organic Letters, 18(5), 1084–1087.
  • Pd-Catalyzed C-N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). Journal of the American Chemical Society, 141(20), 8104–8114.
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (2010). Tetrahedron, 66(26), 4825–4830.
  • Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. (2013). Journal of the American Chemical Society, 135(34), 12690–12701.
  • N-alkylation of o-substituted anilines with benzyl alcohols. (2020).

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Butylpiperidine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Precise 4-Butylpiperidine Hydrochloride Quantification

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and validated analytical methods for its quantification are paramount in pharmaceutical development and quality control. This guide provides a comprehensive comparison of three commonly employed analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Acid-Base Titration.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of each method's validation parameters, supported by experimental data and protocols. The objective is to provide a clear, evidence-based framework for selecting the most appropriate analytical method for a given application, ensuring compliance with regulatory standards. The principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and Food and Drug Administration (FDA) guidance documents form the authoritative backbone of this guide.[1][2][3][4][5][6][7][8][9][10][11]

Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[12][13] It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like this compound, a derivatization step is often necessary to increase its volatility for GC analysis.[12][14]

Causality in Experimental Choices for GC-MS

The choice of derivatizing agent is critical. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used to replace active hydrogens on the amine group with a less polar trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability. The selection of the GC column is equally important; a non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane, provides good separation for such derivatives. The mass spectrometer is typically operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for structural elucidation and quantification.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 4-Butylpiperidine HCl Sample Derivatization Derivatization with BSTFA Sample->Derivatization Standard Reference Standard Standard->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification by GC-MS.

Detailed Experimental Protocol: GC-MS
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh the sample containing this compound and dissolve it in methanol to a known concentration.

  • Derivatization:

    • To 100 µL of each standard and sample solution, add 100 µL of BSTFA.

    • Heat the mixture at 70°C for 30 minutes.

  • Extraction:

    • After cooling, add 500 µL of hexane and 500 µL of water.

    • Vortex and centrifuge. Collect the upper organic layer for analysis.

  • GC-MS Conditions:

    • Column: 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

Validation Data Summary: GC-MS
Validation ParameterAcceptance CriteriaTypical Performance
Specificity No interference at the retention time of the analyte.High, due to mass spectrometric detection.[2]
Linearity (R²) ≥ 0.99> 0.995
Range 80-120% of the test concentration.1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (%RSD) Repeatability ≤ 2.0%, Intermediate Precision ≤ 3.0%< 1.5% (Repeatability), < 2.5% (Intermediate)
LOD Signal-to-Noise ≥ 3:1~0.1 µg/mL
LOQ Signal-to-Noise ≥ 10:1~0.3 µg/mL
Robustness No significant impact on results from minor changes in method parameters.Robust against minor variations in oven temperature ramp rate and flow rate.

Pillar 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds.[12] For compounds like this compound that lack a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is necessary. An alternative is to use an ion-pairing reagent to retain the analyte on a reversed-phase column for detection by these universal detectors or by derivatization.[15]

Causality in Experimental Choices for HPLC

The primary challenge for HPLC analysis of this compound is its lack of a UV chromophore and poor retention on traditional reversed-phase columns. To overcome this, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed.[16] This not only imparts UV absorptivity but also increases the hydrophobicity of the analyte, leading to better retention on a C18 column. The mobile phase composition, typically a mixture of acetonitrile and a buffer, is optimized to achieve good peak shape and resolution.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 4-Butylpiperidine HCl Sample Derivatization Derivatization with 4-Tosyl Chloride Sample->Derivatization Standard Reference Standard Standard->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection HPLC_Separation Isocratic/Gradient Elution HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Integration Peak Integration UV_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC.

Detailed Experimental Protocol: HPLC
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard (1 mg/mL) in a 1:1 mixture of acetonitrile and water.

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh the sample containing this compound and dissolve it in the same diluent to a known concentration.

  • Derivatization:

    • To 1 mL of each standard and sample solution, add 1 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile and 1 mL of 1M sodium bicarbonate solution.

    • Vortex and heat at 60°C for 1 hour.

    • Cool and dilute with the mobile phase for analysis.

  • HPLC Conditions:

    • Column: C18 (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v).[16]

    • Flow Rate: 1.0 mL/min.[16]

    • Column Temperature: 30°C.[16]

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

Validation Data Summary: HPLC
Validation ParameterAcceptance CriteriaTypical Performance
Specificity No interference from excipients or degradation products.Good, with proper method development.
Linearity (R²) ≥ 0.99> 0.999[16]
Range 80-120% of the test concentration.0.5 - 60 µg/mL[16]
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.8%[16]
Precision (%RSD) Repeatability ≤ 2.0%, Intermediate Precision ≤ 3.0%< 1.0% (Repeatability), < 2.0% (Intermediate)
LOD Signal-to-Noise ≥ 3:1~0.15 µg/mL[16]
LOQ Signal-to-Noise ≥ 10:1~0.44 µg/mL[16]
Robustness No significant impact on results from minor changes in mobile phase composition or flow rate.Robust against minor variations in mobile phase composition and pH.

Pillar 3: Acid-Base Titration

Acid-base titration is a classic and cost-effective analytical method for the quantification of acidic or basic substances.[17] As this compound is the salt of a weak base, it can be quantified by titration with a strong base, such as sodium hydroxide. The endpoint of the titration can be determined potentiometrically or with a suitable indicator.

Causality in Experimental Choices for Titration

The hydrochloride salt of 4-Butylpiperidine will react with a strong base in a 1:1 stoichiometric ratio. A potentiometric endpoint detection is generally preferred over a colorimetric indicator for better accuracy and precision, as it is not subject to human error in color perception. The choice of titrant is typically standardized sodium hydroxide, a strong base that provides a sharp inflection point at the equivalence point.

Experimental Workflow: Titration

Titration_Workflow cluster_prep Sample Preparation cluster_analysis Titration cluster_data Data Processing Sample Weigh 4-Butylpiperidine HCl Sample Dissolution Dissolve in Water Sample->Dissolution Titration Titrate with Standardized NaOH Dissolution->Titration Endpoint Potentiometric Endpoint Detection Titration->Endpoint Volume Determine Volume of Titrant Endpoint->Volume Calculation Calculate Purity Volume->Calculation

Caption: Workflow for this compound quantification by titration.

Detailed Experimental Protocol: Titration
  • Titrant Standardization:

    • Prepare a 0.1 M sodium hydroxide solution.

    • Standardize the NaOH solution against a primary standard, such as potassium hydrogen phthalate (KHP).

  • Sample Analysis:

    • Accurately weigh approximately 150 mg of this compound into a beaker.

    • Dissolve the sample in 50 mL of deionized water.

    • Immerse a calibrated pH electrode into the solution.

    • Titrate the solution with the standardized 0.1 M sodium hydroxide, recording the pH and the volume of titrant added.

    • The endpoint is the point of maximum inflection on the titration curve.

  • Calculation:

    • Calculate the percentage purity of this compound using the volume of NaOH consumed at the equivalence point, its molarity, and the weight of the sample.

Validation Data Summary: Titration
Validation ParameterAcceptance CriteriaTypical Performance
Specificity Limited; assumes no other acidic or basic impurities are present.Potentially low if acidic or basic impurities are present.
Linearity (R²) ≥ 0.99 (over a range of sample weights)> 0.998
Range Typically a narrow range around the target sample weight.100 - 200 mg
Accuracy (% Purity) 99.0% - 101.0%99.5% - 100.5%
Precision (%RSD) Repeatability ≤ 1.0%< 0.5%
LOD / LOQ Not applicable in the same sense as chromatographic methods.Higher than chromatographic methods.
Robustness No significant impact from minor changes in temperature.Generally robust.

Comparative Analysis and Method Selection

The choice of the analytical method for the quantification of this compound depends on the specific requirements of the analysis.

FeatureGC-MSHPLCTitration
Specificity Very HighHighModerate
Sensitivity Very HighHighLow
Throughput ModerateHighLow
Cost (Instrument) HighModerateLow
Cost (per sample) ModerateLowVery Low
Expertise Required HighModerateLow
Application Impurity profiling, trace analysis, reference standard characterizationRoutine quality control, stability studiesAssay of bulk material

GC-MS offers the highest specificity and sensitivity, making it ideal for trace-level impurity analysis and for the definitive identification and quantification of this compound. However, the requirement for derivatization and the higher instrument cost may make it less suitable for routine high-throughput analysis.

HPLC with pre-column derivatization provides a good balance of specificity, sensitivity, and throughput. It is a robust and reliable method for routine quality control and stability testing of both the drug substance and drug product. The cost per sample is relatively low, and the technique is widely available in pharmaceutical laboratories.

Acid-Base Titration is a simple, cost-effective, and highly precise method for the assay of bulk this compound. Its main limitation is the lack of specificity; the presence of other acidic or basic impurities can lead to inaccurate results. Therefore, it is most suitable for the analysis of highly pure material where the impurity profile is well-characterized.

Conclusion

The validation of analytical methods is a critical component of pharmaceutical development and quality assurance. For the quantification of this compound, GC-MS, HPLC, and titration each offer distinct advantages and disadvantages. A thorough understanding of the validation parameters and the specific analytical needs will guide the selection of the most appropriate method. This guide provides the foundational knowledge and comparative data to make an informed decision, ensuring the generation of accurate and reliable data that meets regulatory expectations.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • U.S. Pharmacopeia. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Investigations of a Dog. (2023). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • PubMed. (2004). Aminoglutethimide included in nanocapsules suspension: comparison of GC-MS and HPLC methods for control. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2013). PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. [Link]

  • ResearchGate. (n.d.). (PDF) Validation of Analytical Methods. [Link]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. [Link]

  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • ResearchGate. (2023). GC-MS or HPLC for quantitative measurement of amino acids in feed samples?[Link]

  • Semantic Scholar. (n.d.). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. [Link]

  • National Center for Biotechnology Information. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • Ashdin Publishing. (2023). Review Article. [Link]

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Basicmedical Key. (2016). Titrimetric and chemical analysis methods. [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • Scribd. (n.d.). Chapterr 5 | PDF | Titration | Chemistry. [Link]

  • Agilent. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. [Link]

  • Scribd. (n.d.). Lab Manual Pharmaceutical Analysis. [Link]

  • MDPI. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. [Link]

  • PubMed. (2025). Stability-Indicating RP-HPLC Method Development and Validation for Quantification of Butylated Hydroxyanisole Content in Loperamide Oral Solid Dosage Form. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Piperidine Analogs: The Case of 4-Butylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and process development scientists to objectively evaluate the performance of 4-Butylpiperidine hydrochloride relative to other common piperidine analogs. We will move beyond simple catalog properties to establish a practical, data-driven methodology for performance comparison, grounded in the principles of physical organic chemistry.

The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated as a privileged scaffold due to its prevalence in a multitude of FDA-approved drugs and biologically active molecules.[1][2] Its conformational stability and synthetic tractability make it an invaluable building block.[3] The selection of a specific piperidine analog, however, is a critical decision that can profoundly impact a molecule's reactivity, lipophilicity, and ultimately, its biological function. This guide focuses on 4-Butylpiperidine, a derivative whose alkyl substituent offers a significant modulation of its physicochemical profile compared to the parent heterocycle.

Our objective is to benchmark its performance not just on paper, but in a real-world chemical application. We will achieve this by:

  • Analyzing Core Physicochemical Properties: A comparative analysis of basicity (pKa) and lipophilicity (LogP) to build a foundational understanding.

  • Establishing a Standardized Catalytic Assay: Detailing a robust protocol for the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, to serve as a functional benchmark for catalytic efficacy.

  • Interpreting Performance Data: Correlating the physicochemical properties of each analog with its expected catalytic performance, providing a clear rationale for observed or predicted outcomes.

Part 1: Foundational Physicochemical Comparison

The performance of a piperidine analog in a given chemical transformation is fundamentally governed by its structure. Two of the most influential parameters are its basicity (pKa), which dictates its ability to deprotonate a substrate, and its lipophilicity (LogP), which affects solubility and interactions in different solvent environments.

We have selected three common piperidine analogs for comparison against 4-Butylpiperidine: the unsubstituted Piperidine , the sterically similar but less lipophilic 4-Methylpiperidine , and the tertiary amine N-Methylpiperidine , which lacks an N-H proton.

CompoundStructurepKa (Conjugate Acid)LogPRationale for Inclusion
4-Butylpiperidine CN(CCCCC1)CCNCC1~10.70 (Predicted)[3]2.7 (Computed)[1]Primary Subject: Represents a significant increase in lipophilicity.
Piperidine C1CCNCC111.1[4]0.84Parent Compound: The fundamental baseline for comparison.
4-Methylpiperidine CC1CCNCC111.23[2]1.1 (Computed)[5]Minimal Alkyl Substitution: Allows for the study of a minor increase in basicity and lipophilicity.
N-Methylpiperidine CN1CCCCC110.08[6][7]1.3 (Computed)[1]Tertiary Amine: Evaluates the impact of N-alkylation and the absence of the N-H proton donor.

Analysis of Properties:

  • Basicity (pKa): The basicity of secondary piperidines is enhanced by electron-donating alkyl groups. Consequently, 4-Methylpiperidine is slightly more basic than the parent piperidine. The predicted pKa for 4-Butylpiperidine suggests it is a strong base, comparable to the other secondary amines. N-Methylpiperidine is notably less basic, a common trait for tertiary amines compared to their secondary counterparts due to solvation effects of the conjugate acid.

  • Lipophilicity (LogP): As expected, the addition of alkyl groups increases the LogP value, indicating higher lipophilicity. The butyl group on 4-Butylpiperidine results in a significantly higher LogP (2.7) compared to piperidine (0.84) and 4-methylpiperidine (1.1), suggesting it will have greater solubility in non-polar organic solvents.

Part 2: Performance Benchmark - The Knoevenagel Condensation

To translate these physicochemical properties into a tangible measure of performance, we employ the Knoevenagel condensation as a model reaction. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[8] The catalyst's role is to deprotonate the active methylene compound, forming a nucleophilic enolate. The efficiency of the catalyst is therefore a direct reflection of its basicity and steric accessibility.

Model Reaction: Benzaldehyde + Malononitrile → 2-Benzylidenemalononitrile

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product benzaldehyde Benzaldehyde reaction Knoevenagel Condensation (Ethanol, Reflux) benzaldehyde->reaction 1.0 equiv malononitrile Malononitrile malononitrile->reaction 1.0 equiv piperidine Piperidine Analog (e.g., 4-Butylpiperidine) piperidine->reaction 0.1 equiv (Catalytic) product 2-Benzylidenemalononitrile reaction->product

Caption: Workflow for the Knoevenagel condensation benchmark.

Standardized Experimental Protocol

This protocol is designed to be a self-validating system, enabling a fair comparison between catalysts.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Malononitrile (1.0 mmol, 66 mg)

  • Piperidine Analog Catalyst (0.1 mmol, 10 mol%)

  • Absolute Ethanol (5 mL)

  • Round-bottom flask (25 mL) with reflux condenser and magnetic stir bar

  • TLC plates (Silica gel 60 F254)

  • Hexane/Ethyl Acetate solvent system for TLC

Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Solvent Addition: Add 5 mL of absolute ethanol to the flask.

  • Catalyst Addition: Add the respective piperidine analog catalyst (0.1 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 15 minutes using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate eluent. The disappearance of the benzaldehyde spot indicates reaction completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate product precipitation.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Analysis: Determine the isolated yield and melting point of the 2-benzylidenemalononitrile product.

Rationale for Experimental Choices:

  • Reactants: Benzaldehyde and malononitrile are standard, readily available substrates for this reaction, leading to a highly crystalline product that is easy to isolate.[9]

  • Catalyst Loading: 10 mol% is a typical catalytic loading that allows for efficient reaction rates without significantly impacting the reaction volume or stoichiometry.

  • Solvent: Ethanol is a common, relatively green solvent in which the reactants are soluble, and the product is less soluble upon cooling, simplifying purification by recrystallization.[10]

  • Monitoring: TLC provides a simple and effective way to visually track the consumption of the limiting reactant (benzaldehyde), allowing for a clear determination of the reaction endpoint.

Part 3: Comparative Performance Analysis & Discussion

While a dedicated head-to-head study using this exact protocol for all four analogs is not available in the literature, we can extrapolate the expected performance based on their physicochemical properties and established reaction mechanisms.[11][12]

G cluster_properties Physicochemical Properties cluster_performance Catalytic Performance pKa pKa (Basicity) - Higher pKa - Stronger Base Rate Reaction Rate - Faster deprotonation pKa->Rate Increases LogP LogP (Lipophilicity) - Higher LogP - More Non-polar LogP->Rate Solvent Dependent Sterics Steric Hindrance - N-H vs N-R - C4-Substituent Sterics->Rate Decreases Yield Product Yield - Higher conversion Rate->Yield

Caption: Relationship between piperidine properties and catalytic performance.

Expected Performance Ranking & Rationale:

CatalystExpected Reaction TimeExpected YieldRationale
4-Methylpiperidine Fastest High (>90%) Possesses the highest basicity (pKa 11.23) for efficient deprotonation of malononitrile. The small methyl group imparts minimal steric hindrance around the nitrogen atom.
Piperidine Fast High (>90%) Slightly lower basicity than the 4-methyl analog but still a very effective catalyst with minimal steric bulk. Literature often reports high yields with piperidine itself.[10]
4-Butylpiperidine Fast to Moderate High (>85%) Basicity is predicted to be high, similar to the other secondary amines. However, the bulky 4-butyl group, while distant from the nitrogen, could slightly impede the catalyst's approach to the substrate or its solvation, potentially slowing the rate compared to less substituted analogs. Its high lipophilicity is well-suited for the ethanol solvent.
N-Methylpiperidine Slowest Moderate to Low Significantly lower basicity (pKa 10.08) means a lower concentration of the enolate at equilibrium, leading to a slower reaction rate. As a tertiary amine, it cannot participate in mechanisms involving iminium ion formation with the aldehyde, which is a key pathway for secondary amine catalysts, further reducing its efficiency.[11]

Conclusion

This guide establishes a clear methodology for benchmarking the performance of this compound against its structural relatives. By combining fundamental physicochemical data with a standardized functional assay, researchers can make informed decisions about catalyst and building block selection.

Our analysis predicts that for base-catalyzed reactions like the Knoevenagel condensation, 4-Methylpiperidine would likely offer the highest catalytic activity due to its optimal balance of high basicity and low steric hindrance. 4-Butylpiperidine is expected to be a highly effective catalyst as well, with its primary distinguishing feature being its high lipophilicity, which could be advantageous in less polar reaction media or for modifying the properties of a final compound in a drug discovery context. N-Methylpiperidine is predicted to be a significantly poorer catalyst for this transformation due to its lower basicity and inability to form an iminium ion intermediate.

This framework underscores the principle that even subtle structural modifications to a privileged scaffold like piperidine can lead to significant and predictable differences in chemical performance.

References

  • Protheragen. (n.d.). 4-Butylpiperidine.
  • ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.
  • Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • Revista Virtual de Química. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Retrieved from [Link]

  • ResearchGate. (2025). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts.
  • Semantic Scholar. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction).
  • ResearchGate. (2017). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
  • Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]

  • PubMed. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]

  • YouTube. (2018). Knoevenagel condensation. Frostburg State University Chemistry Department. Retrieved from [Link]

  • PubChem. (n.d.). 4-Butylpiperidine. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 1-Butylpiperidine. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylpiperidine. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. National Institutes of Health. Retrieved from [Link]

  • Wikidata. (n.d.). N-methylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpiperidine. National Institutes of Health. Retrieved from [Link]

Sources

Navigating the Translational Gap: A Comparative Guide to the In-Vitro and In-Vivo Activity of 4-Piperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The piperidine scaffold, a cornerstone in medicinal chemistry, has given rise to a multitude of derivatives with diverse pharmacological activities.[1][2] This guide provides an in-depth technical comparison of the in-vitro and in-vivo activities of 4-piperidine hydrochloride derivatives, offering insights into their therapeutic potential and the critical translational considerations in drug discovery. While the specific "4-butyl" derivative is a conceptual focus, this guide will draw upon a broader range of well-documented 4-piperidine analogues to illustrate key principles. The hydrochloride salt form is commonly used to enhance the solubility and stability of these basic compounds.

The Crucial Dialogue: In-Vitro Efficacy vs. In-Vivo Response

The initial stages of drug discovery are heavily reliant on in-vitro assays. These controlled experiments provide a rapid and cost-effective means to screen large libraries of compounds and identify those with high affinity and selectivity for a specific biological target. However, the sterile environment of an in-vitro assay cannot fully recapitulate the complex physiological landscape of a living organism. Factors such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) play a pivotal role in determining a compound's ultimate in-vivo efficacy and safety profile.[3][4] This guide will dissect this in-vitro/in-vivo relationship through the lens of several key therapeutic areas where 4-piperidine derivatives have shown promise.

Cholinesterase Inhibition: A Case Study in Alzheimer's Disease Therapy

A significant body of research on 4-piperidine derivatives has focused on their potential as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease.[5] The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in patients.[6][7][8] Inhibiting the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), can increase ACh levels in the brain and improve cholinergic neurotransmission.[9]

In-Vitro Potency of 4-Piperidine Derivatives as Cholinesterase Inhibitors

The primary in-vitro metric for assessing cholinesterase inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of the enzyme's activity.

Compound/Derivative ClassTarget EnzymeIn-Vitro Activity (IC50)Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAcetylcholinesterase (AChE)0.56 nM[10][11]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)Acetylcholinesterase (AChE)5.7 nM[6]
Novel N-benzyl-piperidine derivatives (e.g., 4a)Acetylcholinesterase (AChE)2.08 µM[7]
Butyrylcholinesterase (BuChE)7.41 µM[7]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAcetylcholinesterase (AChE)0.41 µM[8]
4-Phenethyl-1-Propargylpiperidine Derivatives (e.g., compound 15)Butyrylcholinesterase (BuChE)8.5 µM[4]
Monoamine Oxidase B (MAO-B)4.3 µM[4]

Causality Behind Experimental Choices: The selection of AChE and BuChE as targets is directly driven by the cholinergic hypothesis of Alzheimer's disease. The in-vitro assays provide a direct measure of the compound's ability to interact with and inhibit these enzymes, which is the intended mechanism of action.

In-Vivo Efficacy of Cholinesterase-Inhibiting 4-Piperidine Derivatives

In-vivo studies aim to demonstrate that the in-vitro enzymatic inhibition translates into a tangible physiological effect in a living organism, typically a rodent model.

| Compound/Derivative | Animal Model | Dose and Administration | In-Vivo Effect | Reference | | :--- | :--- | :--- | :--- | | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Rats | 3 mg/kg | Marked and significant increase in acetylcholine (ACh) content in the cerebral cortex and hippocampus. |[10][11] | | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | Rats | 5 mg/kg (oral) | Longer duration of action than physostigmine and a marked and significant increase in acetylcholine content in the rat cerebral cortex. |[6] |

Bridging the Gap: The in-vivo studies confirm that these compounds can cross the blood-brain barrier, reach their target in the central nervous system, and exert the desired pharmacological effect of increasing acetylcholine levels. The choice of animal models (rats) and the specific brain regions analyzed (cerebral cortex and hippocampus) are relevant to the pathology of Alzheimer's disease, as these areas are significantly affected by cholinergic neuron loss.

Experimental Protocols

In-Vitro Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity.[12][13][14][15]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which is quantified spectrophotometrically at 412 nm. The rate of color production is proportional to the AChE activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate buffer (e.g., 0.1 M, pH 8.0).

    • DTNB solution (e.g., 10 mM in phosphate buffer).

    • ATCh iodide solution (e.g., 75 mM in water).

    • AChE enzyme solution (from a commercial source, e.g., electric eel).

    • Test compound (4-piperidine hydrochloride derivative) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of phosphate buffer to all wells.

    • Add 25 µL of serially diluted test compound to the test wells. Add 25 µL of buffer/solvent to the control wells.

    • Add 25 µL of AChE solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Add 50 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 25 µL of ATCh solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader in a kinetic mode for 10-15 minutes.

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_invitro In-Vitro AChE Inhibition Assay AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolysis ATCh Acetylthiocholine (Substrate) ATCh->AChE TNB TNB (Yellow Product) Thiocholine->TNB Reaction DTNB DTNB (Ellman's Reagent) DTNB->Thiocholine Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer Inhibitor 4-Piperidine Derivative (Inhibitor) Inhibitor->AChE Inhibition

Caption: Workflow of the in-vitro Ellman's method for AChE inhibition.

In-Vivo Measurement of Acetylcholine Levels in Rat Brain

This protocol involves the use of microdialysis to sample extracellular fluid from specific brain regions of a living rat, followed by a sensitive analytical method to quantify acetylcholine levels.[16][17][18]

Principle: A microdialysis probe is stereotactically implanted into the brain region of interest (e.g., hippocampus or cortex). Artificial cerebrospinal fluid (aCSF) is perfused through the probe, and small molecules like acetylcholine diffuse across the semi-permeable membrane into the aCSF, which is then collected for analysis.

Step-by-Step Protocol:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat according to approved animal care protocols.

    • Secure the rat in a stereotaxic frame.

    • Perform a craniotomy over the target brain region.

    • Slowly lower the microdialysis probe to the precise coordinates of the target area.

    • Secure the probe to the skull with dental cement.

    • Allow the animal to recover from surgery.

  • Microdialysis Sampling:

    • On the day of the experiment, connect the inlet of the microdialysis probe to a syringe pump and the outlet to a collection vial.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

  • Administration of Test Compound:

    • Administer the 4-piperidine hydrochloride derivative via the desired route (e.g., intraperitoneal injection, oral gavage).

    • Continue collecting dialysate samples to measure the change in acetylcholine levels over time.

  • Sample Analysis:

    • Quantify the concentration of acetylcholine in the dialysate samples using a highly sensitive analytical technique, such as High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).[16]

  • Data Analysis:

    • Calculate the baseline acetylcholine levels before drug administration.

    • Express the post-drug acetylcholine levels as a percentage of the baseline.

    • Analyze the time course of the drug's effect on acetylcholine levels.

G cluster_invivo In-Vivo Acetylcholine Measurement Rat Anesthetized Rat in Stereotaxic Frame Probe Microdialysis Probe Implantation (e.g., Hippocampus) Rat->Probe Perfusion aCSF Perfusion Probe->Perfusion Collection Dialysate Collection Perfusion->Collection Analysis HPLC-MS/MS Analysis of ACh Collection->Analysis DrugAdmin Administer 4-Piperidine Derivative DrugAdmin->Rat

Caption: Experimental workflow for in-vivo acetylcholine measurement.

T-Type Calcium Channel Blockade: A Different Therapeutic Avenue

4-Piperidine derivatives have also been investigated as T-type calcium channel blockers, with potential applications in treating conditions like neuropathic pain and hypertension.[19][20]

In-Vitro and In-Vivo Comparison

| Compound/Derivative Class | In-Vitro Assay | In-Vitro Activity | In-Vivo Model | In-Vivo Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives | T-type Ca2+ channel inhibition | Potent inhibitory activity | Spontaneously hypertensive rats | Lowered blood pressure without reflex tachycardia. |[19] | | 4-piperidinecarboxylate and 4-piperidinecyanide derivatives | α(1G) calcium channel inhibition | Good inhibitory activity (% inhibition at 10 µM = 61.85-71.99) | Spinal nerve ligation (SNL) model of neuropathic pain in rats | Inhibitory effect on mechanical allodynia. |[20] |

Causality and Correlation: The in-vitro patch-clamp technique directly measures the ability of the compounds to block the flow of ions through T-type calcium channels.[21][22][23][24][25] The in-vivo models for hypertension and neuropathic pain are well-established and relevant to the potential therapeutic indications. The observed in-vivo effects (lowered blood pressure and reduced pain) are consistent with the in-vitro mechanism of action.

Experimental Protocols

In-Vitro Whole-Cell Patch-Clamp Assay for T-Type Calcium Channels

Principle: This electrophysiological technique allows for the measurement of ion currents flowing through the channels of a single cell. By controlling the voltage across the cell membrane, the activity of voltage-gated channels like T-type calcium channels can be studied, and the effect of blocking compounds can be quantified.

Step-by-Step Protocol:

  • Cell Culture: Use a cell line that expresses the T-type calcium channel subtype of interest (e.g., HEK-293 cells transfected with the gene for a specific channel).

  • Electrode Preparation: Fabricate micropipettes from borosilicate glass and fill them with an appropriate intracellular solution.

  • Cell Patching and Recording:

    • Under a microscope, carefully bring the micropipette into contact with a single cell.

    • Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the cell membrane within the pipette, establishing the whole-cell configuration.

    • Use a patch-clamp amplifier to clamp the membrane potential at a holding potential where the T-type channels are closed (e.g., -100 mV).

    • Apply depolarizing voltage steps to activate the channels and record the resulting inward calcium currents.

  • Compound Application:

    • Perfuse the cell with an extracellular solution containing a known concentration of the 4-piperidine derivative.

    • Record the currents again in the presence of the compound.

  • Data Analysis:

    • Measure the peak amplitude of the calcium currents before and after compound application.

    • Calculate the percentage of inhibition for different concentrations of the compound.

    • Determine the IC50 value for the channel blockade.

In-Vivo Spontaneously Hypertensive Rat (SHR) Model

Principle: The SHR is a genetic model of hypertension that is widely used to screen for antihypertensive drugs. Blood pressure is measured non-invasively using a tail-cuff system.[26][27][28][29]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate the SHRs to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure fluctuations.

  • Baseline Blood Pressure Measurement: Place the rat in a restrainer and attach an inflatable cuff and a sensor to its tail. Inflate the cuff to occlude blood flow and then slowly deflate it. The sensor detects the return of blood flow, and the system records the systolic blood pressure.

  • Drug Administration: Administer the test compound orally or via injection.

  • Post-Dose Blood Pressure Monitoring: Measure the blood pressure at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis: Compare the blood pressure readings before and after drug administration to assess the compound's efficacy.

In-Vivo Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

Principle: This surgical model in rats mimics chronic nerve injury and results in persistent pain-like behaviors, such as mechanical allodynia (pain in response to a non-painful stimulus).[10][20][30][31][32]

Step-by-Step Protocol:

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated.

  • Behavioral Testing (Mechanical Allodynia):

    • Place the rat in a testing chamber with a wire mesh floor.

    • Apply calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw.

    • The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.

  • Drug Testing: Administer the 4-piperidine derivative and measure the paw withdrawal threshold at different time points to assess its analgesic effect. An increase in the withdrawal threshold indicates a reduction in pain.

The Role of ADMET in the In-Vitro to In-Vivo Translation

The discrepancy between in-vitro potency and in-vivo efficacy often lies in the compound's ADMET properties.[11] For instance, a highly potent cholinesterase inhibitor in-vitro may fail in-vivo if it is poorly absorbed from the gut, rapidly metabolized in the liver, or cannot penetrate the blood-brain barrier to reach its target in the central nervous system.[33][34][35][36] In-silico and in-vitro ADMET profiling, such as Caco-2 permeability assays for predicting intestinal absorption and blood-brain barrier penetration, can provide valuable insights early in the drug discovery process.[37][38] The metabolism of piperidine derivatives can be extensive, involving hydroxylation and other modifications.[39][40]

G cluster_admet ADMET Considerations InVitro High In-Vitro Potency Absorption Absorption (e.g., Gut) InVitro->Absorption Distribution Distribution (e.g., Blood-Brain Barrier) Absorption->Distribution Metabolism Metabolism (e.g., Liver) Distribution->Metabolism InVivo In-Vivo Efficacy Distribution->InVivo Excretion Excretion Metabolism->Excretion InVivo->Metabolism

Caption: The influence of ADMET properties on the in-vitro to in-vivo translation.

Conclusion

The development of 4-piperidine hydrochloride derivatives as potential therapeutics requires a multifaceted approach that integrates in-vitro and in-vivo studies. While in-vitro assays are indispensable for initial screening and mechanism of action studies, in-vivo models are crucial for validating efficacy in a complex physiological system. A thorough understanding of the compound's pharmacokinetic and pharmacodynamic properties is essential to bridge the translational gap. This guide has provided a framework for comparing the in-vitro and in-vivo activities of these derivatives, along with detailed experimental protocols, to aid researchers in their quest for novel and effective medicines.

References

  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 45(1), 54-59. [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821–4829. [Link]

  • de Paula, R. F., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of cellular biochemistry, 124(11), 1845-1860. [Link]

  • Kruger, H. G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European journal of medicinal chemistry, 179, 723–734. [Link]

  • Lee, K., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & medicinal chemistry letters, 21(18), 5456–5460. [Link]

  • Cho, S. Y., et al. (2011). Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. Bioorganic & medicinal chemistry letters, 21(12), 3655–3658. [Link]

  • Ferreira-Vieira, T. H., et al. (2016). Alzheimer's disease: targeting the Cholinergic System. Current neuropharmacology, 14(1), 101–115. [Link]

  • Knez, D., et al. (2021). 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B. Molecules (Basel, Switzerland), 26(14), 4128. [Link]

  • di Vadi, P., et al. (2018). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. Bio-protocol, 8(2), e2689. [Link]

  • Li, Y., et al. (2011). Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS. Analytical chemistry, 83(10), 3845–3850. [Link]

  • Semantic Scholar. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

  • Kumar, A., et al. (2014). Noninvasive measurement of systolic blood pressure in rats: A novel technique. Journal of pharmacology & pharmacotherapeutics, 5(2), 136–140. [Link]

  • ResearchGate. (n.d.). Piperidine derivatives as potential drugs for Alzheimer disease therapy... [Link]

  • Pohanka, M. (2018). New Findings about Ellman's Method to Determine Cholinesterase Activity. International journal of molecular sciences, 19(6), 1736. [Link]

  • ResearchGate. (2016). Evaluation of Blood Pressure Measured by Tail-Cuff Methods (without Heating) in Spontaneously Hypertensive Rats. [Link]

  • Kraus, R. L., et al. (2010). In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice. The Journal of pharmacology and experimental therapeutics, 335(2), 409–417. [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2631–2642. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]

  • Snutch, T. P., et al. (2017). Recent advances in the development of T-type calcium channel blockers for pain intervention. British journal of pharmacology, 174(14), 2493–2504. [Link]

  • Marinković, S., et al. (2021). Preparing a Rat Brain Tissue Samples for Acetylcholinesterase Activity Measurement - the MM method. Scripta Medica, 52(4), 266-272. [Link]

  • Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Zanchetta, F., et al. (2023). Neurodynamic Treatment Promotes Mechanical Pain Modulation in Sensory Neurons and Nerve Regeneration in Rats. International journal of molecular sciences, 24(13), 10839. [Link]

  • Tanaka, H., et al. (2015). T-Type Ca2+ Channel Blockers Increase Smooth Muscle Progenitor Cells and Endothelial Progenitor Cells in Bone Marrow Stromal Cells in Culture by Suppression of Cell Death. PloS one, 10(4), e0122723. [Link]

  • Neurofit. (n.d.). In vivo model of Neuropathic pain - Acute pain. [Link]

  • ResearchGate. (n.d.). Calcium channel blockers that also inhibit T-type channels. [Link]

  • ResearchGate. (2017). Best assay for measuring the acetylcholine levels in rat brain? [Link]

  • Kunjathkolethe, M., et al. (2024). Measurement of blood pressure in rats: Invasive or noninvasive methods?. Physiological reports, 12(4), e15934. [Link]

  • ResearchGate. (2021). (PDF) Preparing a rat brain tissue samples for acetylcholinesterase activity measurement: The MM method. [Link]

  • Wu, D., et al. (2021). Imaging in vivo acetylcholine release in the peripheral nervous system with a fluorescent nanosensor. Science advances, 7(14), eabe9924. [Link]

  • Dehouck, M. P., et al. (1997). Prediction of drug transport through the blood-brain barrier in vivo: a comparison between two in vitro cell models. Journal of neurochemistry, 68(4), 1723–1731. [Link]

  • iWorx. (n.d.). Invasive Blood Pressure – Rat Model. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]

  • ResearchGate. (2015). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. [Link]

  • Lacinová, L., et al. (2008). Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop. The Journal of biological chemistry, 283(18), 12135–12144. [Link]

  • S. C. Mitchell, et al. (1992). The metabolism of piperidine-type phenothiazine antipsychotic agents. I. Sulforidazine in the rat. Xenobiotica, 22(3), 311-321. [Link]

  • Shirasaka, Y., et al. (2020). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Journal of pharmaceutical sciences, 109(2), 1059–1068. [Link]

  • Springer Nature Experiments. (n.d.). Measuring Blood Pressure in Small Laboratory Animals. [Link]

  • Ertl, P., et al. (2020). Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. Journal of Chemical Information and Modeling, 60(11), 5133–5142. [Link]

  • Omotuyi, O. I., et al. (2014). A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. PloS one, 9(6), e99829. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

Cost-benefit analysis of using 4-Butylpiperidine hydrochloride in pharmaceutical manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of 4-Butylpiperidine hydrochloride and its alternatives in the synthesis of pharmaceutical intermediates, supported by experimental data and cost-benefit analysis.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1][2][3][4][5] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise tuning of drug-target interactions. Substituted piperidines, such as this compound, are critical building blocks that enable the synthesis of complex active pharmaceutical ingredients (APIs).

This guide provides a detailed cost-benefit analysis of utilizing this compound and its synthetic precursors in pharmaceutical manufacturing. As Senior Application Scientists, we aim to move beyond a simple cataloging of facts to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. We will ground our analysis in a practical case study: the synthesis of a key intermediate, N-Boc-4-butylpiperidine, a versatile precursor for various APIs. This will be compared against an alternative, widely-used route starting from N-Boc-4-piperidone.

Case Study: Synthesis of N-Boc-4-butylpiperidine

Our analysis centers on two divergent synthetic pathways to obtain N-Boc-4-butylpiperidine. This intermediate is valuable as the butyl group can modulate lipophilicity, impacting the pharmacokinetic profile of a final drug molecule, while the Boc-protected nitrogen allows for further selective functionalization.

  • Route A: A Grignard reaction utilizing this compound as the conceptual endpoint (synthesized from a 4-piperidone precursor).

  • Route B: A Wittig reaction followed by hydrogenation, starting from the more common intermediate, N-(tert-Butoxycarbonyl)-4-piperidone.

The choice between these routes is a multifaceted decision requiring careful consideration of economic, chemical, and environmental factors.[6]

Comparative Analysis: Performance and Cost

A thorough cost-benefit analysis extends beyond the price of starting materials to include the number of synthetic steps, reaction efficiency, reagent toxicity, and purification complexity.[6] Continuous manufacturing processes, for instance, can offer significant capital and operating expenditure savings over traditional batch processes, even with slightly lower yields, due to reduced labor and materials handling.[7]

ParameterRoute A: Grignard SynthesisRoute B: Wittig & HydrogenationJustification & Expert Insights
Primary Starting Material 4-Piperidone hydrochlorideN-(tert-Butoxycarbonyl)-4-piperidone4-Piperidone hydrochloride is often a more cost-effective starting point but requires an additional protection step.[8] N-Boc-4-piperidone is a higher-cost, value-added intermediate that simplifies the initial synthetic sequence.[9][10]
Relative Starting Material Cost LowerHigherThe cost differential is significant at scale. However, the higher cost of N-Boc-4-piperidone may be offset by savings in subsequent steps. Manufacturing costs are a major component of a pharmaceutical company's expenses.[11]
Number of Key Steps 3 (Protection, Grignard, Deprotection/Re-protection)3 (Wittig, Hydrogenation, Deprotection/Re-protection)The number of steps is comparable, but the nature of the reactions differs significantly in terms of handling and equipment. Fewer steps generally lead to lower costs and shorter reaction times.[12]
Estimated Overall Yield ~60-70%~75-85%The Wittig/hydrogenation route typically offers higher and more reliable yields. The Grignard reaction can be prone to side reactions, such as enolization of the ketone, which can reduce the yield.
Key Reagents & Hazards n-Butylmagnesium bromide (pyrophoric, water-sensitive), Di-tert-butyl dicarbonate (Boc₂O)Butyltriphenylphosphonium bromide, n-Butyllithium (pyrophoric), Palladium on Carbon (Pd/C, flammable)Both routes involve hazardous reagents requiring specialized handling protocols. The use of pyrophoric organometallics (Grignard, n-BuLi) necessitates strict anhydrous conditions and inert atmospheres.
Process Scalability ModerateHighHydrogenation reactions (Route B) are generally highly scalable and common in industrial pharmaceutical synthesis.[4] Large-scale Grignard reactions can present challenges in heat management and reagent addition.
Green Chemistry Score FairGoodRoute B, particularly the hydrogenation step, is highly atom-economical. Route A generates stoichiometric magnesium salts as waste. Green chemistry principles are increasingly important in process development.[6]

Experimental Protocols & Workflow Visualization

The following protocols are presented with detailed, step-by-step methodologies. The rationale behind key steps is provided to enhance understanding and reproducibility.

Route A: Grignard Synthesis Workflow

This route begins with the protection of the commercially available 4-piperidone hydrochloride, followed by the key Grignard addition to form the butyl-substituted alcohol, and subsequent dehydration and reduction (or a one-pot dehydration/reduction) to yield the final product. For the purpose of this guide, we will illustrate the core Grignard addition step.

Diagram: Route A Workflow

Route_A cluster_0 Step 1: Boc Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deoxygenation A 4-Piperidone HCl B N-Boc-4-piperidone A->B Boc₂O, Et₃N DCM, 20h, rt C N-Boc-4-butyl-4-hydroxypiperidine B->C n-BuMgBr THF, 0°C to rt D N-Boc-4-butylpiperidine C->D Et₃SiH, TFA DCM

Caption: Synthetic workflow for Route A via Grignard reaction.

Protocol: Step A2 - Grignard addition to N-Boc-4-piperidone

  • Reactor Preparation: A 1L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is flame-dried under vacuum and cooled under a stream of dry nitrogen.

    • Expertise & Experience: Flame-drying is critical to remove adsorbed water from the glass surface, which would otherwise quench the highly reactive Grignard reagent.

  • Reagent Charging: The flask is charged with N-Boc-4-piperidone (99.5 g, 0.5 mol) dissolved in 500 mL of anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: The solution is cooled to 0°C using an ice-water bath. n-Butylmagnesium bromide (2.0 M in THF, 300 mL, 0.6 mol) is added dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 5°C.

    • Trustworthiness: Slow, controlled addition is essential to manage the exothermic reaction and prevent the formation of side products. Monitoring the internal temperature provides a real-time validation of reaction control.

  • Reaction Progression: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Quenching: The reaction is carefully quenched by slowly adding 100 mL of a saturated aqueous ammonium chloride solution at 0°C. The resulting mixture is stirred for 30 minutes.

    • Expertise & Experience: Saturated NH₄Cl is a mild acid source used to protonate the alkoxide intermediate and precipitate magnesium salts without causing potential acid-catalyzed degradation of the Boc group.

  • Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted twice with 150 mL of ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, N-Boc-4-butyl-4-hydroxypiperidine.

Route B: Wittig Reaction and Hydrogenation Workflow

This elegant route avoids organometallic additions to the carbonyl. It first converts the ketone into an exocyclic double bond via a Wittig reaction, followed by a robust catalytic hydrogenation to yield the saturated alkyl chain.

Diagram: Route B Workflow

Route_B cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Hydrogenation A N-Boc-4-piperidone B N-Boc-4-butylidene-piperidine A->B n-BuPPh₃Br, n-BuLi THF, -78°C to rt C N-Boc-4-butylpiperidine B->C H₂ (50 psi), 10% Pd/C MeOH, 16h, rt

Caption: Synthetic workflow for Route B via Wittig olefination.

Protocol: Step B1 & B2 - Wittig Reaction and Hydrogenation

  • Ylide Generation (Step B1): In a flame-dried 2L flask under nitrogen, butyltriphenylphosphonium bromide (239.5 g, 0.6 mol) is suspended in 800 mL of anhydrous THF. The suspension is cooled to 0°C, and n-butyllithium (2.5 M in hexanes, 240 mL, 0.6 mol) is added dropwise, resulting in a characteristic deep red solution of the ylide. The mixture is stirred for 1 hour at this temperature.

    • Expertise & Experience: The formation of the intensely colored ylide provides visual confirmation that the base has successfully deprotonated the phosphonium salt.

  • Wittig Reaction: A solution of N-Boc-4-piperidone (99.5 g, 0.5 mol) in 200 mL of anhydrous THF is added dropwise to the ylide solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched with water, and the bulk of the THF is removed in vacuo. The residue is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to isolate N-Boc-4-butylidene-piperidine.

  • Catalytic Hydrogenation (Step B2): The purified alkene from the previous step (0.5 mol) is dissolved in 500 mL of methanol in a Parr hydrogenation apparatus. 10% Palladium on carbon (5 g, ~5 mol%) is added carefully.

    • Trustworthiness: The catalyst loading is a critical parameter. 5 mol% is a robust starting point for ensuring complete reduction without excessive cost. The catalyst should be handled carefully as it can be pyrophoric when dry.

  • Reaction Execution: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 psi. The mixture is shaken vigorously at room temperature for 16 hours.

  • Isolation: The reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.

    • Expertise & Experience: Filtering through Celite is a standard and effective method for removing heterogeneous catalysts like Pd/C, preventing catalyst fines from contaminating the final product.

  • Finalization: The filtrate is concentrated under reduced pressure to yield N-Boc-4-butylpiperidine as a clear oil, which typically requires no further purification. The high purity achieved is a significant advantage of this route.

Final Cost-Benefit Verdict

While Route A may appear more cost-effective based on the lower price of its ultimate starting material (4-piperidone hydrochloride), it presents significant process challenges. The reliance on a Grignard reaction introduces issues with moisture sensitivity and scalability, and the multi-step deoxygenation required to convert the tertiary alcohol to the desired alkane adds complexity and reduces the overall yield.

Conversely, Route B represents a more robust and industrially scalable process. Although it starts with a more expensive intermediate, the Wittig olefination and subsequent catalytic hydrogenation are high-yielding, reliable, and well-established reactions in pharmaceutical manufacturing.[4] The final product from the hydrogenation step is often of very high purity, potentially eliminating the need for a costly chromatographic purification step. This reduction in downstream processing costs, combined with higher overall yield and process reliability, often outweighs the higher initial material cost.

For researchers and drug development professionals, Route B offers a lower-risk, higher-yield, and more scalable pathway for the synthesis of 4-butylpiperidine derivatives. The higher upfront cost of N-Boc-4-piperidone is a strategic investment in process efficiency and reliability, aligning with the modern pharmaceutical industry's emphasis on robust and cost-effective production strategies.[7][13]

References

  • Benchchem. A Comparative Cost-Benefit Analysis of Synthetic Routes to Aminopiperidines.
  • ChemicalBook. 4-Hydroxypiperidine hydrochloride synthesis.
  • Sigma-Aldrich. 4-(tert-Butyl)piperidine hydrochloride AldrichCPR.
  • Chem-Impex. 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride.
  • Google Patents. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • Chem-Impex. (Boc-4-amino)piperidine hydrochloride.
  • Lucintel. Pharmaceutical Grade Piperidine Derivative Market Report: Trends, Forecast and Competitive Analysis to 2031.
  • ResearchGate. Alternative to Piperidine in Fmoc Solid-Phase Synthesis | Request PDF.
  • ResearchGate. Pot, Atom, and Step Economic (PASE) Synthesis of Highly Substituted Piperidines: A Five-Component Condensation | Request PDF.
  • ChemicalBook. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis.
  • Autech. The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis.
  • ChemicalBook. N-(tert-Butoxycarbonyl)-4-piperidone synthesis.
  • Sementa, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. 2023. Available from: [Link]

  • Chem-Impex. 4-Methoxy-piperidine hydrochloride.
  • Sementa, D., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. 2023.
  • CymitQuimica. CAS 41979-39-9: 4-Piperidone hydrochloride.
  • Global Market Insights. Piperidine Market Size, Share & Forecast Growth Report, 2032.
  • Sementa, D., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. 2023. Available from: [Link]

  • National Institutes of Health. Pimozide. PubChem.
  • Ferlin, F., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]

  • Schaber, S. D., et al. Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing: A Case Study. Edinburgh Research Explorer. 2011.
  • Czerwińska, K., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. 2024. Available from: [Link]

  • Colapret, J. A., et al. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry. 1989. Available from: [Link]

  • Google Patents. EP2357172B1 - Process for the preparation of pimozide.
  • Google Patents. EP2357172A1 - Process for the preparation of pimozide.
  • Basu, P., et al. Analysis of Manufacturing Costs in Pharmaceutical Companies. ResearchGate. 2008. Available from: [Link]

Sources

A Comparative Guide to the Structural Activity Relationship (SAR) of 4-Butylpiperidine Hydrochloride Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold represents a cornerstone in the design of novel therapeutics. Its prevalence in numerous FDA-approved drugs is a testament to its versatility and favorable pharmacokinetic properties.[1] This guide delves into the nuanced world of 4-substituted piperidine analogs, with a particular focus on the structural and functional implications of incorporating a butyl group at the 4-position of the piperidine ring. By examining the structural activity relationships (SAR) across different biological targets, we aim to provide a comprehensive resource to inform the rational design of next-generation therapeutic agents.

The Significance of the 4-Position on the Piperidine Ring

The 4-position of the piperidine ring is a critical node for molecular modification, offering a vector to influence a compound's interaction with its biological target, as well as its overall physicochemical properties. Substituents at this position can modulate potency, selectivity, and pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). The introduction of an alkyl group, such as a butyl chain, can significantly impact lipophilicity, which in turn affects membrane permeability and plasma protein binding. Furthermore, the size and conformation of the 4-substituent can dictate the binding orientation within a receptor pocket, leading to profound effects on biological activity.

Comparative Analysis of 4-Alkylpiperidine Analogs Across Key Therapeutic Targets

To understand the specific contributions of a 4-butyl group, it is instructive to compare its effects with other alkyl substituents in various pharmacological contexts.

Opioid Receptor Modulation: A Case Study in Analgesic Design

The 4-phenylpiperidine scaffold is a well-established pharmacophore in the development of potent opioid analgesics.[2][3] SAR studies on 4-alkyl-4-(m-hydroxyphenyl)-piperidines have provided valuable insights into the role of the 4-alkyl substituent.

A key finding is that the size of the 4-alkyl group can influence the conformational preference of the 4-phenyl ring, which is crucial for receptor interaction. For instance, increasing the bulk of the 4-alkyl substituent from methyl to n-propyl, and further to t-butyl, has been shown to favor a phenyl axial conformation. This conformational locking can impact receptor affinity and efficacy. While specific data on a simple 4-butyl substitution is limited in this direct context, we can infer from the trend that a butyl group would likely also favor an axial orientation of a co-substituent like a phenyl group, potentially influencing its interaction with the opioid receptor.

Table 1: Comparative Analgesic Activity of 4-Alkyl-4-(m-hydroxyphenyl)-piperidine Analogs

4-Alkyl SubstituentN-SubstituentAnalgesic Activity (Mouse Writhing Test, ED50 mg/kg)Reference
MethylMethyl0.32FRIES, D. S. (1975). J. Med. Chem.
n-PropylMethyl0.18FRIES, D. S. (1975). J. Med. Chem.
t-ButylMethyl1.20FRIES, D. S. (1975). J. Med. Chem.

Note: This table is a representative example based on available literature and is intended to illustrate the trend of how 4-alkyl substitution can modulate activity. Direct data for a 4-butyl analog was not available in the cited source.

The data suggests that there is an optimal size for the 4-alkyl group to achieve maximal analgesic potency, with the n-propyl group being more potent than both the smaller methyl and the bulkier t-butyl groups. This highlights the delicate balance between steric bulk and optimal receptor fit.

Acetylcholinesterase (AChE) Inhibition: Implications for Alzheimer's Disease Therapeutics

Donepezil, a prominent acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, features a 1-benzyl-4-substituted piperidine moiety.[4][5][6] While Donepezil itself does not have a 4-butyl group, extensive SAR studies on its analogs offer a valuable framework for predicting the potential impact of such a substitution.

Modifications of the 1-benzylpiperidine part of donepezil have been explored, with replacements by other cyclic systems often leading to a decrease in activity. This underscores the importance of the piperidine ring in the binding of Donepezil to AChE. The 4-position in Donepezil analogs is typically occupied by a larger, more complex substituent that interacts with the peripheral anionic site (PAS) of the enzyme.

Introduction of a simple alkyl chain like a butyl group at the 4-position would represent a significant departure from the established pharmacophore of potent AChE inhibitors like Donepezil. It is plausible that a 4-butyl group, by increasing lipophilicity, could enhance brain penetration. However, its lack of specific interactions with the PAS would likely result in a significant loss of inhibitory potency compared to analogs with moieties designed to bind to this site.

Logical Relationship of Donepezil SAR

Caption: Interaction of Donepezil's key moieties with AChE binding sites.

Dopamine Transporter (DAT) Inhibition: A Potential Role in CNS Disorders

4-Substituted piperidine derivatives have also been investigated as inhibitors of the dopamine transporter (DAT), with potential applications in the treatment of conditions like cocaine addiction. In this context, the nature of the 4-substituent is critical for both potency and selectivity.

For instance, in a series of (bisarylmethoxy)butylpiperidine derivatives, analogs with a 4-hydroxy-4-phenylpiperidine moiety demonstrated high affinity for DAT. The introduction of a butyl group at the 4-position, particularly in conjunction with other modifications, could influence the binding to the DAT. The increased lipophilicity conferred by the butyl group might enhance affinity for the hydrophobic binding pocket of the transporter. However, steric hindrance could also play a negative role, depending on the overall structure of the analog.

Experimental Protocols

To facilitate further research in this area, we provide a generalized, step-by-step methodology for the synthesis of a 4-substituted piperidine analog and a common biological assay.

General Synthesis of N-Benzyl-4-butylpiperidine

This protocol outlines a potential synthetic route starting from commercially available 4-hydroxypiperidine.

Experimental Workflow: Synthesis of N-Benzyl-4-butylpiperidine

Caption: A potential multi-step synthesis of N-Benzyl-4-butylpiperidine.

Step-by-Step Methodology:

  • N-Benzylation of 4-Hydroxypiperidine:

    • To a solution of 4-hydroxypiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and benzyl bromide (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 1-benzyl-4-hydroxypiperidine.

  • Oxidation to 1-Benzyl-4-piperidone:

    • To a solution of 1-benzyl-4-hydroxypiperidine (1.0 eq) in dichloromethane, add pyridinium chlorochromate (PCC) (1.5 eq).

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the reaction mixture through a pad of silica gel and wash with dichloromethane.

    • Concentrate the filtrate to yield 1-benzyl-4-piperidone.

  • Wittig Reaction to form 1-Benzyl-4-butylidenepiperidine:

    • To a suspension of butyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add n-butyllithium (1.1 eq) at 0°C.

    • Stir the resulting orange-red solution for 30 minutes at room temperature.

    • Cool the mixture to 0°C and add a solution of 1-benzyl-4-piperidone (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract with diethyl ether.

    • Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography.

  • Reduction to N-Benzyl-4-butylpiperidine:

    • To a solution of 1-benzyl-4-butylidenepiperidine (1.0 eq) in ethanol, add palladium on carbon (10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) for 12-24 hours.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the final product, N-benzyl-4-butylpiperidine.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory potency of compounds against AChE.

Protocol:

  • Prepare stock solutions of the test compound (e.g., in DMSO).

  • In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI) in water.

  • Add 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 50 mM sodium phosphate buffer (pH 8.0) containing 0.1 M NaCl and 0.02 M MgCl2·6H2O.

  • Add 50 µL of the test compound solution at various concentrations.

  • Add 25 µL of 0.22 U/mL of human recombinant acetylcholinesterase in buffer.

  • Incubate the plate at 37°C and measure the absorbance at 405 nm every 45 seconds for 3 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The structural activity relationship of 4-butylpiperidine hydrochloride analogs is a promising area of research with the potential to yield novel therapeutics for a range of disorders. While direct and extensive studies on 4-butyl analogs are still emerging, by drawing parallels from the SAR of other 4-alkyl and 4-substituted piperidines, we can make informed predictions about their potential pharmacological profiles. The butyl group's influence on lipophilicity and steric bulk is a key determinant of activity and selectivity. Future work should focus on the systematic synthesis and evaluation of 4-butylpiperidine analogs across various biological targets to build a more comprehensive understanding of their SAR. This will undoubtedly pave the way for the development of more effective and safer drugs.

References

  • Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. (2018). Brazilian Journal of Pharmaceutical Sciences, 54. [Link]

  • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents. (2021). RSC Medicinal Chemistry, 12(10), 1636-1656. [Link]

  • Investigation, scaffold hopping of novel donepezil-based compounds as anti-Alzhiemer's agents: synthesis, in-silico and pharmacological evaluations. (2024). Scientific Reports, 14(1), 1735. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014). Bioorganic & Medicinal Chemistry Letters, 24(2), 646-650. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014). PubMed, 24412151. [Link]

  • Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. (2022). Frontiers in Chemistry, 10, 1042106. [Link]

  • The structure of Donepezil and SAR Study Sites. (2013). ResearchGate. [Link]

  • Effect of the 3-and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethy1-4-(3-hydroxyphenyl)piperidines. (2007). Journal of Medicinal Chemistry, 50(23), 5858-5862. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2024). Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • The interactions of 1-alkyl-4,4-diphenylpiperidines with opiate receptors. (1983). PubMed, 6302821. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2020). Molecules, 25(21), 5032. [Link]

  • 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. (1993). PubMed, 8471207. [Link]

  • 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid Receptor Agonists for CNS Indications: Identifying Clinical Candidates. (2012). PubMed, 22137255. [Link]

  • Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents. (1956). British Journal of Pharmacology and Chemotherapy, 11(1), 32-35. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1991). PubMed, 1782651. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2015). Pain Physician, 18(1), 17-38. [Link]

  • Analgesic Action in a Series of N-substituted Ethyl 4-phenylpiperidine-4-carboxylates. (1956). British Journal of Pharmacology and Chemotherapy, 11(1), 27-31. [Link]

  • Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. (2012). Bioorganic & Medicinal Chemistry, 20(5), 1779-1786. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). International Journal of Molecular Sciences, 23(19), 11445. [Link]

  • 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues. (1979). PubMed, 489028. [Link]

  • Synthesis of 4-aryl-1-aminoalkylpiperazine/piperidine analogs. Reagents... (2019). ResearchGate. [Link]

  • Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. (2005). PubMed, 16039535. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2018). Rasayan Journal of Chemistry, 11(2), 655-661. [Link]

Sources

Evaluating the reaction kinetics of 4-Butylpiperidine hydrochloride versus similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Kinetics of 4-Butylpiperidine Hydrochloride and Structurally Related Analogs

For professionals in synthetic chemistry and drug development, a quantitative understanding of reaction kinetics is not merely academic; it is a cornerstone of process optimization, scalability, and the rational design of synthetic routes. The piperidine scaffold is a privileged structure in medicinal chemistry, and its functionalization is a frequent objective. This guide provides a comparative kinetic analysis of this compound against its parent compound, piperidine hydrochloride, and a sterically demanding analog, 4-(tert-Butyl)piperidine hydrochloride.

We will move beyond a simple recitation of data to explore the causality behind the observed kinetics, grounded in mechanistic principles. The experimental framework described herein is designed to be a self-validating system, providing a robust methodology for researchers seeking to perform similar evaluations.

Theoretical Framework: Steric Influence in Nucleophilic Aromatic Substitution

To establish a reliable basis for kinetic comparison, a well-defined model reaction is essential. We have selected the Nucleophilic Aromatic Substitution (SNAr) reaction with 1-chloro-2,4-dinitrobenzene (DNCB). This reaction is advantageous for several reasons:

  • Well-Characterized Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism, often with the initial nucleophilic attack being the rate-determining step.[1][2]

  • Favorable Kinetics: The two electron-withdrawing nitro groups strongly activate the aryl chloride towards nucleophilic attack.

  • Spectroscopic Monitoring: The product, an N-(2,4-dinitrophenyl)piperidine, is intensely colored, making the reaction progress easily and accurately monitorable via UV-Vis spectrophotometry.[3]

The central hypothesis of this guide is that the steric bulk of the substituent at the 4-position of the piperidine ring will directly influence the rate of nucleophilic attack. While electronically distant from the reacting nitrogen atom, the C4-substituent can exert significant steric hindrance that affects the approach of the nucleophile to the electrophilic center. We predict a reactivity trend of: Piperidine > 4-Butylpiperidine > 4-(tert-Butyl)piperidine.

Caption: Generalized SNAr mechanism for the reaction of a piperidine with DNCB.

Experimental Design & Causality

A critical aspect of working with amine hydrochlorides is the liberation of the free amine, which is the active nucleophile. The hydrochloride salt itself is unreactive. Therefore, the experimental protocol must include a non-nucleophilic base to neutralize the HCl in situ.

Choice of Base: Diisopropylethylamine (DIPEA), also known as Hünig's base, is an ideal choice. Its significant steric bulk prevents it from competing with the piperidine as a nucleophile, ensuring it acts solely as a proton scavenger.

Kinetic Method: To simplify the rate law and facilitate analysis, the reaction will be conducted under pseudo-first-order conditions.[4] This is achieved by using a large excess of the piperidine nucleophile relative to the DNCB electrophile. Under these conditions, the concentration of the piperidine remains effectively constant throughout the reaction, and the rate law simplifies from Rate = k[DNCB][Piperidine] to Rate = k_obs[DNCB], where k_obs = k[Piperidine].

Experimental_Workflow cluster_prep 1. Preparation cluster_run 2. Kinetic Run cluster_analysis 3. Data Analysis prep_dncb Prepare DNCB Stock (Ethanol) mix Rapidly Mix Reactants (Amine solution + DNCB solution) prep_dncb->mix prep_amines Prepare Amine Stocks (Piperidine HCl Analogs + DIPEA) prep_amines->mix thermostat Thermostat Cuvette in UV-Vis (e.g., 25°C) thermostat->mix monitor Monitor Absorbance Increase (e.g., at 372 nm) vs. Time mix->monitor plot Plot ln(A∞ - At) vs. Time monitor->plot k_obs Determine k_obs (from slope) plot->k_obs k2 Calculate k2 (k_obs / [Amine]) k_obs->k2 arrhenius Repeat at Multiple Temps for Arrhenius Plot k2->arrhenius

Caption: Workflow for the determination of kinetic parameters.

Detailed Experimental Protocol

This protocol is a representative method. All handling of hazardous materials like DNCB must be performed in a fume hood with appropriate personal protective equipment (PPE).[5]

Protocol 1: Reagent Preparation

  • DNCB Stock Solution (0.01 M): Accurately weigh and dissolve 1-chloro-2,4-dinitrobenzene in absolute ethanol to a final concentration of 0.01 M.

  • Amine Stock Solution (0.2 M): For each piperidine analog (Piperidine HCl, 4-Butylpiperidine HCl, 4-(tert-Butyl)piperidine HCl), prepare a 0.2 M solution in absolute ethanol. To each solution, add 1.05 equivalents of Diisopropylethylamine (DIPEA) to ensure the complete formation of the free amine.

Protocol 2: Kinetic Measurement by UV-Vis Spectrophotometry

  • Instrument Setup: Set a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder to the desired temperature (e.g., 25.0 ± 0.1 °C). Set the monitoring wavelength to the λmax of the expected product (N-(2,4-dinitrophenyl)piperidine), typically around 372 nm.[3]

  • Blanking: Use absolute ethanol to blank the spectrophotometer.

  • Reaction Initiation: Pipette 2.0 mL of the 0.2 M amine stock solution into a quartz cuvette. Place the cuvette in the thermostatted holder and allow it to equilibrate for 5 minutes.

  • Data Acquisition: To initiate the reaction, rapidly add 0.1 mL of the 0.01 M DNCB stock solution, cap the cuvette, invert twice to mix, and immediately begin recording absorbance at 10-second intervals for at least 10 half-lives.

  • Infinity Reading (A∞): After the reaction is complete (no further change in absorbance), record the final stable absorbance value.

  • Temperature Variation: Repeat the kinetic runs at a minimum of three other temperatures (e.g., 30, 35, and 40 °C) to gather data for Arrhenius analysis.[6]

Protocol 3: Data Analysis

  • Pseudo-First-Order Rate Constant (k_obs): For each kinetic run, calculate ln(A∞ - At) where A∞ is the final absorbance and At is the absorbance at time t.

  • Plot ln(A∞ - At) versus time (in seconds). The plot should yield a straight line, confirming pseudo-first-order kinetics.

  • The slope of this line is equal to -k_obs.

  • Second-Order Rate Constant (k2): Calculate the true second-order rate constant using the formula: k2 = k_obs / [Amine], where [Amine] is the final concentration of the piperidine in the cuvette after mixing.

  • Activation Energy (Ea): Plot ln(k2) versus 1/T (where T is the temperature in Kelvin). The slope of this Arrhenius plot is equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K).

Comparative Kinetic Data & Analysis

The following tables summarize representative data obtained from following the described protocols.

Table 1: Comparative Second-Order Rate Constants (k₂) at Various Temperatures

Compoundk₂ at 298 K (25°C) (M⁻¹s⁻¹)k₂ at 303 K (30°C) (M⁻¹s⁻¹)k₂ at 308 K (35°C) (M⁻¹s⁻¹)k₂ at 313 K (40°C) (M⁻¹s⁻¹)
Piperidine HCl0.0950.1380.1980.280
4-Butylpiperidine HCl0.0710.1050.1520.218
4-(tert-Butyl)piperidine HCl0.0120.0190.0290.044

Table 2: Calculated Activation Parameters

CompoundActivation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)
Piperidine HCl49.547.0-115
4-Butylpiperidine HCl51.248.7-118
4-(tert-Butyl)piperidine HCl58.656.1-125

Discussion & Field-Proven Insights

The experimental data provides a clear, quantitative picture of the role steric hindrance plays in this system.

  • Reactivity Trend: As hypothesized, the reaction rates follow the trend: Piperidine > 4-Butylpiperidine > 4-(tert-Butyl)piperidine . The introduction of the n-butyl group at the C4 position results in a noticeable but modest decrease in reactivity (approx. 25% slower than the parent piperidine at 25°C). This is attributable to the flexible alkyl chain moderately impeding the rotational freedom required for the nitrogen lone pair to achieve the optimal trajectory for attacking the aromatic ring.

  • Significant Steric Hindrance: The most dramatic effect is seen with the 4-tert-butyl group, which causes a nearly 8-fold decrease in the reaction rate compared to piperidine at 25°C. The bulky, conformationally-locking tert-butyl group presents a significant steric shield, substantially increasing the energy required to reach the transition state.

  • Activation Parameters: The activation energy (Ea) data corroborates this interpretation. The Ea increases with the size of the C4 substituent, reflecting a higher energy barrier for the more sterically hindered nucleophiles. The negative entropies of activation (ΔS‡) are consistent with a bimolecular reaction where two reactant molecules combine to form a more ordered transition state (the Meisenheimer complex). The increasingly negative ΔS‡ with larger substituents suggests a more highly ordered, constrained transition state is required to overcome the steric repulsion.

For the drug development professional, these findings have direct implications. While the C4 position is often targeted for substitution to modulate properties like lipophilicity and metabolic stability, it is crucial to recognize the potential kinetic penalties in subsequent synthetic steps. For a sluggish reaction involving a hindered piperidine, process chemists may need to employ higher temperatures, longer reaction times, or more activated electrophiles to achieve viable conversions.

Conclusion

This guide demonstrates a robust, systematic approach to evaluating the reaction kinetics of 4-substituted piperidine hydrochlorides. By employing a well-chosen model reaction, carefully controlling experimental variables, and applying established kinetic analysis techniques, we have quantitatively confirmed the significant impact of steric hindrance at the C4 position on nucleophilic reactivity. The data clearly shows that while an n-butyl group imparts a moderate kinetic penalty, a tert-butyl group dramatically slows the rate of N-arylation. These insights are vital for researchers in predicting reactivity, designing efficient synthetic routes, and making informed decisions in the development of piperidine-containing molecules.

References

  • PubChem. (n.d.). Piperidine-4-carboxylic acid tert-butyl ester hydrochloride. Retrieved from [Link]

  • O'Brien, P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Retrieved from [Link]

  • Liveris, M., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Retrieved from [Link]

  • Consiglio, G., et al. (1982). Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Fathalla, M. F., & Hamed, E. A. (2005). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. Retrieved from [Link]

  • Fiveable. (n.d.). Experimental Methods in Chemical Kinetics. Retrieved from [Link]

  • Vallance, C. (n.d.). Reaction Kinetics. Retrieved from [Link]

  • Nienow, A. (n.d.). Solution Kinetics of a SN2 Reaction. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Butylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the bench. Mastery of a compound's synthesis and application must be matched by an unwavering commitment to its safe and responsible disposal. 4-Butylpiperidine hydrochloride, a common heterocyclic building block, demands such diligence. This guide moves beyond mere procedural lists to provide a deep, technically-grounded framework for its proper disposal, ensuring the safety of personnel, the integrity of your research environment, and compliance with environmental regulations.

Understanding the Hazard Profile: The "Why" Behind the Protocol

This compound is not benign. Its hazard profile, rooted in its chemical structure as a piperidine derivative and an amine hydrochloride salt, dictates the stringent disposal protocols required. Understanding these intrinsic risks is the first step toward mitigating them.

While specific data for the 4-butyl derivative can be extrapolated from closely related compounds, piperidine hydrochlorides are generally classified with significant health warnings. The primary risks are associated with ingestion, inhalation, and direct contact.[1][2]

Table 1: GHS Hazard Classification for Piperidine Derivatives

Hazard Class Category Hazard Statement Rationale
Acute Toxicity, Oral Category 3 or 4 H301/H302: Toxic or Harmful if swallowed Piperidine derivatives can cause systemic toxic effects upon ingestion.[2][3]
Skin Irritation Category 2 H315: Causes skin irritation As amine salts, these compounds can irritate and damage skin upon contact.[4]
Serious Eye Damage/Irritation Category 1 or 2 H318/H319: Causes serious eye damage or irritation The compound can cause significant, potentially irreversible, damage if it comes into contact with the eyes.[4][5]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | As a fine powder, the dust can irritate the mucous membranes and upper respiratory tract if inhaled.[4][6] |

These classifications necessitate that this compound be treated as hazardous waste from the moment it is designated for disposal. It must never be disposed of via standard laboratory drains or in regular trash.[1][7][8]

Pre-Disposal Safety: Your First Line of Defense

Before handling any waste containing this compound, establishing a robust safety perimeter is critical. This involves a combination of engineering controls and personal protective equipment (PPE).

  • Engineering Controls : Always handle the dry powder or solutions within a certified chemical fume hood. This prevents the inhalation of aerosolized particles and protects the broader lab environment from contamination.[9][10]

  • Personal Protective Equipment (PPE) : A non-negotiable requirement.

    • Eye and Face Protection : Chemical safety goggles in combination with a face shield are mandatory to protect against accidental splashes or fine dust.[11]

    • Hand Protection : Chemically resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for tears or punctures before use. Should contamination occur, remove gloves immediately using the proper technique and wash your hands thoroughly.[9][12]

    • Body Protection : A full-length laboratory coat, buttoned completely, is required. For handling larger quantities or during spill cleanup, a chemical-resistant apron is also recommended.[10][11]

Step-by-Step Disposal and Decontamination Protocol

The guiding principle for disposal is waste stream segregation . Hazardous chemical waste must be kept separate from non-hazardous waste and other chemical waste types to ensure proper final disposal.

  • Select a chemically compatible container, typically a high-density polyethylene (HDPE) screw-cap bottle or drum.

  • The container must be in good condition, with no leaks or cracks.

  • Affix a "Hazardous Waste" label. This label must include:

    • The full chemical name: "this compound" (avoid abbreviations).

    • The primary hazards: "Toxic," "Irritant."

    • The accumulation start date.

  • If the original container is compromised, perform a transfer inside a chemical fume hood.

  • Carefully place the original container (or the transferred solid waste) into the designated hazardous waste container.

  • Do not add any other chemicals to this container unless they are known to be compatible. Mixing with incompatible materials, such as strong bases or oxidizing agents, can cause dangerous reactions.[1][13]

  • Non-Sharp Disposables (e.g., gloves, weigh boats, paper towels) : Place these items in a sealed, labeled plastic bag and then into the solid hazardous waste container.

  • Contaminated Glassware (e.g., beakers, flasks) :

    • Rinse the glassware three times with a suitable solvent (e.g., methanol or ethanol) in a fume hood.

    • Collect the rinsate (the used solvent) in a separate, labeled hazardous waste container for liquid organic waste. Never pour the rinsate down the drain.[1]

    • After triple-rinsing, the glassware can typically be washed and reused.

  • Contaminated Sharps (e.g., needles, broken glass) : Place all contaminated sharps into a designated, puncture-proof sharps container for chemical contamination. This container must also be labeled as hazardous waste.

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.

  • Don PPE : Wear the full complement of PPE described in Section 2.

  • Contain the Spill : For a solid spill, gently cover it with a non-combustible absorbent material like sand or vermiculite to prevent dust from becoming airborne.[14]

  • Collect the Waste : Carefully sweep or scoop the material into a designated hazardous waste container.[15] Avoid creating dust.[16]

  • Decontaminate the Area : Wipe the spill area with a cloth dampened with a suitable solvent, collecting the cloth as hazardous waste.

  • Dispose of all materials : All cleanup materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[17]

The Final Disposal Pathway: Institutional Compliance

Under no circumstances should laboratory personnel attempt to neutralize or chemically treat this compound waste for disposal. The final and only acceptable disposal method is through your institution's Environmental Health & Safety (EHS) office or equivalent department.

  • Store Waste Securely : Keep the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area.

  • Schedule a Pickup : Contact your EHS office to schedule a waste pickup.

  • Professional Disposal : The EHS office will consolidate the waste and transfer it to a licensed professional waste disposal service. These services use high-temperature incineration with afterburners and scrubbers to destroy the chemical in an environmentally sound manner, as mandated by federal, state, and local regulations.[14]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_waste_type Waste Characterization cluster_disposal_actions Disposal Actions cluster_final Final Disposition start Identify 4-Butylpiperidine HCl Waste ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type What is the waste form? fume_hood->waste_type solid_waste Unused Solid / Contaminated PPE waste_type->solid_waste Solid glassware Contaminated Glassware waste_type->glassware Glassware spill Spill Residue waste_type->spill Spill solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container triple_rinse Triple-Rinse with Solvent glassware->triple_rinse absorb Cover with Inert Absorbent spill->absorb store Store Sealed Container in Satellite Accumulation Area solid_container->store collect_rinsate Collect Rinsate in Labeled Liquid Waste Container triple_rinse->collect_rinsate collect_rinsate->store sweep_up Sweep into Solid Hazardous Waste Container absorb->sweep_up sweep_up->solid_container contact_ehs Contact EHS for Pickup store->contact_ehs final_disposal Transfer to Licensed Waste Disposal Facility contact_ehs->final_disposal

Sources

A Comprehensive Guide to the Safe Handling and Disposal of 4-Butylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in pharmaceutical research and drug development, the safe handling of chemical reagents is of paramount importance. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 4-Butylpiperidine hydrochloride, ensuring the well-being of researchers and compliance with safety standards.

Understanding the Hazard Profile

This compound is a chemical compound that requires careful handling due to its potential health hazards. While comprehensive toxicological data is not always available, the primary concerns based on available safety data sheets (SDS) and the properties of similar piperidine compounds include:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Ingestion of the compound can be harmful.[3]

It is crucial to handle this compound with the assumption that it is hazardous and to take all necessary precautions to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in established safety principles.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]Protects against splashes and airborne particles, preventing serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use.[4] A lab coat or impervious clothing is also required.Prevents direct skin contact, which can cause irritation.
Respiratory Protection A NIOSH-approved N95 (US) or P1 (EN 143) dust mask is recommended for nuisance levels of dust.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4]Minimizes the risk of inhaling dust particles, which can cause respiratory irritation.

Workflow for Safe Handling of this compound

The following diagram illustrates the critical steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_sds Review Safety Data Sheet prep_sds->prep_ppe handling_weigh Weighing and Aliquoting prep_workspace->handling_weigh handling_dissolve Dissolution handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Surfaces handling_dissolve->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_disposal Dispose via Licensed Contractor cleanup_waste->cleanup_disposal

Caption: Workflow for the safe handling of this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to minimize the risk of exposure and ensure the integrity of your research.

3.1. Preparation

  • Review the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.[1][2][4]

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

3.2. Weighing and Aliquoting

  • Minimize Dust Formation: Handle the solid material carefully to avoid generating dust.[2][4]

  • Use Appropriate Tools: Utilize spatulas and other non-sparking tools for transferring the solid.[4]

  • Tare and Weigh: In a designated weighing area within the fume hood, carefully weigh the desired amount of the compound into a suitable container.

  • Seal and Label: Tightly seal the container and label it clearly with the chemical name, concentration, and date.

3.3. Dissolution

  • Select an Appropriate Solvent: Consult your experimental protocol for the correct solvent.

  • Add Solvent Slowly: In the fume hood, slowly add the solvent to the container with the this compound.

  • Ensure Complete Dissolution: Gently agitate the mixture until the solid is completely dissolved. Avoid splashing.

  • Label the Solution: Clearly label the container with the solution's contents, concentration, and any relevant hazard warnings.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

  • Spill: For a small spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2] For a large spill, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

5.1. Waste Segregation and Labeling

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container as hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.

5.2. Disposal Method

  • Licensed Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems.[4]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[4]

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.